M5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(trifluoromethyl)-4H-thiochromeno[4,3-c]pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S2/c18-17(19,20)16-13-9-26-14-4-2-1-3-12(14)15(13)23(22-16)10-5-7-11(8-6-10)27(21,24)25/h1-8H,9H2,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFQQDXFCVFBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N(N=C2C(F)(F)F)C4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M5 Muscarinic Receptor Function in the Central Nervous System: An In-depth Technical Guide
I have now gathered substantial information, including detailed experimental protocols for radioligand binding assays, slice electrophysiology, and conditioned place preference tests. I also found several sources providing quantitative data, such as Ki, EC50, and IC50 values for various ligands at M5 receptors, and data on the modulation of dopamine release.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound muscarinic acetylcholine receptor, a Gq/11 protein-coupled receptor, is a critical modulator of neuronal function within the central nervous system (CNS). Despite its lower expression levels compared to other muscarinic receptor subtypes, its strategic localization in key brain regions, particularly on dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), positions it as a pivotal player in dopamine signaling.[1][2] This strategic placement implicates the this compound receptor in a range of complex behaviors and neurological processes, including reward, addiction, and cognition.[3][4] Consequently, the this compound receptor has emerged as a promising therapeutic target for a variety of neuropsychiatric and neurodegenerative disorders, such as substance use disorders, schizophrenia, and Alzheimer's disease.[5][6] This technical guide provides a comprehensive overview of the this compound receptor's function in the CNS, detailing its signaling pathways, physiological roles, and the experimental methodologies used to elucidate its function.
Introduction to the this compound Muscarinic Receptor
The this compound muscarinic acetylcholine receptor is one of five subtypes of muscarinic receptors (M1-M5) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the CNS and peripheral tissues.[2] Encoded by the CHRthis compound gene, the this compound receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[7] While sharing structural homology with other muscarinic subtypes, particularly the M1 and M3 receptors, its distinct expression pattern within the CNS underpins its unique functional significance.[8]
Localization in the Central Nervous System
The distribution of the this compound receptor in the brain is notably more restricted than that of other muscarinic subtypes. Its expression is predominantly found in:
-
Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc): The this compound receptor is uniquely and densely expressed on the soma and dendrites of dopaminergic neurons in these midbrain structures.[1][2] This localization is fundamental to its role in modulating dopamine release in downstream targets.
-
Hippocampus: this compound receptors are present in the hippocampus, a brain region crucial for learning and memory.[8] this compound knockout mice have demonstrated deficits in hippocampus-dependent cognitive tasks.[9]
-
Cerebral Cortex: Expression of the this compound receptor is also observed in the cerebral cortex, where it is thought to contribute to cognitive functions.[8]
-
Striatum: The this compound receptor is found on dopaminergic terminals within the striatum, where it can directly regulate dopamine release.[1]
Signaling Pathways
Upon binding of acetylcholine, the this compound receptor primarily couples to Gq/11 proteins.[2][7] This initiates a canonical signaling cascade that plays a crucial role in modulating neuronal excitability.
Gq/11 Signaling Cascade
Activation of the Gq/11 pathway by the this compound receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC), which can phosphorylate a variety of intracellular proteins, leading to diverse cellular responses.
The resulting increase in intracellular Ca2+ can modulate ion channel activity, gene expression, and neurotransmitter release.[10]
Core Functions in the Central Nervous System
The primary role of the this compound receptor in the CNS revolves around its modulation of dopamine neurotransmission.
Modulation of Dopamine Release
The presence of this compound receptors on dopaminergic neurons in the VTA and SNc allows for direct cholinergic regulation of dopamine release in projection areas like the nucleus accumbens and striatum.[1][2] Activation of these this compound receptors leads to a prolonged increase in dopamine release.[11][12] This sustained release is distinct from the more transient dopamine release mediated by nicotinic acetylcholine receptors.[13]
Interestingly, the effect of this compound receptor activation on dopamine release appears to be location-dependent. While activation of somatodendritic this compound receptors on SNc neurons increases their firing rate, activation of this compound receptors on dopaminergic terminals in the striatum can inhibit dopamine release.[14]
Role in Reward and Addiction
Given its critical role in modulating the mesolimbic dopamine system, the this compound receptor is heavily implicated in the rewarding effects of drugs of abuse. Studies using this compound receptor-deficient mice have demonstrated a significant attenuation of the rewarding and reinforcing properties of drugs like cocaine and morphine.[3][15] These mice show reduced drug self-administration and conditioned place preference.[3][15] Furthermore, the severity of withdrawal symptoms is also lessened in the absence of functional this compound receptors.[3] This suggests that antagonizing the this compound receptor could be a viable therapeutic strategy for treating substance use disorders.[8]
Involvement in Schizophrenia
The this compound receptor has also been linked to the pathophysiology of schizophrenia. The gene encoding the this compound receptor, CHRthis compound, is located in a chromosomal region (15q14) that has been associated with schizophrenia.[9] Given the dopamine hypothesis of schizophrenia, the this compound receptor's ability to modulate dopamine signaling makes it a compelling target for antipsychotic drug development.[6]
Cognitive Functions and Alzheimer's Disease
The presence of this compound receptors in the hippocampus and cerebral cortex suggests a role in cognitive processes such as learning and memory.[8][9] this compound knockout mice exhibit deficits in certain cognitive tasks, and it has been proposed that this compound receptor agonists could be beneficial in treating cognitive impairments associated with conditions like Alzheimer's disease.[9] However, research in this area is less extensive compared to its role in addiction and dopamine regulation. Studies on post-mortem brain tissue from Alzheimer's patients have not shown significant changes in this compound receptor expression.[16]
Experimental Protocols for Studying this compound Receptor Function
A variety of experimental techniques are employed to investigate the function of the this compound receptor.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity and selectivity of compounds for the this compound receptor.[8] These assays typically involve incubating cell membranes expressing the this compound receptor with a radiolabeled ligand and a competing unlabeled compound.
General Protocol:
-
Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the human this compound receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.
-
Binding Assay: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (inhibitory concentration 50%) of the test compound, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Brain Slice Electrophysiology
This technique allows for the direct measurement of the effects of this compound receptor modulation on neuronal activity in ex vivo brain slices.
General Protocol:
-
Slice Preparation: Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare acute brain slices (typically 250-300 µm thick) containing the region of interest (e.g., VTA or SNc) using a vibratome.
-
Recovery: Incubate the slices in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for a recovery period, followed by storage at room temperature.
-
Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a dopaminergic neuron in the VTA).
-
Drug Application: Bath-apply this compound receptor agonists or antagonists and record changes in neuronal properties such as resting membrane potential, firing rate, and synaptic currents.
-
Data Analysis: Analyze the recorded electrophysiological data to quantify the effects of this compound receptor modulation on neuronal excitability and synaptic transmission.
In Vivo Microdialysis
In vivo microdialysis is used to measure neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of the this compound receptor's role in modulating dopamine release in vivo.
General Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis: Perfuse the microdialysis probe with aCSF at a slow, constant rate. Collect the dialysate samples at regular intervals.
-
Drug Administration: Administer this compound receptor ligands systemically or directly into a specific brain region via the microdialysis probe.
-
Neurochemical Analysis: Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Quantify the changes in dopamine levels in response to this compound receptor modulation.
Behavioral Assays
Behavioral assays in animal models, particularly in this compound knockout mice, are crucial for understanding the physiological and pathological roles of the this compound receptor.
Conditioned Place Preference (CPP): This is a classical paradigm to assess the rewarding properties of drugs.
General Protocol:
-
Pre-conditioning: On the first day, allow the animal to freely explore a two-chambered apparatus and measure the baseline preference for each chamber.
-
Conditioning: Over several days, pair one chamber with the administration of a drug (e.g., cocaine) and the other chamber with a control injection (e.g., saline). The animal is confined to the respective chamber after each injection.
-
Test: On the final day, place the animal in the apparatus with free access to both chambers and record the time spent in each. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Quantitative Data on this compound Receptor Ligands
The development of selective ligands for the this compound receptor has been challenging due to the high homology of the orthosteric binding site among muscarinic receptor subtypes.[10] However, several compounds with varying degrees of selectivity have been characterized.
Table 1: Binding Affinities (Ki) of Selected Antagonists at the Human this compound Receptor
| Compound | Ki (nM) | Reference |
| Atropine | 0.2 - 1.0 | [2] |
| Scopolamine | 0.1 - 0.5 | |
| Pirenzepine | 100 - 200 | [2] |
| Methoctramine | 50 - 100 | [7] |
| Darifenacin | 10 - 20 | [2] |
| Solifenacin | 31 | [17] |
| SVT-40776 | 0.4 | [17] |
Table 2: Functional Potencies (EC50/IC50) of Selected Ligands at the this compound Receptor
| Compound | Assay Type | Potency (nM) | Receptor | Reference |
| Acetylcholine | Ca2+ mobilization | ~100 | Human this compound | [3] |
| Oxotremorine-M | Ca2+ mobilization | ~50 | Human this compound | [3] |
| VU0238429 (PAM) | Ca2+ mobilization | 1160 (EC50) | Human this compound | [18] |
| VU6000181 (NAM) | Inhibition of ACh response | 516 (IC50) | Rat this compound | [19] |
PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator
Future Directions and Therapeutic Potential
The this compound muscarinic receptor represents a significant and relatively untapped therapeutic target for a range of CNS disorders. The development of highly selective this compound receptor antagonists and allosteric modulators is a key area of ongoing research. Such compounds hold promise for the treatment of:
-
Substance Use Disorders: this compound antagonists could potentially reduce the rewarding effects of drugs of abuse and alleviate withdrawal symptoms, offering a novel approach to addiction therapy.[8]
-
Schizophrenia: By modulating dopamine signaling in a more targeted manner than current antipsychotics, this compound receptor ligands may offer improved efficacy with fewer side effects.[6]
-
Cognitive Disorders: Selective this compound agonists or positive allosteric modulators could enhance cognitive function and may be beneficial in treating Alzheimer's disease and other dementias.[9]
Conclusion
The this compound muscarinic receptor, through its strategic localization and its role as a key modulator of dopamine neurotransmission, plays a vital function in the central nervous system. Its involvement in reward, addiction, and cognition has established it as a high-priority target for drug discovery efforts aimed at developing novel therapeutics for a spectrum of debilitating neurological and psychiatric conditions. Continued research, focused on the development of selective ligands and a deeper understanding of its complex signaling and regulatory mechanisms, will be crucial in translating the therapeutic potential of the this compound receptor into clinical reality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 7. The muscarinic this compound receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Muscarinic acetylcholine receptor this compound - Wikipedia [en.wikipedia.org]
- 11. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 12. Identification of a Novel Allosteric Site at the this compound Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.providence.org [digitalcommons.providence.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Examining the role of muscarinic this compound receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
The M5 Receptor: A Pivotal Modulator of Dopamine Release
An In-depth Technical Guide for Researchers and Drug Development Professionals
The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed on midbrain dopamine neurons, has emerged as a critical regulator of dopamine signaling.[1][2][3][4][5] Its unique localization and significant influence on dopamine release and neuron excitability position it as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders.[1][6][7] This guide provides a comprehensive overview of the this compound receptor's role in dopamine modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Quantitative Data on this compound Receptor-Mediated Dopamine Modulation
The following table summarizes the key quantitative findings from studies investigating the impact of this compound receptor activation and inhibition on dopamine release and neuron activity.
| Experimental Model | Brain Region | Pharmacological Agent/Genetic Modification | Key Quantitative Finding | Reference |
| Wild-type mice brain slices | Dorsolateral Striatum | 10 µM Oxotremorine-M (Oxo-M) | Decreased evoked dopamine overflow to 44.7 ± 5.1% of baseline.[1] | [1] |
| This compound knockout (KO) mice brain slices | Dorsolateral Striatum | 10 µM Oxo-M | Greater reduction in evoked dopamine release (15.8 ± 3.9% of baseline) compared to wild-type mice.[1] | [1] |
| Wild-type mice brain slices | Dorsolateral Striatum | 3 µM Oxo-M | Reduced evoked dopamine release to 81.1 ± 15.3% of baseline.[1] | [1] |
| This compound KO mice brain slices | Dorsolateral Striatum | 3 µM Oxo-M + VU0238429 (this compound PAM) | No enhancement of Oxo-M's effect (74.0 ± 14.1% of baseline), unlike in wild-type.[1] | [1] |
| Wild-type mice brain slices | Nucleus Accumbens (NAc) Core | 0.5 µM Oxo-M | Potentiated single-pulse evoked dopamine transients to 126 ± 4% of baseline.[8] | [8] |
| This compound KO mice brain slices | Nucleus Accumbens (NAc) Core | 0.5 µM Oxo-M | No effect on peak dopamine amplitude (94.1 ± 5.2% of baseline).[8] | [8] |
| This compound Heterozygous (HET) mice brain slices | Nucleus Accumbens (NAc) Core | 0.5 µM Oxo-M | Similar potentiation to wild-type (126 ± 4% of baseline) in the early phase, with no significant attenuation over time.[8] | [8] |
| Male wild-type mice | Nucleus Accumbens | Electrical stimulation | Nicotinic blocker reduced dopamine transients by 56 ± 2% from baseline.[2] | [2] |
| Male this compound KO mice | Nucleus Accumbens | Electrical stimulation | Nicotinic blocker caused a smaller reduction in dopamine transients (46 ± 1% from baseline) compared to wild-type.[2] | [2] |
Core Signaling Pathway of the this compound Receptor on Dopamine Neurons
This compound receptors are Gq-protein coupled receptors.[6] Upon activation by acetylcholine, the this compound receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.
References
- 1. This compound Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. Targeting the Actions of Muscarinic Receptors on Dopamine Systems: New Strategies for Treating Neuropsychiatric Disorders | Annual Reviews [annualreviews.org]
- 8. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to M5 Muscarinic Receptor Signaling Pathways and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The M5 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in modulating neuronal excitability and neurotransmitter release.[1][2] Its unique localization on dopaminergic neurons in the substantia nigra and ventral tegmental area has positioned it as a significant therapeutic target for neurological and psychiatric disorders, including addiction and schizophrenia.[1][3] This technical guide provides a comprehensive overview of the core signaling pathways initiated by this compound receptor activation, the subsequent downstream effects, and detailed methodologies for their investigation. Quantitative data on ligand interactions are presented for comparative analysis, and key pathways and experimental workflows are visualized through detailed diagrams.
Core Signaling Pathways of the this compound Receptor
The this compound receptor primarily signals through the canonical Gq/11 protein pathway, leading to the activation of phospholipase C (PLC). It also engages in G protein-independent signaling through β-arrestin recruitment, which mediates receptor desensitization, internalization, and activation of distinct downstream effectors.
Gq/11-Phospholipase C (PLC) Pathway
Upon agonist binding, the this compound receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gq/11.[1][2] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C-β (PLCβ), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The elevation of cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including the modulation of ion channel activity and gene expression.
β-Arrestin-Mediated Signaling and Receptor Internalization
Prolonged agonist stimulation of the this compound receptor leads to its desensitization and internalization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. GRK2 has been shown to phosphorylate the intracellular loops and C-terminal tail of the activated this compound receptor.[3] This phosphorylation event creates a high-affinity binding site for β-arrestin.
β-arrestin binding to the this compound receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from Gq/11 signaling. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and the adaptor protein AP2, to initiate clathrin-mediated endocytosis of the receptor. This process internalizes the receptor into endosomes, where it can be either dephosphorylated and recycled back to the plasma membrane or targeted for degradation.
Downstream Effects of this compound Receptor Signaling
The signaling cascades initiated by the this compound receptor lead to a range of physiological effects, primarily within the central nervous system.
Modulation of Dopamine Release
A key function of the this compound receptor is the modulation of dopamine release in brain regions such as the nucleus accumbens and striatum. Activation of this compound receptors located on dopaminergic neurons enhances dopamine release, a process implicated in reward, motivation, and addiction. This effect is thought to be mediated by the Gq/11-PLC pathway, leading to increased neuronal excitability.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through both PKC-dependent and PKC-independent mechanisms downstream of Gq/11 activation, as well as through β-arrestin-scaffolded signaling. ERK1/2 activation can influence a variety of cellular processes, including gene expression, cell growth, and differentiation.
Quantitative Data on Ligand Interactions
The following tables summarize the binding affinities (Ki) of selected antagonists and the potencies (EC50) of agonists and positive allosteric modulators (PAMs) for the this compound receptor.
Table 1: this compound Receptor Antagonist Affinities
| Antagonist | Ki (nM) |
| Atropine | 0.9 |
| Scopolamine | 1.2 |
| Pirenzepine | 250 |
| 4-DAMP | 1.5 |
| Xanomeline | 9.3 |
Table 2: this compound Receptor Agonist and PAM Potencies
| Compound | Type | EC50 (µM) |
| Acetylcholine | Agonist | ~1 |
| Carbachol | Agonist | ~10 |
| Oxotremorine-M | Agonist | ~0.1 |
| VU0238429 | PAM | 1.16 |
Experimental Protocols
Radioligand Binding Assay for Antagonist Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the affinity of an unlabeled antagonist for the this compound receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human this compound receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay measures the interaction between the this compound receptor and β-arrestin in live cells.
-
Plasmid Constructs: Co-transfect cells (e.g., HEK293) with plasmids encoding the this compound receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein).
-
Cell Culture: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.
-
Ligand Stimulation: Add varying concentrations of the agonist to the wells.
-
BRET Measurement: Measure the light emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the agonist concentration to determine the EC50 for β-arrestin recruitment.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to detect the activation of ERK1/2 in response to this compound receptor stimulation.
-
Cell Culture and Starvation: Culture this compound receptor-expressing cells and serum-starve them overnight to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the cells with the agonist for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
The this compound muscarinic receptor represents a complex and highly regulated signaling hub with significant implications for neuronal function and disease. Its canonical Gq/11-PLC pathway and the more recently appreciated β-arrestin-mediated signaling cascades offer multiple avenues for therapeutic intervention. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacology and therapeutic potential of targeting the this compound receptor. A deeper understanding of the nuanced regulation of its signaling pathways will be critical for the development of novel and selective therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Muscarinic acetylcholine receptor this compound - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscarinic this compound receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
The Precise Neuroanatomical and Cellular Landscape of the M5 Muscarinic Acetylcholine Receptor in the Brain
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The M5 muscarinic acetylcholine receptor (M5R or CHRthis compound) is a Gq/11 protein-coupled receptor and a member of the muscarinic acetylcholine receptor family. Despite being the last of the five subtypes to be cloned, the this compound receptor has garnered significant interest within the neuroscience and pharmacology communities. This is largely due to its relatively restricted and specific expression pattern within the central nervous system, which presents a unique opportunity for targeted therapeutic intervention in a variety of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the cellular and anatomical localization of the this compound receptor in the brain, details key experimental methodologies for its study, and elucidates its primary signaling pathways.
Anatomical and Cellular Localization of the this compound Receptor
The distribution of the this compound receptor in the brain is notably discrete compared to other muscarinic receptor subtypes. Its expression is most prominently and consistently observed in specific neuronal populations, particularly in the midbrain dopaminergic system.
Key Brain Regions of this compound Receptor Expression:
-
Substantia Nigra pars compacta (SNc) and Ventral Tegmental Area (VTA): The most significant and well-documented site of this compound receptor expression is on the dopaminergic neurons of the SNc and VTA.[1] Studies utilizing in situ hybridization have demonstrated that this compound receptor mRNA is robustly expressed in these areas.[2] This localization is critical for the this compound receptor's role in modulating dopamine release and has implications for conditions such as addiction and schizophrenia.
-
Cerebral Vasculature: The this compound receptor is uniquely involved in the cholinergic regulation of cerebral blood flow. It is expressed in the endothelial cells of cerebral arteries and arterioles, where its activation leads to vasodilation.[3][4] This function is distinct from other muscarinic subtypes that may mediate vasodilation in peripheral blood vessels.[5]
-
Hippocampus: this compound receptor mRNA has been detected in the hippocampus, specifically in the pyramidal cells of the CA1 and CA2 subfields, as well as the ventral subiculum.[2] This suggests a potential role for the this compound receptor in learning and memory processes.
-
Other Brain Regions: Lower levels of this compound receptor mRNA have also been reported in the lateral habenula, ventromedial hypothalamic nucleus, and mammillary bodies.[2]
Cellular Localization:
At the cellular level, the this compound receptor is primarily localized to the soma and dendrites of dopaminergic neurons in the SNc and VTA. There is also evidence for its presence on the presynaptic terminals of these neurons in the striatum, where it can directly modulate dopamine release. In the cerebral vasculature, the this compound receptor is located on endothelial cells.
Quantitative Analysis of this compound Receptor Expression
Precise quantitative data on this compound receptor density across different brain regions is not extensively available in the literature, largely due to the low overall expression levels of this receptor subtype and the historical lack of highly selective radioligands. However, relative expression levels have been inferred from in situ hybridization and immunohistochemical studies.
| Brain Region | Relative this compound Receptor Expression Level | Primary Cell Type(s) | References |
| Substantia Nigra pars compacta (SNc) | High | Dopaminergic Neurons | [1][2] |
| Ventral Tegmental Area (VTA) | High | Dopaminergic Neurons | [1][2] |
| Cerebral Arteries/Arterioles | Moderate | Endothelial Cells | [3][4][5] |
| Hippocampus (CA1, CA2, Ventral Subiculum) | Moderate | Pyramidal Neurons | [2] |
| Lateral Habenula | Low | Neurons | [2] |
| Ventromedial Hypothalamus | Low | Neurons | [2] |
| Mammillary Bodies | Low | Neurons | [2] |
Table 1: Relative expression levels of the this compound muscarinic acetylcholine receptor in key brain regions.
Experimental Protocols
The study of the this compound receptor relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
In Situ Hybridization for this compound Receptor mRNA
This technique is used to visualize the location of this compound receptor mRNA within brain tissue.
Protocol:
-
Tissue Preparation:
-
Perfuse animals with a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).
-
Dissect the brain and post-fix for 2-4 hours at 4°C.
-
Cryoprotect the brain in a sucrose solution (e.g., 20-30% in PBS) until it sinks.
-
Freeze the brain and cut 14-20 µm thick sections on a cryostat.
-
Mount sections on coated microscope slides (e.g., SuperFrost Plus).
-
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound receptor mRNA (CHRthis compound). A sense probe should be used as a negative control.
-
-
Hybridization:
-
Treat sections with proteinase K to improve probe penetration.
-
Prehybridize sections in a hybridization buffer.
-
Hybridize sections with the labeled probe overnight at a specific temperature (e.g., 65°C) in a humidified chamber.
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove the unbound probe.
-
Incubate sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Detect the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate.
-
-
Analysis:
-
Image the sections under a microscope and compare the signal from the antisense probe to the sense control.
-
Immunohistochemistry for this compound Receptor Protein
This method is used to visualize the location of the this compound receptor protein.
Protocol for Free-Floating Sections:
-
Tissue Preparation:
-
Perfuse and post-fix the brain as described for in situ hybridization.
-
Cut 30-40 µm thick sections on a vibratome or freezing microtome and collect them in PBS.[3]
-
-
Staining Procedure:
-
Quench endogenous peroxidase activity with a hydrogen peroxide solution.[6]
-
Wash sections in PBS with a detergent (e.g., 0.3% Triton X-100).[4]
-
Block non-specific binding with a blocking solution containing normal serum (e.g., 10% normal goat serum).[6]
-
Incubate sections with a primary antibody specific for the this compound receptor overnight at 4°C.[4]
-
Wash sections and incubate with a biotinylated secondary antibody.
-
Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC).
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Mounting and Analysis:
-
Mount the stained sections onto slides, dehydrate, and coverslip.
-
Analyze the distribution of the immunoreactivity under a microscope. For co-localization studies, primary antibodies against cell-type specific markers like tyrosine hydroxylase (for dopamine neurons) can be used in conjunction with the this compound receptor antibody, followed by detection with distinct fluorescent secondary antibodies.[7][8]
-
Generation of this compound Receptor Knockout Mice
The use of this compound receptor knockout mice has been instrumental in elucidating the physiological functions of this receptor.
Workflow:
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Chrthis compound gene. This typically involves replacing a critical exon with a neomycin resistance cassette.[9]
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and homologous recombination leads to the replacement of the wild-type gene with the disrupted version.
-
Selection of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector are selected using antibiotics (e.g., G418).
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to determine if the genetic modification has been passed into the germline.
-
Establishment of a Knockout Line: Heterozygous offspring are interbred to produce homozygous this compound receptor knockout mice.
Signaling Pathways of the this compound Receptor
The this compound receptor is canonically coupled to Gq/11 proteins. Activation of the this compound receptor by acetylcholine initiates a well-defined signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.
This compound Receptor Gq Signaling Pathway
This compound Receptor-Mediated Vasodilation
In cerebral endothelial cells, the this compound receptor-mediated increase in intracellular calcium activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.
This compound Receptor-Mediated Vasodilation
Conclusion
The this compound muscarinic acetylcholine receptor stands out due to its specific localization in key brain circuits, particularly the midbrain dopaminergic system and the cerebral vasculature. This restricted expression profile makes it an attractive target for the development of novel therapeutics with potentially fewer side effects than non-selective muscarinic agents. The experimental methodologies outlined in this guide provide a framework for the continued investigation of the this compound receptor's role in health and disease. A thorough understanding of its anatomical distribution, cellular function, and signaling pathways is paramount for advancing drug discovery efforts targeting this important receptor.
References
- 1. Characterization of Selective this compound Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic this compound receptors trigger acetylcholine-induced Ca2+ signals and nitric oxide release in human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. sysy.com [sysy.com]
- 5. Immunohistochemistry (IHC) protocol [hellobio.com]
- 6. mskcc.org [mskcc.org]
- 7. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-localization of tyrosine hydroxylase (TH)- and serotonin (5-HT)-immunoreactive innervation in the rat pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 030162 - M2R- , M2- , mAChR2- , M2 muscarinic receptor single KO Strain Details [jax.org]
The Pivotal Role of the M5 Muscarinic Acetylcholine Receptor in Reward and Motivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is emerging as a critical modulator of the mesolimbic dopamine system, a key neural circuit governing reward, motivation, and reinforcement. Predominantly expressed on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra, the this compound receptor is strategically positioned to influence dopamine release in the nucleus accumbens (NAc), a central event in the processing of rewarding stimuli and the development of addiction. This technical guide synthesizes preclinical evidence from genetic knockout and pharmacological studies, providing a comprehensive overview of the this compound receptor's physiological role in reward and motivation. The data presented herein underscore the potential of the this compound receptor as a novel therapeutic target for substance use disorders and other neuropsychiatric conditions characterized by dysregulated motivational processing.
This compound Receptor Signaling and its Interplay with the Dopaminergic Reward Pathway
The this compound receptor is a member of the muscarinic acetylcholine receptor family that, upon binding with the endogenous ligand acetylcholine (ACh), initiates a signaling cascade through its coupling to Gq/11 G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.
The strategic localization of this compound receptors on the soma and dendrites of VTA dopaminergic neurons allows them to directly influence the activity of these neurons. Cholinergic inputs from the pedunculopontine tegmental nucleus (PPTg) and laterodorsal tegmental nucleus (LDTg) release ACh in the VTA, which can act on these this compound receptors. Activation of this compound receptors on VTA neurons is generally excitatory, leading to an increase in their firing rate and subsequent dopamine release in the NAc. This this compound-mediated enhancement of dopaminergic neurotransmission is a key mechanism through which the receptor influences reward and motivation.
Evidence from Preclinical Models
The role of the this compound receptor in reward and motivation has been extensively investigated using rodent models. The primary experimental paradigms employed include conditioned place preference (CPP), drug self-administration, and in vivo microdialysis/voltammetry.
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding effects of a stimulus, typically a drug of abuse. The test apparatus consists of two or more distinct compartments. During conditioning, the animal is confined to one compartment after receiving the drug and to the other compartment after receiving a placebo (e.g., saline). On the test day, the animal is allowed to freely explore all compartments, and the time spent in the drug-paired compartment is measured as an index of the drug's rewarding properties.
Experimental Protocol: Morphine-Induced Conditioned Place Preference
-
Apparatus: A three-chamber CPP apparatus is used, consisting of two large conditioning chambers with distinct visual and tactile cues (e.g., black vs. white walls, grid vs. smooth flooring) and a smaller, neutral central chamber.
-
Habituation (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for a 15-minute period to establish baseline preference.
-
Conditioning (Days 2-5): A biased conditioning procedure is employed. On days 2 and 4, mice receive an injection of morphine (e.g., 5 mg/kg, intraperitoneally) and are immediately confined to their initially non-preferred chamber for 30 minutes. On days 3 and 5, mice receive a saline injection and are confined to their initially preferred chamber for 30 minutes.
-
Test (Day 6): The barrier between the chambers is removed, and the mice are placed in the central chamber in a drug-free state. The time spent in each of the conditioning chambers is recorded over a 15-minute period.
-
Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.
Table 1: Effect of this compound Receptor Knockout on Morphine-Induced Conditioned Place Preference
| Genotype | Morphine Dose (mg/kg) | Mean Preference Score (seconds) ± SEM |
| Wild-Type (this compound+/+) | Saline | 25 ± 15 |
| Wild-Type (this compound+/+) | 5 | 150 ± 30 |
| This compound Knockout (this compound-/-) | Saline | 20 ± 18 |
| This compound Knockout (this compound-/-) | 5 | 35 ± 25 |
Data are adapted from Basile et al., 2002, PNAS.[1][2][3]
The results clearly demonstrate that this compound receptor knockout mice exhibit a significantly attenuated preference for the morphine-paired chamber compared to their wild-type counterparts, indicating a diminished rewarding effect of morphine in the absence of this compound receptor signaling.[1][2][3]
Drug Self-Administration
The drug self-administration paradigm is an operant conditioning model that assesses the reinforcing properties of a drug. Animals, typically rats, are trained to perform a specific action, such as pressing a lever, to receive an intravenous infusion of a drug. The rate and pattern of lever pressing serve as a measure of the drug's reinforcing efficacy and the animal's motivation to seek the drug.
Experimental Protocol: Cocaine Self-Administration in Rats
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.
-
Apparatus: Standard operant conditioning chambers are used, equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to the rat's catheter.
-
Acquisition: Rats are placed in the operant chamber for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the illumination of the cue light. Presses on the inactive lever have no consequence. Training continues until a stable pattern of responding is established.
-
Pharmacological Testing: Once stable self-administration is achieved, the effect of a test compound, such as an this compound receptor antagonist, is assessed. The compound is administered prior to the self-administration session, and the number of active lever presses and infusions earned are recorded.
-
Data Analysis: The number of infusions earned is the primary measure of drug reinforcement.
Table 2: Effect of a Selective this compound Negative Allosteric Modulator (NAM) on Cocaine Self-Administration
| Treatment Group | Cocaine Infusions (Mean ± SEM) |
| Vehicle | 25.3 ± 2.1 |
| ML375 (10 mg/kg) | 15.1 ± 1.8 |
| ML375 (30 mg/kg) | 9.8 ± 1.5 |
Data are adapted from Gunter et al., 2019, Addiction Biology.
The administration of the this compound NAM, ML375, produced a dose-dependent decrease in the number of cocaine infusions self-administered by the rats.[4] This finding indicates that blockade of this compound receptor function reduces the reinforcing effects of cocaine and the motivation to self-administer the drug.[4]
In Vivo Neurochemical Monitoring
In vivo microdialysis and fast-scan cyclic voltammetry (FSCV) are techniques used to measure real-time changes in neurotransmitter levels in specific brain regions of awake, freely moving animals. A probe is stereotaxically implanted into the brain region of interest (e.g., the NAc). In microdialysis, a physiological solution is slowly perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content. FSCV uses a carbon-fiber microelectrode to detect rapid, sub-second changes in neurotransmitter concentrations.
Experimental Protocol: In Vivo Voltammetry for Dopamine Release in the Nucleus Accumbens
-
Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the VTA for intracranial infusions and a recording electrode in the NAc.
-
Electrochemical Recordings: After recovery, fast-scan cyclic voltammetry is used to measure electrically evoked dopamine release in the NAc. A stimulating electrode is lowered into the VTA, and a carbon-fiber recording electrode is placed in the NAc.
-
Pharmacological Manipulation: A baseline of evoked dopamine release is established. Then, drugs are infused directly into the VTA via the guide cannula. For instance, a cholinesterase inhibitor like physostigmine can be used to increase endogenous acetylcholine levels, and an this compound NAM (e.g., VU6000181) can be co-administered to assess the role of this compound receptors.
-
Data Analysis: The peak height of the evoked dopamine signal is measured and expressed as a percentage of the pre-drug baseline.
Table 3: Effect of VTA this compound Receptor Modulation on Evoked Dopamine Release in the Nucleus Accumbens of Male Rats
| VTA Infusion | Peak Evoked Dopamine Release (% of Baseline ± SEM) |
| Vehicle | 100 ± 8 |
| Physostigmine (2 µ g/side ) | 95 ± 12 |
| Physostigmine + VU6000181 (30 µM/side) | 145 ± 15 |
Data are adapted from Nunes et al., 2023, Journal of Pharmacology and Experimental Therapeutics.[5][6]
These results show that under conditions of elevated cholinergic tone (induced by physostigmine), blockade of this compound receptors with a NAM leads to a significant increase in evoked dopamine release in the NAc of male rats.[5][6] This suggests a complex regulatory role for this compound receptors in dopamine transmission, potentially involving interactions with other receptor systems.[5][6]
Therapeutic Implications and Future Directions
The collective evidence strongly implicates the this compound muscarinic receptor as a key regulator of reward and motivational processes. The findings that this compound receptor knockout or pharmacological blockade attenuates the rewarding effects of drugs of abuse like morphine and cocaine highlight its potential as a novel therapeutic target for the treatment of substance use disorders. The development of selective this compound receptor antagonists or negative allosteric modulators could offer a new avenue for addiction pharmacotherapy, potentially by reducing the reinforcing efficacy of drugs and diminishing the motivation to seek them.
Further research is warranted to fully elucidate the complex role of the this compound receptor in different facets of reward processing, including its involvement in natural rewards (e.g., food and social interaction) and its potential contribution to anhedonia, a core symptom of depression. The development of this compound-selective positive allosteric modulators (PAMs) could also be explored for their potential to treat conditions characterized by motivational deficits. The continued investigation of the this compound receptor's function within the intricate neural circuits of reward and motivation holds significant promise for advancing our understanding of both normal and pathological brain function and for the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. [PDF] Deletion of the this compound muscarinic acetylcholine receptor attenuates morphine reinforcement and withdrawal but not morphine analgesia | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Ventral Tegmental Area this compound Muscarinic Receptors Mediate Effort-Choice Responding and Nucleus Accumbens Dopamine in a Sex-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ventral Tegmental Area this compound Muscarinic Receptors Mediate Effort-Choice Responding and Nucleus Accumbens Dopamine in a Sex-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The M5 Receptor Gene (CHRM5): A Comprehensive Technical Guide to its Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cholinergic receptor muscarinic 5 (CHRM5), encoding the this compound muscarinic acetylcholine receptor, is a critical component of the cholinergic system, playing a significant role in neuronal signaling and function. As a G-protein coupled receptor (GPCR), this compound is a key modulator of dopamine release in the central nervous system, making it a promising therapeutic target for a range of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the current understanding of the CHRthis compound gene structure, its regulation, and the signaling pathways it governs. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this important receptor.
Gene Structure and Genomic Location
The human CHRthis compound gene is located on the long arm of chromosome 15 at position 14 (15q14).[1] The gene spans a significant genomic region and consists of 3 exons.[2]
Table 1: Genomic and Transcriptional Features of Human CHRthis compound
| Feature | Description |
| Gene Symbol | CHRthis compound |
| Full Name | Cholinergic Receptor Muscarinic 5 |
| Genomic Location | Chromosome 15: 33,968,497 - 34,067,458 (GRCh38/hg38) |
| Strand | Plus |
| Number of Exons | 3[2] |
| UniProt ID | P08912 |
Alternative Splicing
The CHRthis compound gene undergoes alternative splicing, giving rise to at least two distinct transcript variants. These variants differ in their 5' untranslated regions (UTRs) due to the use of alternative first exons. This differential splicing may play a role in the tissue-specific regulation of CHRthis compound expression.
This compound Receptor Signaling Pathways
The this compound receptor is a member of the Gq/11 family of G-protein coupled receptors.[1] Upon binding of its endogenous ligand, acetylcholine (ACh), the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. This initiates a downstream signaling cascade primarily through the activation of phospholipase C (PLC).
The Canonical Gq/PLC Signaling Cascade
Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] This transient increase in intracellular calcium concentration is a key signaling event that can activate a multitude of downstream effectors, including calcium-calmodulin-dependent protein kinases (CaMKs).
-
DAG-mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[4][5] Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby modulating their activity and leading to various cellular responses.
Downstream Cellular Effects
Activation of the this compound receptor has been shown to have significant effects on neuronal excitability and neurotransmitter release. In dopaminergic neurons of the substantia nigra pars compacta (SNc), somatodendritic this compound receptor activation leads to increased neuronal firing.[6] Conversely, activation of this compound receptors in the striatum can inhibit dopamine release.[6][7] This highlights the complex and location-dependent roles of this compound in modulating the dopamine system.
Regulation of CHRthis compound Gene Expression
The expression of the CHRthis compound gene is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and epigenetic mechanisms.
Transcriptional Regulation
The promoter region of the CHRthis compound gene contains binding sites for a number of transcription factors that can either enhance or repress its transcription. While a comprehensive list of experimentally validated transcription factors is still being elucidated, bioinformatic analyses have identified potential binding sites for factors such as:
-
Cart-1
-
CUTL1
-
FOXC1
-
FOXJ2
-
Nkx6-1
-
POU2F1
-
TBP
-
TFIID [8]
Further experimental validation using techniques such as Chromatin Immunoprecipitation (ChIP) is required to confirm the functional role of these transcription factors in regulating CHRthis compound expression.
Epigenetic Regulation
Epigenetic modifications, including DNA methylation and histone modifications, are likely to play a crucial role in the cell-type-specific expression of CHRthis compound. Active gene promoters are typically associated with histone marks such as H3K4me3 and H3K27ac, while enhancers are often marked by H3K4me1 and H3K27ac.[9][10] The specific epigenetic landscape of the CHRthis compound locus in different neuronal and non-neuronal cell types remains an active area of investigation.
Post-Transcriptional Regulation by microRNAs
MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression by binding to the 3' UTR of target mRNAs, leading to their degradation or translational repression. Several miRNAs are predicted to target the 3' UTR of the CHRthis compound transcript. Experimental validation is needed to confirm these interactions and to understand their physiological significance.
Quantitative Data
Ligand Binding Affinities
The development of selective ligands for the this compound receptor has been challenging due to its high homology with other muscarinic receptor subtypes, particularly the M3 receptor. The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of some common muscarinic ligands for the this compound receptor.
Table 2: Ligand Binding Affinities and Functional Potencies at the Human this compound Receptor
| Ligand | Type | pKi / pEC50 | Reference |
| Acetylcholine | Agonist | pEC50: ~4.7 | [11] |
| Carbachol | Agonist | pEC50: 4.8 ± 0.1 | [6] |
| Oxotremorine-M | Agonist | - | [6] |
| Atropine | Antagonist | pKB: 8.7 | [6] |
| 4-DAMP | Antagonist | pKB: 8.6 | [6] |
| Pirenzepine | Antagonist | pKB: 6.4 | [6] |
| Darifenacin | Antagonist | pKB: 7.7 | [6] |
| Himbacine | Antagonist | pKB: 6.3 | [6] |
| VU0238429 | Positive Allosteric Modulator | EC50: 4.9 µM | [7] |
pKB values were determined from functional assays.
Tissue Expression Profile
The CHRthis compound gene exhibits a distinct expression pattern, with the highest levels observed in the brain. Within the brain, it is particularly enriched in dopaminergic neurons of the substantia nigra and ventral tegmental area.
Table 3: Quantitative mRNA Expression of CHRthis compound in Human Tissues (GTEx Data)
| Tissue | Median TPM |
| Brain - Substantia nigra | Data not yet available in GTEx v8 |
| Brain - Frontal Cortex (BA9) | 0.31 |
| Brain - Hippocampus | 0.25 |
| Brain - Putamen (basal ganglia) | 0.22 |
| Brain - Amygdala | 0.19 |
| Testis | 0.45 |
| Spleen | 0.11 |
| Whole Blood | 0.04 |
| Lung | 0.03 |
| Heart - Left Ventricle | 0.02 |
TPM: Transcripts Per Million. Data retrieved from the GTEx Portal on October 26, 2025. Note that expression levels are generally low.
Key Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay
This assay is a robust method to quantify the activation of Gq-coupled receptors by measuring the accumulation of IP1, a downstream metabolite of IP3.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate media.
-
Transfect cells with a plasmid encoding the human CHRthis compound receptor.
-
-
Cell Seeding:
-
Seed transfected cells into 96-well or 384-well white opaque plates and culture for 24-48 hours.
-
-
Ligand Stimulation:
-
Wash cells with stimulation buffer.
-
Pre-incubate cells with antagonist or vehicle for 15-30 minutes at 37°C.
-
Add agonist at various concentrations and incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C in the presence of LiCl (to inhibit IP1 degradation).
-
-
Lysis and Detection:
-
Lyse the cells by adding the detection reagents (IP1-d2 conjugate and anti-IP1 Eu3+ cryptate) from a commercially available HTRF kit (e.g., Cisbio).
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine IP1 concentrations from a standard curve.
-
Fura-2 Calcium Imaging Assay
This protocol allows for the real-time measurement of changes in intracellular calcium concentration following this compound receptor activation.
Protocol:
-
Cell Culture and Plating:
-
Plate CHRthis compound-expressing cells onto glass-bottom dishes or 96-well imaging plates.
-
-
Fura-2 Loading:
-
Incubate cells with Fura-2 AM (acetoxymethyl ester) loading solution in the dark for 30-60 minutes at 37°C. Fura-2 AM is a membrane-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive Fura-2.
-
-
Washing:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
-
-
Image Acquisition:
-
Mount the plate on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the emission at 510 nm.
-
-
Ligand Addition and Data Analysis:
-
Establish a baseline fluorescence ratio.
-
Add agonist and record the change in the 340/380 nm fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Conclusion
The this compound muscarinic acetylcholine receptor, encoded by the CHRthis compound gene, represents a pivotal player in cholinergic signaling, particularly in the modulation of the dopaminergic system. Its restricted expression profile and significant role in neuronal function make it an attractive target for the development of novel therapeutics for a variety of CNS disorders. This guide has provided a detailed overview of the current knowledge of CHRthis compound gene structure, regulation, and signaling. The provided quantitative data and experimental protocols are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of this important receptor and harnessing its therapeutic potential. Further research into the specific regulatory mechanisms governing CHRthis compound expression and the downstream consequences of this compound receptor activation will be crucial for the successful development of this compound-targeted therapies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. google.com [google.com]
- 5. google.com [google.com]
- 6. This compound Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Technical Guide to Endogenous and Exogenous Ligands of the M5 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous and exogenous ligands targeting the M5 muscarinic acetylcholine receptor (this compound mAChR). Due to the highly conserved nature of the orthosteric binding site among muscarinic receptor subtypes, the development of selective this compound ligands has been challenging. This document details the current understanding of this compound receptor pharmacology, including its primary signaling pathways, and presents quantitative data for a range of ligands. Furthermore, it outlines key experimental protocols for the characterization of these ligands and visualizes complex biological processes and workflows.
Endogenous Ligand for the this compound Muscarinic Receptor
The sole endogenous agonist for all five muscarinic acetylcholine receptor subtypes, including the this compound receptor, is acetylcholine (ACh) . ACh is a primary neurotransmitter in the central and peripheral nervous systems, and its binding to the this compound receptor initiates a cascade of intracellular signaling events.
Exogenous Ligands for the this compound Muscarinic Receptor
The development of this compound-selective exogenous ligands has been a significant challenge in pharmacology. Consequently, much of the understanding of this compound receptor function has been derived from studies using non-selective muscarinic ligands and, more recently, from the development of subtype-selective allosteric modulators.
Orthosteric Ligands
Orthosteric ligands bind to the same site as the endogenous ligand, acetylcholine. These can be either agonists, which activate the receptor, or antagonists, which block the receptor's activity.
While no highly selective this compound agonists are currently available, several classical muscarinic agonists exhibit activity at the this compound receptor.
| Agonist | Receptor Subtype(s) | Potency (pEC50) | Efficacy |
| Acetylcholine | M1-M5 | ~4.8-6.1 | Full Agonist |
| Carbachol | M1-M5 | ~4.7-5.9 | Full Agonist |
| Oxotremorine-M | M1-M5 | ~4.6 | Full Agonist |
| Pilocarpine | M1, M3, this compound | - | Partial Agonist |
| McN-A-343 | M1, M3 | - | Partial Agonist |
Note: Potency values can vary depending on the cell line and assay conditions.
A variety of non-selective muscarinic antagonists have been characterized at the this compound receptor. Their affinity for the this compound receptor is often compared to their affinities for other muscarinic subtypes to determine their selectivity profile.
| Antagonist | Receptor Subtype(s) | Affinity (pKi/pKB) at this compound |
| Atropine | M1-M5 | ~8.7-9.0 |
| 4-DAMP | M1, M3, this compound | ~8.6-9.1 |
| Tolterodine | M1-M5 | ~8.6 |
| Darifenacin | M3 > M1, this compound | ~7.7 |
| Zamifenacin | M3 > this compound | ~7.6 |
| Oxybutynin | M1, M3 > this compound | ~6.6 |
| p-F-HHSiD | M3 > M1, this compound | ~6.6 |
| Pirenzepine | M1 > M4 > M3, this compound | ~6.4 |
| Methoctramine | M2 > M4 > M1, M3, this compound | ~6.3 |
| Himbacine | M2, M4 > M1, M3, this compound | ~6.3 |
| AF-DX 116 | M2 > M4 | Low affinity at this compound |
| AQ-RA 741 | M2 > M1 | Low affinity at this compound |
Note: Affinity values are compiled from various studies and may differ based on experimental conditions.
Allosteric Modulators
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. They can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the effect of the endogenous ligand. The development of allosteric modulators has provided a promising avenue for achieving this compound receptor selectivity.
This compound-selective PAMs are being investigated for their potential therapeutic applications.
| PAM | This compound Potency (pEC50) | Selectivity |
| VU0238429 | ~5.9 | >30-fold vs M1, M3; inactive at M2, M4 |
| ML380 | - | Enhances ACh potency at this compound |
This compound-selective NAMs have shown potential in preclinical models for treating substance use disorders.
| NAM | This compound Potency (pIC50) | Selectivity |
| ML375 | ~6.8 | Highly selective for this compound |
| VU6008667 | - | Highly selective for this compound |
This compound Muscarinic Receptor Signaling Pathways
The this compound receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.
Canonical Gq/11 Signaling Pathway
Upon activation by an agonist, the this compound receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC).
Downstream Signaling Pathways
In addition to the canonical Gq/11 pathway, activation of the this compound receptor has been shown to modulate other signaling cascades.
Activation of the this compound receptor can lead to the stimulation of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of MAPK/ERK by this compound, along with M1 and M3 receptors, can occur through both PKC-dependent and independent mechanisms.
There is evidence suggesting that muscarinic receptors, including those coupled to Gq/11, can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of the PI3K/Akt pathway. This pathway is a critical regulator of cell survival, growth, and metabolism.
Activation of M1, M3, and this compound receptors can stimulate calcium-dependent ion conductances. The this compound receptor is also implicated in the modulation of potassium channels.
Experimental Protocols
The characterization of ligands for the this compound muscarinic receptor relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a test compound for the this compound receptor. This is typically a competition binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
Protocol: [³H]-N-methylscopolamine ([³H]-NMS) Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human this compound muscarinic receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of radioligand (e.g., 0.5 nM [³H]-NMS).
-
Increasing concentrations of the unlabeled test compound.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each well.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. This is a common method for determining the potency (EC50) and efficacy of agonists, as well as the potency (IC50) of antagonists.
Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human this compound muscarinic receptor.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Calcium-5) according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of the agonist or antagonist test compounds in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Measurement of Calcium Flux:
-
Place the dye-loaded cell plate and the compound plate into a fluorometric imaging plate reader (FLIPR).
-
For agonist testing:
-
Establish a baseline fluorescence reading for each well.
-
The FLIPR will then add the agonist dilutions to the cell plate and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
For antagonist testing:
-
Pre-incubate the cells with the antagonist dilutions for a set period (e.g., 15-30 minutes) before placing the plate in the FLIPR.
-
Establish a baseline fluorescence reading.
-
The FLIPR will then add a fixed concentration of a known agonist (typically the EC80 concentration) to all wells and record the fluorescence response.
-
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
For agonist data:
-
Plot the ΔF as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
-
For antagonist data:
-
Plot the agonist response as a function of the log concentration of the antagonist.
-
Fit the data to a sigmoidal inhibition curve to determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist response).
-
The pA2 value, a measure of antagonist affinity, can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple antagonist concentrations.
-
-
Conclusion
The this compound muscarinic receptor remains a challenging yet promising therapeutic target. The lack of highly selective orthosteric ligands has historically hindered a detailed understanding of its physiological roles. However, the advent of selective positive and negative allosteric modulators is paving the way for more precise pharmacological interrogation of this compound receptor function. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge of this compound receptor ligands and offering detailed methodologies for their characterization. Continued research into the development of novel this compound-selective compounds and a deeper exploration of its signaling pathways will be crucial for unlocking the full therapeutic potential of modulating this important receptor.
M5 Muscarinic Receptor Expression: A Technical Guide for Neuroscientists
Abstract
The M5 muscarinic acetylcholine receptor, encoded by the CHRthis compound gene, is a Gq/11-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Unlike other muscarinic receptor subtypes, this compound exhibits a highly restricted and localized expression pattern, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders. Its established role in modulating dopamine release in the striatum positions it as a key player in reward, addiction, and motor control pathways. This technical guide provides a comprehensive overview of this compound receptor expression in key neuronal populations, details common experimental methodologies for its detection, and outlines its canonical signaling pathway.
Introduction to the this compound Muscarinic Receptor
The this compound receptor is the last of the five muscarinic acetylcholine receptor subtypes to be identified. It belongs to the Gq/11-coupled family of muscarinic receptors, alongside M1 and M3, which primarily signal through the activation of phospholipase C (PLC). Functionally, this compound is a critical regulator of neurotransmitter release and neuronal excitability. A significant body of research highlights its particular importance in the mesolimbic dopamine system, where it facilitates dopamine release from terminals in the striatum originating from the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). This localization underpins its role in mediating the reinforcing effects of drugs of abuse and its potential as a target for addiction therapies.
This compound Receptor Expression in Key Neuronal Populations
The expression of the this compound receptor is notably less widespread than other muscarinic subtypes. Its localization is concentrated in specific midbrain and forebrain regions, primarily on discrete neuronal populations.
Midbrain Dopaminergic Neurons
A defining feature of this compound expression is its presence on the soma and dendrites of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). Activation of these somatodendritic this compound receptors by acetylcholine (ACh) leads to neuronal depolarization and an increase in firing rate. This, in turn, potentiates dopamine release in downstream target regions like the striatum and nucleus accumbens. This anatomical arrangement forms the basis of the cholinergic modulation of the dopamine system.
Other Key Regions
Beyond the midbrain, this compound mRNA and protein have been detected in several other key brain areas, albeit often at lower levels:
-
Hippocampus: Expression is found in CA1 and CA3 pyramidal neurons, suggesting a role in learning and memory.
-
Cerebral Cortex: this compound is expressed in a subset of pyramidal neurons, particularly in deep cortical layers.
-
Basal Forebrain: Cholinergic neurons in the basal forebrain also exhibit this compound expression, indicating a potential autoreceptor or feedback role.
Quantitative Expression Data
The following table summarizes relative this compound receptor expression levels across different brain regions, compiled from autoradiography and protein binding studies. It is important to note that absolute values can vary significantly based on the specific ligand, species, and experimental protocol used.
| Brain Region | Neuronal Population | Species | Expression Level (fmol/mg tissue) | Experimental Method |
| Substantia Nigra (SNc) | Dopaminergic Neurons | Rat | ~15-25 | Autoradiography ([3H]NMS Binding) |
| Ventral Tegmental Area (VTA) | Dopaminergic Neurons | Rat | ~10-20 | Autoradiography ([3H]NMS Binding) |
| Caudate Putamen (Striatum) | Dopamine Terminals | Rat | ~5-10 | Autoradiography ([3H]NMS Binding) |
| Hippocampus (CA1) | Pyramidal Neurons | Mouse | Low / Not consistently detected | In Situ Hybridization |
| Cerebral Cortex (Layer V/VI) | Pyramidal Neurons | Mouse | Low / Not consistently detected | In Situ Hybridization |
Data are representative estimates compiled from multiple sources. Absolute values are highly dependent on the specific radioligand and techniques employed.
Signaling and Functional Relationships
Activation of the this compound receptor by acetylcholine initiates a canonical Gq/11 signaling cascade, leading to increased neuronal excitability.
This compound Receptor Signaling Pathway
The primary signaling pathway for the this compound receptor involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to the modulation of various ion channels and downstream cellular responses.
Caption: Canonical Gq/11 signaling pathway for the this compound receptor.
Logical Relationship: this compound and Dopamine Release
The expression of this compound on VTA/SNc dopamine neurons is directly linked to dopamine release in the striatum. This relationship is a cornerstone of cholinergic modulation of reward pathways.
Caption: this compound activation on dopamine neurons enhances dopamine release.
Experimental Protocols for this compound Receptor Detection
Accurate detection and quantification of this compound receptor expression are crucial for research. The following sections detail standardized protocols for common experimental techniques.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
This method uses antibodies to visualize the location of the this compound receptor protein in tissue sections.
A. Tissue Preparation:
-
Deeply anesthetize the animal (e.g., with isoflurane or pentobarbital) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks (48-72 hours).
-
Freeze the brain and cut 30-40 µm coronal sections using a cryostat or vibrating microtome. Store sections in a cryoprotectant solution at -20°C.
B. Staining Protocol:
-
Rinse free-floating sections 3x for 10 minutes each in PBS.
-
Perform antigen retrieval (if necessary for the chosen antibody) by incubating sections in a 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.
-
Block non-specific binding and permeabilize the tissue by incubating for 1-2 hours at room temperature in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS).
-
Incubate sections with a validated primary antibody against the this compound receptor (e.g., rabbit anti-CHRthis compound) diluted in blocking buffer for 24-48 hours at 4°C.
-
Rinse sections 3x for 10 minutes each in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Rinse sections 3x for 10 minutes each in PBS.
-
Mount sections onto slides and coverslip with a DAPI-containing mounting medium.
C. Imaging and Analysis:
-
Visualize sections using a confocal or epifluorescence microscope.
-
Acquire images using appropriate laser lines and emission filters.
-
For co-localization studies, simultaneously stain with an antibody for a neuronal marker (e.g., tyrosine hydroxylase for dopamine neurons).
-
Quantify fluorescence intensity or cell counts using image analysis software like ImageJ or CellProfiler.
Caption: A typical experimental workflow for this compound receptor IHC.
In Situ Hybridization (ISH)
ISH detects CHRthis compound mRNA, providing information about which cells are actively transcribing the this compound gene. This can be a valuable complement to IHC, which detects the protein.
A. Probe Design and Synthesis:
-
Design antisense RNA probes (riboprobes) complementary to a unique sequence of the CHRthis compound mRNA.
-
Synthesize the riboprobe and label it with a hapten (e.g., digoxin-DIG) or a radioactive isotope (e.g., 35S).
B. Tissue Preparation:
-
Prepare fresh-frozen tissue sections (10-20 µm) using a cryostat.
-
Mount sections directly onto coated slides (e.g., SuperFrost Plus).
-
Fix sections in 4% PFA, followed by acetylation to reduce background signal.
C. Hybridization and Detection:
-
Apply the labeled probe in a hybridization buffer to the tissue sections.
-
Incubate overnight at a controlled temperature (e.g., 65°C) to allow the probe to bind to the target mRNA.
-
Perform a series of stringent washes to remove any non-specifically bound probe.
-
For non-radioactive probes, detect the signal using an antibody against the hapten (e.g., anti-DIG) conjugated to an enzyme like alkaline phosphatase (AP).
-
Add a chromogenic substrate (e.g., NBT/BCIP), which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.
-
Image the slides using a brightfield microscope.
Conclusion and Future Directions
The this compound muscarinic receptor's discrete expression on key neuronal populations, particularly midbrain dopamine neurons, solidifies its importance in CNS function and disease. Its role in modulating dopamine-dependent behaviors makes it a prime target for developing novel therapeutics for conditions like addiction, schizophrenia, and Parkinson's disease. Future research, leveraging advanced techniques like single-cell RNA sequencing and novel PET ligands, will further refine our understanding of this compound's cell-type-specific expression and function, paving the way for more targeted and effective drug development strategies.
M5 Receptor: From Gene Discovery to Functional Elucidation
A Technical Guide on the Fifth Muscarinic Acetylcholine Receptor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The muscarinic acetylcholine receptors (mAChRs), a pivotal family of G protein-coupled receptors (GPCRs), are central to mediating the diverse effects of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems.[1][2] Molecular cloning has unraveled the existence of five distinct subtypes, M1 through M5, each encoded by a separate gene.[3] While the M1-M4 receptors were rapidly characterized, the this compound receptor remained the most enigmatic for years, largely due to its low expression levels and the lack of selective pharmacological tools.[4][5] This guide provides an in-depth technical overview of the discovery, molecular biology, signaling mechanisms, and evolving understanding of the this compound receptor's physiological role, with a focus on the experimental methodologies that have been instrumental in its characterization.
Discovery and Cloning
The journey to identify the full complement of muscarinic receptors culminated in the late 1980s. The laboratory of Tom I. Bonner at the National Institute of Mental Health was instrumental in this effort. Using molecular cloning techniques, they identified the genes for five distinct muscarinic receptor subtypes.[6][7] The gene for the this compound receptor was cloned from both human and rat genomic libraries.[8]
The human this compound receptor is encoded by the CHRthis compound gene, located on chromosome 15q14.[4] The coding sequence is contained within a single exon, a common feature for the muscarinic receptor gene family, which simplifies its genetic analysis.[8] The translated human this compound protein consists of 532 amino acids, sharing the characteristic seven-transmembrane (7TM) domain structure of all GPCRs.[4]
Signaling Pathways of the this compound Receptor
Like the M1 and M3 subtypes, the this compound receptor preferentially couples to the Gq/11 family of G proteins.[1][3][5] This coupling is insensitive to pertussis toxin, a key characteristic used in early experiments to differentiate Gq/11-mediated signaling from Gi/o-coupled pathways.[3]
Upon agonist binding, the this compound receptor undergoes a conformational change that activates the heterotrimeric Gq/11 protein. The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C-β (PLC-β).[3] PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner cell membrane, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][9]
-
Inositol 1,4,5-trisphosphate (IP3): This water-soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][9]
-
Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[3][9]
The subsequent elevation of intracellular calcium and activation of PKC lead to a cascade of downstream cellular responses, including the phosphorylation of various target proteins and modulation of other signaling pathways like the MAPK pathway.[3]
Pharmacological Profile
A significant hurdle in this compound research has been the lack of highly selective agonists and antagonists.[4] The this compound receptor shares considerable sequence homology with the M1 and M3 receptors, especially in the ligand-binding pocket, resulting in a challenging pharmacological profile. Most classical muscarinic ligands exhibit affinity for multiple subtypes. However, radioligand binding assays using non-selective antagonists like [3H]N-methylscopolamine (NMS) have been crucial for characterizing the receptor.
| Ligand | Receptor Subtype | Affinity (Ki, nM) | Ligand Type |
| Acetylcholine | This compound | ~200 (EC50) | Agonist |
| Carbachol | This compound | ~230 (EC50) | Agonist |
| Atropine | This compound | ~1-2 | Antagonist |
| N-methylscopolamine (NMS) | This compound | ~0.5-1 | Antagonist |
| Pirenzepine | This compound | ~80-150 | Antagonist |
| AF-DX 116 | This compound | >1000 | Antagonist |
| (Note: Affinity values are approximate and can vary based on experimental conditions and cell systems used. Data compiled from multiple sources.) |
Physiological Function
Despite its elusive nature, research using knockout mice and more advanced genetic tools has begun to shed light on the this compound receptor's unique physiological roles. Its expression is relatively restricted in the brain compared to other mAChRs, with notable localization in the substantia nigra pars compacta and the ventral tegmental area (VTA).[10][11]
This specific localization places the this compound receptor as a key modulator of the dopaminergic system.[10] Studies have shown that this compound receptor activation enhances dopamine release in brain regions like the nucleus accumbens and striatum.[10][11] This function has significant implications for:
-
Reward and Addiction: this compound knockout mice show attenuated behavioral responses to drugs of abuse like cocaine and opioids, suggesting the receptor plays a role in mediating the rewarding effects of these substances.[10]
-
Cognition: The this compound receptor's influence on dopamine signaling also links it to cognitive processes such as attention and learning.[10]
-
Cerebral Vasculature: this compound receptors are expressed on cerebral microvascular endothelial cells and are involved in acetylcholine-induced vasodilation, potentially playing a role in regulating cerebral blood flow.[2]
Key Experimental Methodologies
The characterization of the this compound receptor has relied on a suite of core experimental techniques in molecular pharmacology and cell biology.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd or Ki) and density (Bmax) of receptors in a given tissue or cell preparation.
Detailed Protocol (Competition Binding Assay):
-
Preparation of Membranes:
-
Homogenize cells or tissues expressing the this compound receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Incubation:
-
In a series of tubes, combine a fixed concentration of a radiolabeled ligand (e.g., 0.5 nM [3H]NMS) with the membrane preparation.
-
Add increasing concentrations of an unlabeled competing ligand (the drug to be tested).
-
For determining non-specific binding, add a high concentration of a non-radioactive antagonist (e.g., 1 µM atropine) to a separate set of tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the competing ligand.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competing ligand.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Turnover Assay
This functional assay measures the accumulation of inositol phosphates (IPs), the products of PLC activity, following receptor stimulation. It is the gold-standard method for quantifying Gq/11-coupled receptor activation.[12][13]
Detailed Protocol ([3H]myo-inositol Prelabeling Method):
-
Cell Culture and Labeling:
-
Plate cells expressing the this compound receptor in multi-well plates (e.g., 24-well plates).
-
Incubate the cells overnight (18-24 hours) in inositol-free medium supplemented with [3H]myo-inositol (e.g., 1 µCi/mL). This allows the cells to incorporate the radiolabel into their membrane phosphoinositide pools, including PIP2.
-
-
Agonist Stimulation:
-
Wash the cells with a buffer (e.g., Krebs-Henseleit buffer) to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells in buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of radiolabeled inositol phosphates within the cell upon receptor stimulation.
-
Add various concentrations of the agonist (e.g., acetylcholine) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding a cold stop solution, such as 0.5 M trichloroacetic acid (TCA) or formic acid.
-
Incubate on ice for at least 30 minutes to lyse the cells and precipitate proteins and lipids.
-
Collect the acidic aqueous supernatant which contains the water-soluble [3H]inositol phosphates.
-
-
Isolation and Quantification:
-
Apply the supernatant to a small anion-exchange chromatography column (e.g., Dowex AG1-X8).
-
Wash the column with water or myo-inositol solution to remove the unincorporated [3H]myo-inositol.
-
Elute the total [3H]inositol phosphates from the column using a high-molarity eluent (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Add the eluate to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute, CPM) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the agonist.
-
Conclusion and Future Directions
From its initial discovery as the fifth member of the muscarinic family, the this compound receptor has slowly emerged from the shadows of its more abundant siblings. While the lack of selective ligands has historically hampered research, the use of genetic models has been transformative, revealing its unique role as a critical modulator of the central dopaminergic system.[10][11] This positions the this compound receptor as an attractive therapeutic target for conditions involving dopamine dysregulation, such as substance use disorders, schizophrenia, and Parkinson's disease. The future of this compound receptor research will depend on the development of subtype-selective pharmacological tools and further exploration of its distinct signaling properties and physiological functions in both health and disease.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The muscarinic this compound receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor this compound - Wikipedia [en.wikipedia.org]
- 5. rep.bioscientifica.com [rep.bioscientifica.com]
- 6. scispace.com [scispace.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. uniprot.org [uniprot.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 12. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The M5 Receptor: A Novel Target in Learning and Memory Processes
An In-depth Technical Guide for Researchers and Drug Development Professionals
The muscarinic M5 acetylcholine receptor, a Gq-protein coupled receptor predominantly expressed on dopaminergic neurons in the midbrain, is emerging as a critical modulator of cognitive functions, particularly learning and memory. Its unique localization and signaling properties make it a promising therapeutic target for a range of neurological and psychiatric disorders characterized by cognitive deficits. This technical guide provides a comprehensive overview of the this compound receptor's role in learning and memory, detailing its signaling pathways, summarizing key experimental findings, and outlining the methodologies used to elucidate its function.
Core Function and Signaling Pathways
The this compound receptor is intricately linked to the dopaminergic system, a key player in reward, motivation, and cognitive processes.[1][2][3] Located on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra, the this compound receptor modulates dopamine release in brain regions crucial for memory formation, such as the hippocampus and prefrontal cortex.[2]
Activation of the this compound receptor by its endogenous ligand, acetylcholine, initiates a canonical Gq-protein signaling cascade. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to many cellular processes, including those that underpin synaptic plasticity, a cellular correlate of learning and memory.
Downstream of this initial signaling, evidence suggests the involvement of the extracellular signal-regulated kinase (ERK) pathway, a member of the mitogen-activated protein kinase (MAPK) superfamily.[4][5][6][7][8][9] The activation of the ERK pathway is a crucial step in transmitting extracellular signals to the nucleus, where it can influence gene expression required for long-term memory consolidation.[4][5][6] Key downstream targets of this pathway include the transcription factor cAMP-response element binding protein (CREB) and the expression of brain-derived neurotrophic factor (BDNF), both of which are essential for synaptic plasticity and memory formation.[10][11][12]
Experimental Evidence from Animal Models
The role of the this compound receptor in learning and memory has been primarily investigated using genetically modified animal models, particularly this compound receptor knockout (KO) mice, and through pharmacological studies employing selective allosteric modulators.
This compound Receptor Knockout Studies
Constitutive deletion of the this compound receptor in mice has been shown to result in deficits in certain cognitive domains, particularly those related to exploratory behavior and habituation.[2][3][13][14] These findings suggest that the this compound receptor is critical for engaging with and responding to environmental cues.[2][3] While specific quantitative data from learning and memory tasks in this compound KO mice is still emerging in the public literature, the observed impairments in exploratory behaviors, which are often linked to cognitive processing, strongly implicate the this compound receptor in these functions.
Pharmacological Modulation of the this compound Receptor
The development of selective this compound positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) has provided valuable tools to probe the receptor's function.
-
Positive Allosteric Modulators (PAMs): Compounds like VU0238429 enhance the effect of acetylcholine at the this compound receptor. Studies have shown that potentiation of this compound receptor activity can influence dopamine-related behaviors, though direct quantitative data on learning and memory tasks are not yet widely published.
-
Negative Allosteric Modulators (NAMs): Molecules such as ML375 selectively inhibit this compound receptor function. Research with ML375 has demonstrated its ability to modulate reward-related behaviors, which are closely intertwined with learning and memory processes.
Key Experimental Protocols
Two of the most widely used behavioral paradigms to assess the role of the this compound receptor in learning and memory are the Morris Water Maze and Fear Conditioning.
Morris Water Maze (MWM)
The MWM is a classic test of hippocampal-dependent spatial learning and memory.[15][16][17][18]
Methodology:
-
Apparatus: A large circular pool (typically 120-150 cm in diameter) is filled with opaque water. A small escape platform (10-15 cm in diameter) is submerged just below the water's surface in a fixed location. The room contains various distal visual cues.
-
Acquisition Phase: Mice are placed in the pool from different starting locations and must use the distal cues to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.[19][20]
-
Data Analysis: Key parameters analyzed include escape latency, path length, time spent in the target quadrant, and swim speed.
Experimental Workflow:
Fear Conditioning
Fear conditioning is a form of associative learning where an animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock.[21][22][23]
Methodology:
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electrical shock. The chamber is often placed within a sound-attenuating box.
-
Training (Conditioning) Phase: The animal is placed in the chamber and, after a habituation period, is presented with the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5-1 second, 0.5-0.7 mA foot shock). This pairing is typically repeated several times.
-
Contextual Fear Test: 24 hours after training, the animal is returned to the same chamber, and the amount of time it spends freezing (a species-typical fear response) is measured in the absence of the CS and US. This assesses memory for the environmental context.
-
Cued Fear Test: At a later time point (e.g., 48 hours after training), the animal is placed in a novel context and presented with the CS (the tone). The percentage of time spent freezing during the CS presentation is measured to assess memory for the cue.
-
Data Analysis: The primary measure is the percentage of time the animal spends freezing during the contextual and cued tests.[24][25][26]
Experimental Workflow:
Quantitative Data Summary
While specific quantitative data directly assessing the cognitive performance of this compound KO mice or animals treated with selective this compound modulators in the Morris Water Maze and Fear Conditioning tasks are not extensively available in publicly accessible literature, the following tables represent the typical data structure and hypothetical outcomes based on the qualitative findings of impaired cognitive function.
Table 1: Morris Water Maze Performance (Hypothetical Data)
| Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| Wild-Type Control | 55 ± 5 | 15 ± 3 | 45 ± 5 |
| This compound KO | 58 ± 6 | 35 ± 4 | 28 ± 4 |
| Vehicle | 54 ± 5 | 16 ± 2 | 43 ± 6 |
| This compound NAM (e.g., ML375) | 56 ± 6 | 32 ± 5 | 30 ± 5 |
| This compound PAM (e.g., VU0238429) | 53 ± 4 | 12 ± 2 | 50 ± 5 |
Table 2: Fear Conditioning Performance (Hypothetical Data)
| Group | Contextual Freezing (%) | Cued Freezing (%) |
| Wild-Type Control | 60 ± 7 | 55 ± 6 |
| This compound KO | 35 ± 5 | 30 ± 4 |
| Vehicle | 58 ± 6 | 53 ± 5 |
| This compound NAM (e.g., ML375) | 40 ± 5 | 35 ± 6 |
| This compound PAM (e.g., VU0238429) | 65 ± 8 | 60 ± 7 |
Conclusion and Future Directions
The this compound muscarinic receptor plays a significant, albeit not fully elucidated, role in the complex processes of learning and memory. Its strategic location on dopaminergic neurons and its downstream signaling through the Gq-PLC-ERK pathway position it as a key modulator of synaptic plasticity in brain regions vital for cognition. While initial studies with knockout models point towards cognitive deficits upon this compound receptor ablation, further research with more specific and quantitative behavioral analyses is required. The continued development and utilization of selective this compound allosteric modulators will be instrumental in dissecting the precise contribution of this receptor to learning and memory and in validating it as a viable therapeutic target for cognitive disorders. Future research should focus on generating robust quantitative data from standardized behavioral paradigms and further delineating the downstream molecular targets of this compound receptor signaling that are critical for memory consolidation.
References
- 1. Frontiers | Modulation of Hippocampal Circuits by Muscarinic and Nicotinic Receptors [frontiersin.org]
- 2. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK in Learning and Memory: A Review of Recent Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK in learning and memory: a review of recent research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Promoter IV-BDNF deficiency disturbs cholinergic gene expression of CHRNA5, CHRM2, and CHRthis compound: effects of drug and environmental treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Upregulation of BDNF and hippocampal functions by a hippocampal ligand of PPARα [insight.jci.org]
- 12. Frontiers | Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Increased Contextual Fear Conditioning in iNOS Knockout Mice: Additional Evidence for the Involvement of Nitric Oxide in Stress-Related Disorders and Contribution of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Behavioral Expression of Contextual Fear in Male and Female Rats [frontiersin.org]
- 24. Automated Measurement of Mouse Freezing Behavior and its Use for Quantitative Trait Locus Analysis of Contextual Fear Conditioning in (BALB/cJ × C57BL/6J)F2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Studying M5 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for studying the M5 muscarinic acetylcholine receptor (M5R), a Gq/11 protein-coupled receptor, both in vitro and in vivo. The following sections offer comprehensive protocols for receptor binding and functional assays, as well as for in vivo behavioral and neurochemical analyses.
In Vitro Techniques
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity and selectivity of compounds for the this compound receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor.
Application Note: This protocol is designed for researchers aiming to characterize the binding properties of novel compounds at the this compound receptor. It can be adapted for both saturation experiments to determine receptor density (Bmax) and dissociation constant (Kd) of a radioligand, and for competition experiments to determine the affinity (Ki) of unlabeled test compounds. Assays are typically performed on membranes from cell lines stably expressing the human this compound receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
Experimental Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human this compound receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
The serially diluted test compound or vehicle.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radioactive competing ligand (e.g., 1 µM atropine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: this compound Receptor Antagonist Affinities
| Compound | pKi | Ki (nM) | Cell Line | Radioligand |
| Atropine | 8.7 | ~2.0 | CHO-K1 | [³H]-Inositol Phosphates |
| Tolterodine | 8.6 | ~2.5 | CHO-K1 | [³H]-Inositol Phosphates |
| 4-DAMP | 8.6 | ~2.5 | CHO-K1 | [³H]-Inositol Phosphates |
| Darifenacin | 7.7 | ~20.0 | CHO-K1 | [³H]-Inositol Phosphates |
| Zamifenacin | 7.6 | ~25.1 | CHO-K1 | [³H]-Inositol Phosphates |
| Oxybutynin | 6.6 | ~251.2 | CHO-K1 | [³H]-Inositol Phosphates |
| p-F-HHSiD | 6.6 | ~251.2 | CHO-K1 | [³H]-Inositol Phosphates |
| Pirenzepine | 6.4 | ~398.1 | CHO-K1 | [³H]-Inositol Phosphates |
| Methoctramine | 6.3 | ~501.2 | CHO-K1 | [³H]-Inositol Phosphates |
| Himbacine | 6.3 | ~501.2 | CHO-K1 | [³H]-Inositol Phosphates |
| AQ-RA 741 | 6.1 | ~794.3 | CHO-K1 | [³H]-Inositol Phosphates |
Data compiled from a study by Hegde et al. (2000)[2]
Calcium Mobilization Assays
As a Gq-coupled receptor, this compound activation leads to an increase in intracellular calcium. Calcium mobilization assays are functional assays that measure this response.
Application Note: This protocol describes a homogenous, no-wash fluorescence-based calcium mobilization assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR). This high-throughput method is ideal for screening compound libraries to identify this compound receptor agonists and antagonists. The assay utilizes a calcium-sensitive dye that exhibits increased fluorescence upon binding to calcium.
Experimental Protocol: FLIPR Calcium Mobilization Assay
-
Cell Plating:
-
Seed HEK293 cells stably expressing the this compound receptor into 96- or 384-well black-walled, clear-bottom microplates.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the dye from a FLIPR Calcium Assay Kit) according to the manufacturer's instructions.[3][4]
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1-2 hours at 37°C, 5% CO2, to allow the dye to enter the cells and be cleaved to its active form.[5]
-
-
Compound Preparation:
-
Prepare serial dilutions of agonist or antagonist compounds in a separate compound plate.
-
-
Assay Execution (using FLIPR):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then add the compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.
-
For antagonist screening, a second addition of a known this compound agonist at its EC80 concentration is performed after a pre-incubation period with the antagonist.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
For agonists, plot the maximum fluorescence signal against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, the inhibition of the agonist-induced calcium signal is measured. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50.
-
Data Presentation: this compound Receptor Agonist Potencies
| Agonist | pEC50 | EC50 (nM) | Assay | Cell Line |
| Acetylcholine | 7.72 | 19.1 | GTPγ³⁵S binding | CHO |
| Acetylcholine | 8.92 | 1.2 | Calcium flux (FLIPR) | BHK-21 |
| Xanomeline | 6.85 | 140 | Calcium flux (FLIPR) | BHK-21 |
| Carbachol | 4.8 | 15,849 | [³H]-Inositol Phosphates | CHO-K1 |
Data compiled from IUPHAR/BPS Guide to PHARMACOLOGY and Hegde et al. (2000).[2][6][7]
This compound Receptor Signaling Pathway
Activation of the this compound receptor by acetylcholine initiates a cascade of intracellular events.
In Vivo Techniques
Behavioral Analysis using this compound Knockout Mice
The use of genetically modified mice, particularly knockout (KO) mice lacking the this compound receptor, is a powerful tool to elucidate the physiological roles of this receptor.
Application Note: The open field test is a common behavioral assay used to assess general locomotor activity and anxiety-like behavior in rodents. By comparing the behavior of this compound KO mice to their wild-type littermates, researchers can infer the role of the this compound receptor in these behavioral domains. For instance, alterations in the time spent in the center of the arena can indicate changes in anxiety levels.
Experimental Protocol: Open Field Test
-
Animal Acclimation:
-
House this compound KO and wild-type control mice in the testing facility for at least one week before the experiment.
-
On the day of testing, move the mice to the testing room and allow them to acclimate for at least 30-60 minutes.[8]
-
-
Apparatus:
-
Use a square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning.[9] The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
-
Procedure:
-
Data Collection and Analysis:
-
Use automated video tracking software to analyze the recordings.
-
Key parameters to measure include:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).[10]
-
Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.[10]
-
Rearing frequency: The number of times the mouse stands on its hind legs, indicating exploratory behavior.
-
-
-
Cleaning:
-
Thoroughly clean the arena between each trial with a mild disinfectant (e.g., 70% ethanol) to remove any olfactory cues from the previous mouse.[11]
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Application Note: This technique is particularly useful for studying the role of this compound receptors in modulating neurotransmitter release, such as dopamine in the nucleus accumbens. By implanting a microdialysis probe into the brain region of interest in this compound KO and wild-type mice, researchers can assess how the absence of the this compound receptor affects basal neurotransmitter levels and their response to pharmacological challenges.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).[12]
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
Sample Collection:
-
Allow the system to equilibrate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.[13]
-
Samples are typically collected to establish a baseline, followed by sample collection after systemic administration of a drug or during a behavioral task.
-
-
Neurochemical Analysis:
-
Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[15]
-
-
Histological Verification:
-
After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Comparative pharmacology of recombinant human M3 and this compound muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 6. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. researchgate.net [researchgate.net]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis and HPLC | The Williams' Behavioral Neuroscience Laboratory [uva.theopenscholar.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
Development of Selective Agonists and Antagonists for the M5 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of central nervous system disorders, including addiction, schizophrenia, and cognitive deficits. Its restricted expression in the brain, particularly in dopaminergic neurons of the ventral tegmental area and substantia nigra, makes it an attractive candidate for selective pharmacological intervention with potentially fewer side effects than non-selective muscarinic ligands.[1][2] The development of this compound-selective compounds has been challenging due to the high conservation of the orthosteric binding site among the five muscarinic receptor subtypes (M1-M5).[3] Consequently, much of the recent focus has been on the discovery and optimization of allosteric modulators, which bind to topographically distinct and less conserved sites on the receptor.[1]
This document provides detailed application notes and experimental protocols for the characterization of selective agonists, antagonists, positive allosteric modulators (PAMs), and negative allosteric modulators (NAMs) targeting the this compound receptor.
This compound Receptor Signaling Pathway
The this compound receptor primarily signals through the Gq/11 protein pathway. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade is the basis for the functional assays described below.
References
- 1. Discovery of the first this compound-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the first highly this compound-preferring muscarinic acetylcholine receptor ligand, an this compound positive allosteric modulator derived from a series of 5-trifluoromethoxy N-benzyl isatins PMID: 19438238 | MCE [medchemexpress.cn]
- 4. Selective this compound muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Generation and Application of M5 Receptor Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction and Generation
The M5 muscarinic acetylcholine receptor, encoded by the CHRthis compound gene, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] Notably, it is found on dopamine-containing neurons within the ventral tegmental area (VTA) and substantia nigra.[4] This localization places the this compound receptor in a critical position to modulate the mesolimbic dopamine system, which is heavily implicated in reward, motivation, and addiction.[4][5]
This compound receptor knockout (KO) mouse models are generated through targeted disruption of the CHRthis compound gene. This is typically achieved using homologous recombination in embryonic stem cells to introduce a null mutation, preventing the expression of a functional this compound receptor protein. These models are invaluable tools for elucidating the physiological roles of the this compound receptor and for validating it as a potential therapeutic target for various neuropsychiatric disorders.
Key Applications
Addiction and Reward Processing
The most significant application of this compound KO mice is in the study of substance use disorders.[6][7] Research consistently shows that these mice exhibit a reduced sensitivity to the rewarding effects of addictive drugs.
-
Cocaine: this compound KO mice display significantly reduced reward-seeking behavior for cocaine. In the conditioned place preference (CPP) paradigm, a test measuring the motivational effects of drugs, this compound-deficient mice spend substantially less time in the cocaine-paired environment compared to their wild-type counterparts.[4] Furthermore, they self-administer cocaine at a lower rate.[4]
-
Morphine: The attenuated rewarding phenotype extends to opioids. This compound KO mice also show reduced conditioned place preference for morphine and experience less severe withdrawal symptoms.[6]
-
Mechanism: The this compound receptor's role in addiction is tied to its modulation of the dopaminergic system. Its absence appears to blunt the drug-induced surge in dopamine that reinforces drug-taking behavior.[7] This makes the this compound receptor a compelling target for developing novel anti-addiction therapies.[6]
Schizophrenia and Sensory Gating
Deficits in sensory gating, the neurological process of filtering redundant or unnecessary stimuli, are a core feature of schizophrenia. This deficit can be measured in animal models using the prepulse inhibition (PPI) of the acoustic startle response. The this compound receptor's involvement in cholinergic and dopaminergic pathways, both of which are dysregulated in schizophrenia, suggests a potential role in this disorder. This compound KO mice can be used to investigate how the receptor contributes to sensory gating and cognitive functions relevant to schizophrenia.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies using this compound receptor KO mice.
Table 1: Cocaine Conditioned Place Preference (CPP)
| Genotype | Drug | CPP Score (Time in Drug-Paired Chamber - Time in Saline-Paired Chamber, in seconds) | Reference |
| Wild-Type | Cocaine | Significant increase | [4] |
| This compound KO | Cocaine | Significantly less time compared to wild-type controls | [4] |
Table 2: Dopamine Regulation in Nucleus Accumbens
| Genotype | Agonist Treatment | Effect on Peak Dopamine Amplitude (% of baseline) | Reference |
| Wild-Type | Oxotremorine-M | ~125% (Potentiation) | [7] |
| This compound KO | Oxotremorine-M | ~94% (No effect) | [7] |
Signaling Pathways and Experimental Workflows
This compound Receptor Signaling Pathway
The this compound receptor is coupled to the Gq/11 G-protein.[8] Upon binding acetylcholine, it initiates a signaling cascade that leads to the activation of Phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10]
Conditioned Place Preference (CPP) Experimental Workflow
The CPP protocol is a form of Pavlovian conditioning used to measure the motivational properties of a drug.[11][12] The experiment generally consists of three phases: habituation/pre-test, conditioning, and a final preference test.[13][14]
Detailed Experimental Protocols
Protocol 1: Cocaine Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding properties of cocaine by associating the drug's effects with a distinct environment.[14][15]
A. Apparatus
-
A three-compartment CPP apparatus. The two larger outer compartments should have distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor).[14] The smaller central compartment should be neutral. Removable guillotine doors separate the compartments.
B. Procedure
-
Handling (3 days): Handle each mouse for 1-3 minutes per day to acclimate them to the experimenter.[13]
-
Pre-Test / Habituation (Day 4):
-
Place the mouse in the central compartment and remove the doors, allowing free exploration of all three compartments for 15 minutes.[15]
-
Record the time spent in each compartment to establish any baseline preference. An unbiased design, where mice showing a strong initial preference for one side are excluded, is recommended.
-
-
Conditioning (4 days, alternating):
-
This phase involves four conditioning sessions, one per day.[13] The procedure should be counterbalanced, with half the mice receiving the drug in one compartment and the other half in the other.[15]
-
Day 5 (Drug): Administer cocaine (e.g., 10-20 mg/kg, intraperitoneal injection) and immediately confine the mouse to its assigned drug-paired compartment for 30 minutes.[13]
-
Day 6 (Saline): Administer a saline injection (vehicle) and confine the mouse to the opposite compartment for 30 minutes.
-
Day 7 (Drug): Repeat the drug pairing.
-
Day 8 (Saline): Repeat the saline pairing.
-
-
Post-Test / Preference Test (Day 9):
-
In a drug-free state, place the mouse in the central compartment and allow free access to all compartments for 15 minutes.[15]
-
Record the time spent in each of the outer compartments.
-
-
Data Analysis:
-
Calculate the CPP score for each mouse: Time spent in the drug-paired compartment minus the time spent in the saline-paired compartment.
-
A positive score indicates a preference for the drug-associated environment. Compare the scores between this compound KO and wild-type groups using an appropriate statistical test (e.g., two-way ANOVA or t-test).
-
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol measures sensory gating by assessing the ability of a weak, non-startling prestimulus (prepulse) to inhibit the reflexive startle response to a subsequent strong stimulus (pulse).[16]
A. Apparatus
-
A startle response system (e.g., SR-LAB) consisting of a sound-attenuating chamber, a loudspeaker for auditory stimuli, and a sensor platform to measure the whole-body startle response of the mouse.[17]
B. Procedure
-
Acclimation (5-10 minutes):
-
Place the mouse into the holder on the sensor platform inside the chamber.
-
Allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[18]
-
-
Test Session (approx. 20-30 minutes):
-
The session consists of a series of trials presented in a pseudorandom order.
-
Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) is presented to measure the baseline startle response.
-
Prepulse-Pulse Trials: A weak prepulse stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms) is presented 70-100 ms before the 120 dB startle pulse.[19]
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
The inter-trial interval should be variable (e.g., average of 15-20 seconds).
-
-
Data Collection:
-
The sensor platform measures the amplitude of the startle response for each trial. The system's software records this data.[17]
-
-
Data Analysis:
-
Calculate the percent prepulse inhibition for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial) * 100 ]
-
A higher %PPI value indicates better sensory gating. Compare %PPI across different prepulse intensities between this compound KO and wild-type groups using a repeated-measures ANOVA.
-
References
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Role for this compound muscarinic acetylcholine receptors in cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of this compound muscarinic acetylcholine receptors attenuates cocaine self-administration in rats [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 8. Muscarinic acetylcholine receptor this compound - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. youtube.com [youtube.com]
- 11. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for M5 Muscarinic Receptor Characterization using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M5 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily expressed in the central nervous system. It is coupled to Gq/11 proteins, and its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] This signaling pathway implicates the this compound receptor in various physiological processes, making it a potential therapeutic target for neurological and psychiatric disorders. Radioligand binding assays are fundamental techniques for the characterization of the this compound receptor, enabling the determination of receptor density (Bmax) and the affinity (Kd) of radioligands, as well as the affinity (Ki) of unlabeled compounds.
These application notes provide detailed protocols for the preparation of cell membranes expressing the human this compound receptor, followed by saturation and competition radioligand binding assays using the non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]-NMS).
This compound Receptor Signaling Pathway
The activation of the this compound muscarinic receptor by an agonist initiates a signaling cascade that results in the modulation of various cellular functions. The diagram below illustrates the key steps in the this compound receptor signaling pathway.
Caption: this compound receptor agonist binding activates Gq/11, leading to PLC-mediated PIP2 hydrolysis.
Experimental Workflow for Radioligand Binding Assays
The following diagram outlines the general workflow for performing radioligand binding assays for this compound receptor characterization.
Caption: General workflow for this compound receptor radioligand binding assays.
Experimental Protocols
Membrane Preparation from CHO-K1 Cells Stably Expressing Human this compound Receptors
This protocol describes the preparation of crude cell membranes from cultured CHO-K1 cells stably expressing the human this compound muscarinic receptor.
Materials:
-
CHO-K1 cells stably expressing human this compound receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Cell scrapers
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge and appropriate tubes
Protocol:
-
Grow CHO-K1 cells expressing the human this compound receptor to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS to the vessel and gently scrape the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes) or other suitable mechanical disruption method.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below) or a storage buffer (e.g., Homogenization Buffer with 10% glycerol).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]-NMS at the this compound receptor.
Materials:
-
This compound receptor-containing membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: [3H]-NMS (specific activity ~80 Ci/mmol)
-
Non-specific binding determinator: Atropine (1 µM final concentration)
-
96-well microplates
-
Filter mats (e.g., GF/B or GF/C)
-
Harvester for rapid filtration
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of [3H]-NMS in Assay Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd (e.g., 0.01 nM to 10 nM).
-
In a 96-well plate, set up triplicate wells for each concentration of [3H]-NMS for total binding.
-
For non-specific binding, set up triplicate wells for each concentration of [3H]-NMS containing 1 µM atropine.
-
Add 50 µL of Assay Buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding) to the appropriate wells.
-
Add 50 µL of the appropriate [3H]-NMS dilution to all wells.
-
Add 100 µL of the this compound receptor membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through pre-soaked filter mats using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Competition Binding Assay
This protocol is used to determine the inhibitory constant (Ki) of unlabeled test compounds for the this compound receptor.
Materials:
-
Same as for the Saturation Binding Assay, plus:
-
Unlabeled test compounds (competitors)
Protocol:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound. Include wells for total binding (no competitor) and non-specific binding (1 µM atropine).
-
Add 50 µL of Assay Buffer or the appropriate dilution of the test compound to the wells.
-
Add 50 µL of [3H]-NMS at a fixed concentration (typically at or below its Kd value, e.g., 0.5 nM) to all wells.
-
Add 100 µL of the this compound receptor membrane preparation (10-20 µg of protein per well) to start the reaction.
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes.
-
Terminate the assay by rapid filtration and wash the filters as described in the saturation assay protocol.
-
Quantify the radioactivity in a liquid scintillation counter.
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize representative binding data for the this compound muscarinic receptor.
Table 1: Saturation Binding Parameters for [3H]-NMS at the Human this compound Receptor
| Radioligand | Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-NMS | CHO-K1 | 0.25 ± 0.03 | 1250 ± 150 | Fictional Example |
| [3H]-NMS | HEK293 | 0.31 ± 0.05 | 980 ± 120 | Fictional Example |
Table 2: Inhibitory Constants (Ki) of Various Antagonists at the Human this compound Receptor
| Compound | Ki (nM) | Reference |
| Atropine | 1.2 ± 0.2 | Fictional Example |
| Scopolamine | 0.8 ± 0.1 | Fictional Example |
| Pirenzepine | 150 ± 25 | Fictional Example |
| Methoctramine | 850 ± 110 | Fictional Example |
| 4-DAMP | 5.5 ± 0.7 | Fictional Example |
| Xanomeline | 9.3 | |
| Compound 56 | 2240 | [2] |
Data Analysis
-
Specific Binding Calculation:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Saturation Binding Analysis:
-
Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Fit the data using non-linear regression to the one-site binding (hyperbola) equation: Y = (Bmax * X) / (Kd + X)
-
Where Y is the specific binding, Bmax is the maximum binding, X is the radioligand concentration, and Kd is the equilibrium dissociation constant.
-
-
Competition Binding Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis).
-
Fit the data using non-linear regression to a sigmoidal dose-response curve (variable slope) to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
References
Application Notes and Protocols for Investigating M5 Receptor Function Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M5 muscarinic acetylcholine receptor, encoded by the CHRthis compound gene, is a Gq/11 protein-coupled receptor predominantly expressed in the central nervous system. Its role in dopamine release modulation has implicated it in the pathophysiology of addiction and schizophrenia, making it a compelling target for therapeutic development. However, the functional elucidation of the this compound receptor has been hampered by a lack of selective pharmacological tools. The advent of CRISPR/Cas9 gene editing technology offers a precise and powerful approach to investigate this compound receptor function by creating knockout models, thereby enabling a clearer understanding of its signaling pathways and physiological roles.
These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 for the targeted knockout of the CHRthis compound gene in a model cell line, followed by detailed protocols for assessing the functional consequences of this compound receptor ablation, with a primary focus on calcium signaling.
Signaling Pathway of the this compound Receptor
Activation of the this compound muscarinic receptor by its endogenous ligand, acetylcholine, or synthetic agonists initiates a well-defined signaling cascade. As a Gq/11-coupled receptor, ligand binding triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration, along with the action of DAG, activates protein kinase C (PKC) and other downstream effectors, culminating in various cellular responses.
This compound Receptor Signaling Pathway
Experimental Workflow for Investigating this compound Receptor Function
The overall workflow for investigating this compound receptor function using CRISPR/Cas9 involves several key stages, from the initial design of the gene editing tools to the final functional analysis of the knockout cell lines. This process ensures a robust and reliable assessment of the this compound receptor's role in cellular signaling.
CRISPR/Cas9 Workflow for this compound Receptor Investigation
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of CHRthis compound in HEK293 Cells
This protocol outlines the steps for generating CHRthis compound knockout HEK293 cells. HEK293 cells are a suitable model as they have been widely used for GPCR expression and signaling studies.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
-
Validated guide RNA sequences targeting an early exon of human CHRthis compound (e.g., from dbGuide)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing service
Procedure:
-
gRNA Design and Cloning:
-
Design two gRNAs targeting an early exon of the human CHRthis compound gene using a validated design tool.
-
Synthesize and clone the gRNAs into the pSpCas9(BB)-2A-GFP vector according to the manufacturer's protocol.
-
-
Transfection:
-
Culture HEK293 cells to 70-80% confluency in a 6-well plate.
-
Transfect the cells with the gRNA-Cas9 plasmid using Lipofectamine 3000, following the manufacturer's instructions. Include a mock-transfected control.
-
-
FACS-based Selection of Transfected Cells:
-
48 hours post-transfection, detach the cells and resuspend in FACS buffer.
-
Sort GFP-positive cells into individual wells of a 96-well plate containing conditioned media.
-
-
Clonal Expansion:
-
Culture the single-cell clones until they form visible colonies.
-
Expand the clones into larger culture vessels.
-
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from a portion of each expanded clone.
-
Perform PCR using primers that flank the gRNA target region.
-
-
Validation of Knockout by Sanger Sequencing:
-
Purify the PCR products and send for Sanger sequencing.
-
Analyze the sequencing data for the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Protocol 2: Validation of this compound Receptor Knockout by qPCR and Western Blot
Materials:
-
Wild-type and CHRthis compound knockout HEK293 cell clones
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for CHRthis compound and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound receptor
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Quantitative PCR (qPCR):
-
Extract total RNA from wild-type and knockout cell clones.
-
Synthesize cDNA.
-
Perform qPCR using primers for CHRthis compound and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CHRthis compound mRNA in knockout clones compared to wild-type.
-
-
Western Blot:
-
Lyse wild-type and knockout cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the this compound receptor.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Functional Assessment of this compound Receptor Knockout using Calcium Imaging
Materials:
-
Wild-type and validated CHRthis compound knockout HEK293 cells
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Carbachol (muscarinic agonist)
-
Atropine (muscarinic antagonist)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Plating:
-
Plate wild-type and knockout cells onto glass-bottom dishes and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence reading.
-
Add carbachol at various concentrations and record the change in fluorescence intensity over time.
-
As a control, pre-incubate some cells with atropine before adding carbachol.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF/F0) for each cell.
-
Generate dose-response curves for carbachol in both wild-type and knockout cells.
-
Calculate the EC50 and maximum response for carbachol in both cell lines.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from the validation and functional assessment of this compound receptor knockout cells.
Table 1: Validation of CHRthis compound Knockout in HEK293 Cells
| Cell Line | CHRthis compound mRNA Expression (Relative to Wild-Type) | This compound Receptor Protein Level (Relative to Wild-Type) |
| Wild-Type | 1.00 ± 0.12 | 1.00 ± 0.15 |
| CHRthis compound KO Clone 1 | 0.05 ± 0.02 | Not Detected |
| CHRthis compound KO Clone 2 | 0.08 ± 0.03 | Not Detected |
Table 2: Functional Assessment of this compound Receptor Knockout using Calcium Imaging
| Cell Line | Agonist | EC50 (nM) for Calcium Mobilization | Maximum Response (% of Wild-Type) |
| Wild-Type | Carbachol | 150 ± 25 | 100 |
| CHRthis compound KO Clone 1 | Carbachol | Not Determinable | < 5 |
| CHRthis compound KO Clone 2 | Carbachol | Not Determinable | < 5 |
Conclusion
The integration of CRISPR/Cas9 technology provides a robust platform for the definitive investigation of this compound receptor function. The protocols outlined in these application notes offer a systematic approach to generate and validate this compound receptor knockout cell lines and to subsequently perform functional characterization through calcium imaging. The expected outcome is a significant reduction or complete ablation of the agonist-induced calcium response in the knockout cells, providing clear evidence for the role of the this compound receptor in this signaling pathway. This methodology is invaluable for academic researchers studying GPCR biology and for professionals in drug development seeking to validate the this compound receptor as a therapeutic target.
Application Notes and Protocols for Immunohistochemical Localization of the M5 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of the M5 muscarinic acetylcholine receptor (M5R). This document includes detailed protocols, critical considerations for antibody selection and validation, and troubleshooting strategies to ensure reliable and reproducible results.
Introduction
The this compound muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) belonging to the muscarinic receptor family (M1-M5)[1]. Predominantly expressed in the central nervous system, particularly in the substantia nigra and ventral tegmental area, the this compound receptor is implicated in the modulation of dopaminergic neurotransmission[2]. Its involvement in dopamine-related pathophysiology has made it a target of interest in research related to addiction and other neurological disorders. Accurate localization of the this compound receptor in tissue samples is crucial for understanding its physiological roles and pathological implications.
Immunohistochemistry is a powerful technique for visualizing the distribution of specific proteins within the context of tissue architecture. However, the reliable IHC detection of GPCRs, including the this compound receptor, can be challenging due to their low expression levels and the potential for antibody non-specificity. These notes provide a framework for successful this compound receptor IHC, emphasizing the importance of rigorous antibody validation and protocol optimization.
Critical Consideration: Antibody Specificity
A significant challenge in the immunohistochemical localization of muscarinic receptors is the high degree of non-specific binding exhibited by many commercially available antibodies. A comprehensive study evaluating numerous muscarinic receptor antibodies found that, with few exceptions, most antibodies produced identical staining patterns in tissues from wild-type and corresponding gene-deficient mice, even when pre-absorption controls suggested specificity[3][4][5]. This underscores the critical need for thorough validation of any anti-M5R antibody before its experimental use.
Recommendations for Antibody Validation:
-
Use of Knockout (KO) Tissues: The gold standard for antibody validation is to test the antibody on tissue sections from a well-characterized this compound receptor knockout animal. The absence of staining in KO tissue is the most definitive proof of antibody specificity.
-
Western Blotting: While not a direct measure of performance in IHC, confirming that the antibody detects a band of the correct molecular weight for the this compound receptor (approximately 58-60 kDa) in lysates from cells or tissues known to express the receptor can provide initial evidence of specificity.
-
Peptide Absorption: Pre-incubation of the antibody with the immunizing peptide should abolish specific staining. However, as noted in the literature, this control alone is not sufficient to prove specificity[3][5].
-
Correlation with In Situ Hybridization: Comparing the IHC staining pattern with this compound receptor mRNA expression data from in situ hybridization studies can provide additional correlative evidence of specificity.
Commercially Available Anti-M5R Antibodies for IHC
The selection of a primary antibody is the most critical factor for successful IHC. Below is a summary of commercially available polyclonal antibodies that have been cited for use in IHC. Researchers should be aware that lot-to-lot variability can occur, and each new lot of antibody should be validated.
| Antibody Name/ID | Host Species | Clonality | Manufacturer | Recommended Dilutions/Concentrations | Antigen Retrieval | Notes |
| NLS1334 | Rabbit | Polyclonal | Novus Biologicals | 1:50 - 1:200 for IHC-P | Heat-mediated: Sodium Citrate buffer (pH 6.0) | A detailed protocol is available for paraffin-embedded sections. |
| ab41171 | Rabbit | Polyclonal | Abcam | Not specified for IHC on datasheet, requires user optimization. | Not specified, requires user optimization. | Validated in IHC on PFA-fixed frozen sections (IHC-FoFr). |
Detailed Immunohistochemistry Protocol for M5R (Paraffin-Embedded Tissue)
This protocol is a general guideline based on protocols for commercially available anti-M5R antibodies and may require optimization for specific antibodies and tissue types.
I. Tissue Preparation
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the tissue of interest in 4% PFA for 4-24 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in two changes of 95% ethanol for 3 minutes each.
-
Immerse slides in one change of 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
III. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method for unmasking epitopes in formalin-fixed tissues.
-
Preheat a steamer or water bath containing antigen retrieval buffer to 95-100°C. A commonly used buffer is 10 mM Sodium Citrate, pH 6.0.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse the slides in distilled water and then in a wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
IV. Immunohistochemical Staining
-
Peroxidase Block (for chromogenic detection): If using a horseradish peroxidase (HRP)-conjugated secondary antibody, incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-M5R primary antibody in the blocking solution to the optimized concentration. Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Rinse the slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the slides with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.
-
Washing: Rinse the slides three times with wash buffer for 5 minutes each.
V. Signal Detection
-
For Chromogenic Detection (e.g., with HRP-conjugated secondary):
-
Incubate slides with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate slides with a chromogen substrate solution (e.g., 3,3'-Diaminobenzidine, DAB) until the desired staining intensity is reached. Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
For Fluorescent Detection:
-
Proceed directly to mounting after the final wash step.
-
VI. Counterstaining, Dehydration, and Mounting
-
Counterstaining (for chromogenic detection): Lightly counterstain with hematoxylin.
-
Dehydration (for chromogenic detection): Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Mounting: Apply a coverslip with an appropriate mounting medium.
This compound Receptor Signaling Pathway
The this compound muscarinic receptor is coupled to the Gq family of G proteins[6]. Upon binding of its endogenous ligand, acetylcholine, the this compound receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
Caption: this compound Receptor Gq Signaling Pathway.
Immunohistochemistry Workflow
The following diagram illustrates the key steps in a typical immunohistochemistry workflow for the localization of the this compound receptor in paraffin-embedded tissue.
Caption: General Immunohistochemistry Workflow.
Troubleshooting Common IHC Issues for M5R Localization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining or Weak Staining | Ineffective antigen retrieval. | Optimize HIER conditions (buffer pH, incubation time, and temperature). Try a different antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0). |
| Primary antibody concentration is too low. | Perform a titration of the primary antibody to determine the optimal concentration. | |
| Inactive primary or secondary antibody. | Use a new aliquot of the antibody. Ensure proper storage conditions have been maintained. | |
| Low expression of this compound receptor in the tissue. | Use a positive control tissue known to express the this compound receptor. Consider using a signal amplification system. | |
| High Background or Non-specific Staining | Primary antibody concentration is too high. | Decrease the primary antibody concentration. |
| Inadequate blocking. | Increase the blocking time and/or the concentration of the normal serum. | |
| Non-specific binding of the secondary antibody. | Include a "secondary antibody only" control. Use a pre-adsorbed secondary antibody. | |
| High probability of antibody cross-reactivity. | Crucially, validate the antibody using this compound receptor knockout tissue. If KO tissue is unavailable, perform thorough peptide absorption controls and compare staining patterns with published in situ hybridization data. | |
| Endogenous peroxidase or biotin activity. | For chromogenic detection, ensure adequate quenching of endogenous peroxidases. If using an avidin-biotin system, use a biotin-blocking kit. | |
| Incorrect Cellular Localization | Antibody is not specific to the this compound receptor. | This is a strong indicator of a non-specific antibody. Validate the antibody as described in the "Critical Consideration: Antibody Specificity" section. |
| Tissue morphology is compromised. | Ensure proper and consistent fixation procedures. Handle tissue gently during processing. |
Conclusion
The successful immunohistochemical localization of the this compound muscarinic receptor is achievable with careful planning, rigorous validation, and meticulous technique. Given the documented challenges with antibody specificity for muscarinic receptors, researchers are strongly encouraged to invest significant effort in validating their chosen antibodies to ensure the generation of accurate and reproducible data. These application notes and protocols provide a solid foundation for developing a robust this compound receptor IHC assay.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. youtube.com [youtube.com]
- 3. Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. avantorsciences.com [avantorsciences.com]
Application Notes and Protocols: In vivo Microdialysis to Assess M5 Receptor Effects on Neurotransmitter Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
The M5 muscarinic acetylcholine receptor, a Gq-protein coupled receptor predominantly expressed on dopaminergic neurons, has emerged as a critical modulator of neurotransmitter release in brain regions associated with reward, cognition, and motor control. Understanding the in vivo effects of this compound receptor activation and inhibition on neurotransmitter dynamics is crucial for the development of novel therapeutics for neurological and psychiatric disorders. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing real-time insights into neurochemical changes. When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it enables the precise quantification of neurotransmitters such as dopamine (DA) and acetylcholine (ACh).
This document provides detailed application notes and protocols for utilizing in vivo microdialysis to investigate the effects of this compound receptor modulation on neurotransmitter levels.
This compound Receptor Signaling Pathway
This compound receptors are coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon binding of an agonist, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which can phosphorylate various intracellular proteins, ultimately leading to the modulation of neurotransmitter release.
This compound Receptor Gq Signaling Pathway
Data Presentation: Effects of Muscarinic Agents on Neurotransmitter Levels
The following tables summarize representative quantitative data from in vivo microdialysis studies investigating the effects of muscarinic receptor modulators on dopamine and acetylcholine levels. It is important to note that much of the existing in vivo microdialysis data has been generated using non-selective muscarinic agents. The effects of highly selective this compound modulators in this specific application are still an active area of research.
Table 1: Effect of Non-Selective Muscarinic Agonist (Oxotremorine-M) on Striatal Dopamine Release
| Treatment Group | Dose | Peak % Change in Dopamine (Mean ± SEM) | Reference |
| Vehicle (aCSF) | N/A | 100 ± 5 | Hypothetical Control |
| Oxotremorine-M | 10 µM | 150 ± 12* | [Fictional Data for Illustration] |
| Oxotremorine-M | 50 µM | 220 ± 25** | [Fictional Data for Illustration] |
*p<0.05, **p<0.01 compared to vehicle. Data are illustrative and based on the known potentiating effect of muscarinic agonists on dopamine release.
Table 2: Effect of a Non-Selective Muscarinic Antagonist on Acetylcholine Release
| Treatment Group | Dose | Peak % Change in Acetylcholine (Mean ± SEM) | Reference |
| Vehicle (aCSF) | N/A | 100 ± 8 | Hypothetical Control |
| Atropine | 1 µM | 350 ± 45** | [Fictional Data for Illustration] |
**p<0.01 compared to vehicle. Muscarinic antagonists are known to increase acetylcholine release by blocking M2 autoreceptors.
Table 3: Anticipated Effects of Selective this compound Modulators on Dopamine Release in the Nucleus Accumbens
| Compound Type | Example Compound | Anticipated Effect on Dopamine Release | Rationale |
| This compound Positive Allosteric Modulator (PAM) | VU0365114 | Increase | Potentiation of endogenous acetylcholine's effect on this compound receptors on dopaminergic terminals. |
| This compound Negative Allosteric Modulator (NAM) | ML375 | Decrease or No Change | Attenuation of basal this compound receptor tone or inhibition of agonist-induced activation. |
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the major steps involved in an in vivo microdialysis experiment to assess the effects of this compound receptor modulation on neurotransmitter levels.
In Vivo Microdialysis Experimental Workflow
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
Objective: To surgically implant a guide cannula directed at the target brain region (e.g., nucleus accumbens or striatum) for subsequent insertion of the microdialysis probe.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guide cannula (e.g., CMA 11 or 12)
-
Surgical drill and bits
-
Dental cement
-
Suturing materials
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and securely fix its head in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda, and ensure the skull is level.
-
Determine the stereotaxic coordinates for the target brain region. For the nucleus accumbens shell, typical coordinates relative to bregma are: Anteroposterior (AP): +1.7 mm, Mediolateral (ML): ±0.8 mm, Dorsoventral (DV): -6.5 mm from the skull surface.
-
Drill a burr hole in the skull at the determined ML and AP coordinates.
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and antibiotics and allow the animal to recover for 5-7 days.
Protocol 2: In Vivo Microdialysis and Sample Collection
Objective: To collect extracellular fluid from the target brain region before, during, and after the administration of an this compound receptor modulating compound.
Materials:
-
Recovered rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 11 or 12, with appropriate membrane length)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF), freshly prepared and filtered. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2, and a suitable buffer (e.g., phosphate or HEPES), pH 7.4.
-
This compound receptor agonist (e.g., Oxotremorine-M) or antagonist/modulator (e.g., ML375) dissolved in aCSF.
Procedure:
-
Gently restrain the rat and insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Administer the this compound modulating compound. This can be done either by switching the perfusion fluid to aCSF containing the drug (reverse microdialysis) or via systemic injection (e.g., intraperitoneal or subcutaneous).
-
Continue collecting dialysate samples for the desired experimental duration.
-
At the end of the experiment, store the collected samples at -80°C until analysis.
-
Euthanize the animal and perfuse the brain for histological verification of the probe placement.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
Objective: To quantify the concentrations of dopamine and acetylcholine in the collected microdialysate samples.
Materials:
-
HPLC system with an electrochemical detector
-
Appropriate analytical column (e.g., C18 reverse-phase for dopamine)
-
Mobile phase for dopamine analysis (e.g., a mixture of phosphate buffer, methanol, sodium dodecyl sulfate, and EDTA).
-
For acetylcholine analysis, an enzymatic reactor containing acetylcholinesterase and choline oxidase is required post-column to convert ACh to a detectable substance (hydrogen peroxide).
-
Neurotransmitter standards for calibration curves.
Procedure:
-
Prepare a calibration curve using known concentrations of dopamine and acetylcholine standards.
-
Thaw the microdialysate samples and inject a fixed volume into the HPLC system.
-
Run the samples through the appropriate column with the corresponding mobile phase.
-
The electrochemical detector will measure the current generated by the oxidation of the neurotransmitters (or their byproducts).
-
The peak height or area in the resulting chromatogram is proportional to the concentration of the neurotransmitter in the sample.
-
Quantify the neurotransmitter concentrations in the samples by comparing their peak sizes to the calibration curve.
-
Express the results as a percentage of the baseline concentrations for each animal to account for individual differences in basal neurotransmitter levels.
Conclusion
In vivo microdialysis coupled with HPLC-ECD is a robust and valuable methodology for elucidating the role of this compound muscarinic receptors in the modulation of neurotransmitter systems. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the neurochemical consequences of this compound receptor activation and blockade. Such studies are essential for advancing our knowledge of this compound receptor function and for the development of novel therapeutic strategies targeting this important receptor.
Application Notes and Protocols for High-Throughput Screening Assays in M5 Receptor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays tailored for the discovery of novel ligands targeting the M5 muscarinic acetylcholine receptor (M5R). The this compound receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), represents a promising therapeutic target for a range of neurological disorders. The following sections offer comprehensive methodologies for key functional assays, data presentation guidelines, and visual representations of signaling pathways and experimental workflows.
This compound Receptor Signaling Pathway
Activation of the this compound receptor by an agonist initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various cellular responses.
Key High-Throughput Screening Assays
Several HTS assays are suitable for this compound receptor drug discovery, primarily focusing on the downstream consequences of Gq/11 activation. The choice of assay depends on factors such as the desired endpoint, available instrumentation, and cost.
Calcium Mobilization Assay
This is the most common HTS assay for Gq-coupled receptors like this compound. It measures the transient increase in intracellular calcium concentration upon receptor activation.
Data Presentation: Calcium Mobilization Assay Performance
| Parameter | CHO-K1 Cells | HEK293 Cells |
| Z'-Factor | 0.77 - 0.81 | 0.75 - 0.85 |
| Signal-to-Background (S/B) Ratio | 25 - 30 | 20 - 35 |
| EC50 (Carbachol) | ~1.5 µM | ~1.0 µM |
| EC50 (Oxotremorine M) | ~15 nM | ~10 nM |
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol is optimized for a 384-well plate format using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human this compound receptor
-
Culture Medium: Ham's F-12K or DMEM with 10% FBS
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 NW Calcium Assay Kit (or similar no-wash calcium indicator dye)
-
Reference Agonist: Carbachol or Oxotremorine M
-
Reference Antagonist: Atropine
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions in Assay Buffer.
-
Add 25 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of test compounds and reference ligands in Assay Buffer.
-
Using the FLIPR, establish a baseline fluorescence reading for 5-10 seconds.
-
Add 12.5 µL of the compound solution to the assay plate.
-
Immediately begin measuring the fluorescence intensity every second for at least 3 minutes.
-
Workflow Diagram: Calcium Mobilization Assay
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. It provides a more stable and cumulative signal compared to the transient calcium signal.
Data Presentation: IP-One HTRF Assay Performance
| Parameter | CHO-K1 Cells |
| Z'-Factor | ≥ 0.7 |
| Signal-to-Background (S/B) Ratio | > 5 |
| EC50 (Carbachol) | ~2 µM |
Experimental Protocol: IP-One HTRF Assay
This protocol is for a 384-well plate format.
Materials:
-
CHO-K1 cells stably expressing the human this compound receptor
-
Culture Medium: Ham's F-12K with 10% FBS
-
IP-One HTRF Assay Kit (Cisbio)
-
Reference Agonist: Carbachol
-
384-well white, low-volume assay plates
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium to a density of 4 x 10^5 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate (4,000 cells/well).
-
-
Compound Addition:
-
Add 5 µL of test compounds or reference agonist diluted in stimulation buffer (provided in the kit).
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C.
-
-
Lysis and Detection:
-
Add 2.5 µL of IP1-d2 conjugate to each well.
-
Add 2.5 µL of Eu3+-cryptate labeled anti-IP1 antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) x 10,000.
-
Workflow Diagram: IP-One HTRF Assay
Membrane Potential Assay
This assay measures changes in the electrical potential across the cell membrane, which can be an indirect measure of GPCR activation, particularly for those that modulate ion channel activity.
Data Presentation: Membrane Potential Assay Performance
| Parameter | CHO-K1 Cells |
| Z'-Factor | 0.6 - 0.75 |
| Signal-to-Background (S/B) Ratio | 2 - 5 |
Experimental Protocol: FLIPR Membrane Potential Assay
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human this compound receptor
-
Culture Medium: Ham's F-12K or DMEM with 10% FBS
-
FLIPR Membrane Potential Assay Kit (Molecular Devices)
-
Reference Agonist: Carbachol
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Plate cells as described for the Calcium Mobilization Assay.
-
-
Dye Loading:
-
Prepare the membrane potential dye loading buffer according to the manufacturer's protocol.
-
Add an equal volume of the loading buffer to the cells in the assay plate.
-
Incubate for 30 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Perform this step as described for the Calcium Mobilization Assay, measuring the change in fluorescence indicative of membrane potential changes.
-
Workflow Diagram: Membrane Potential Assay
These detailed application notes and protocols provide a robust starting point for researchers initiating HTS campaigns for the discovery of novel this compound receptor modulators. The provided quantitative data and visual workflows are intended to facilitate experimental design and execution.
Application Notes and Protocols for Electrophysiological Recording of M5 Receptor-Mediated Neuronal Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The M5 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is gaining attention as a potential therapeutic target for neurological and psychiatric disorders.[1] Predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), the this compound receptor plays a crucial role in modulating dopamine signaling.[1][2][3] This document provides detailed protocols for the electrophysiological investigation of this compound receptor-mediated neuronal activity, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.
This compound Receptor Signaling Pathway
This compound receptors are coupled to Gq-class G proteins.[4] Upon binding of an agonist, such as acetylcholine or oxotremorine-M, the receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of various cellular processes, including neuronal excitability.[5]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound receptor modulation on the neuronal activity of Substantia Nigra pars compacta (SNc) neurons.
| Parameter | Agonist/Modulator | Concentration | Observed Effect | Reference |
| Spontaneous Firing Rate | Oxotremorine-M | 1 µM | Increase from ~2.5 Hz to ~3.5 Hz | [6] |
| Inward Current | Oxotremorine-M | 1 µM | Induction of inward current at -55 mV | [6] |
| Intracellular Ca²⁺ | Oxotremorine-M | 1 µM | Mobilization of intracellular Ca²⁺ | [6] |
| Inward Current Potentiation | VU0238429 (this compound PAM) + Oxotremorine-M | 10 µM + 100 nM | Potentiation of Oxo-M induced inward current | [6] |
| DA Release (electrically evoked) | ML375 (this compound NAM) | 10 µM | Significant decrease in dopamine release | [3] |
| DA Release (electrically evoked) | VU 0365114 (this compound PAM) | 10 µM | Significant increase in dopamine release | [3] |
Experimental Protocols
Brain Slice Preparation for Electrophysiology
This protocol describes the preparation of acute brain slices containing the substantia nigra for electrophysiological recordings.
Solutions:
-
Modified aCSF (for slicing): 92 mM N-methyl-d-glucamine, 2.5 mM KCl, 1.2 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM d-glucose, 5 mM sodium ascorbate, 2 mM thiourea, 3 mM sodium pyruvate, 10 mM MgSO₄, 0.5 mM CaCl₂, and 12 mM N-acetyl-l-cysteine, pH 7.3, 305 mOsm.[6]
-
Standard aCSF (for holding and recording): 126 mM NaCl, 2.5 mM KCl, 2.45 mM CaCl₂, 1.2 mM MgSO₄, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, and 11 mM d-glucose, bubbled with 95% O₂/5% CO₂.[6]
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) via intraperitoneal injection of ketamine/xylazine.[6]
-
Perform transcardial perfusion with ice-cold, oxygenated modified aCSF.[6]
-
Rapidly dissect the brain and immerse it in the same modified aCSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., substantia nigra) using a vibratome.[4]
-
Transfer slices to a recovery chamber with protective aCSF at 32°C for 10-15 minutes.[6]
-
Subsequently, transfer the slices to a holding chamber containing standard aCSF at room temperature for at least 1 hour before recording.[6]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording this compound receptor-mediated currents and changes in membrane potential from individual neurons.
Intracellular Solution:
-
For Voltage-Clamp: 123 mM K-gluconate, 7 mM KCl, 10 mM HEPES, 0.2 mM GTP, 2 mM ATP, and 0.1 mM Fluo-4 pentapotassium salt, pH 7.3, 290 mOsm.[6]
-
For Perforated-Patch Current-Clamp: 123 mM K-gluconate, 7 mM KCl, 10 mM HEPES, 0.1 mM EGTA, 1 mM MgCl₂, 25 µM CaCl₂, and 195 µM amphotericin-B.[6]
Procedure:
-
Place a brain slice in the recording chamber and continuously perfuse with oxygenated standard aCSF at 32°C.[6]
-
Visualize neurons (e.g., in the SNc) using an upright microscope with differential interference contrast (DIC) optics.[6]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.[6]
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
For whole-cell configuration, apply gentle suction to rupture the membrane patch. For perforated-patch, allow time for amphotericin-B to form pores in the membrane.[6]
-
For Voltage-Clamp: Hold the neuron at -55 mV and record inward currents in response to agonist application. Include 1 µM tetrodotoxin (TTX) in the bath to block action potentials.[6]
-
For Current-Clamp: Record spontaneous action potentials and observe changes in firing rate upon application of this compound receptor modulators.[6]
-
Apply drugs via bath perfusion at a constant flow rate (e.g., 2 ml/min).[6]
Conclusion
The protocols and data presented provide a comprehensive guide for the electrophysiological investigation of this compound receptor function. The lack of highly selective orthosteric ligands has historically been a challenge; however, the development of positive and negative allosteric modulators offers new avenues for dissecting the specific roles of the this compound receptor in neuronal circuits.[2][7] These methods are critical for understanding the physiological and pathophysiological roles of the this compound receptor and for the development of novel therapeutics targeting this receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Characterization of Selective this compound Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axolbio.com [axolbio.com]
- 6. This compound Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First Highly this compound-Preferring Muscarinic Acetylcholine Receptor Ligand, an this compound Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in developing M5 receptor-selective ligands
<_ . ## M5 Receptor-Selective Ligand Development: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the development of this compound receptor-selective ligands. The high degree of homology among muscarinic receptor subtypes presents significant challenges in achieving selectivity, requiring carefully designed experimental protocols and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity for the this compound receptor so challenging?
A1: The primary challenge lies in the high degree of amino acid sequence homology among the five muscarinic acetylcholine receptor subtypes (M1-M5). This is especially true for the orthosteric binding site where the endogenous ligand, acetylcholine, binds. This conservation makes it difficult to develop ligands that can differentiate between the subtypes.
Q2: What strategies can be employed to overcome the high homology of the orthosteric site?
A2: A key strategy is to target the less conserved allosteric binding sites. Allosteric modulators bind to a site topographically distinct from the orthosteric site and can modulate the affinity and/or efficacy of orthosteric ligands. This approach offers a promising avenue for achieving subtype selectivity.
Q3: My lead compound shows good affinity in binding assays but low potency in functional assays. What could be the issue?
A3: This discrepancy can arise from several factors:
-
Assay conditions: Differences in buffer composition, temperature, or cell line expression systems between binding and functional assays can influence ligand activity.
-
"Silent" binding: The compound may bind to the receptor without eliciting a functional response (i.e., it may be an antagonist or a very weak partial agonist).
-
Receptor reserve: The functional assay may have a lower receptor reserve than the system used for the binding assay, requiring higher receptor occupancy to elicit a response.
-
Ligand properties: The compound's solubility or stability might be poor under the conditions of the functional assay.
Q4: I am observing high non-specific binding in my radioligand binding assay. What are the common causes and solutions?
A4: High non-specific binding can be caused by:
-
Radioligand concentration: Using a radioligand concentration that is too high can lead to increased binding to non-receptor sites.
-
Lipophilicity: Highly lipophilic compounds tend to stick to plasticware and cell membranes.
-
Inadequate washing: Insufficient washing steps after incubation can leave unbound radioligand trapped in the filter.
-
Filter type: The choice of filter material can influence non-specific binding.
Solutions include:
-
Optimizing the radioligand concentration.
-
Adding a blocking agent like bovine serum albumin (BSA) to the assay buffer.
-
Increasing the number and volume of wash steps.
-
Testing different filter types (e.g., GF/B, GF/C).
Troubleshooting Guides
Low Signal-to-Noise Ratio in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Verify receptor expression levels via Western blot or qPCR.- Consider using a cell line with higher receptor expression or optimizing transfection conditions. |
| Poor Compound Solubility | - Check compound solubility in the assay buffer.- Use a co-solvent like DMSO, but keep the final concentration low (<0.5%) to avoid cell toxicity. |
| Cell Viability Issues | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure cells are healthy.- Optimize cell seeding density and growth conditions. |
| Suboptimal Assay Conditions | - Titrate the concentration of the stimulating agonist.- Optimize incubation times and temperature. |
| G-protein Coupling Inefficiency | - For cell lines that do not endogenously express the appropriate G-protein, co-transfection with a promiscuous G-protein, such as Gα16, can redirect the signaling pathway towards a measurable output like calcium release.[1] |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of some known ligands for the human this compound muscarinic receptor.
| Compound | Ki (nM) for human this compound | Reference |
| Xanomeline | 9.3 | |
| Compound 56 | 2240 | [2] |
| McN-A-343 | 955 (IC50) | [3] |
Key Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a general guideline for determining the affinity (Ki) of a test compound for the this compound receptor.
1. Materials:
-
Cell membranes expressing the human this compound receptor.
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., 10 µM atropine).
-
96-well plates.
-
Filter mats (e.g., GF/C pre-soaked in 0.3% polyethyleneimine).[4]
-
Scintillation cocktail and counter.
2. Procedure:
-
In a 96-well plate, add assay buffer, test compound, and radioligand.
-
Add the this compound receptor-expressing cell membranes to initiate the binding reaction. The final volume is typically 250 µL.[4]
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[4]
-
Terminate the assay by rapid vacuum filtration through the filter mats to separate bound from free radioligand.[4]
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following this compound receptor activation, which typically couples through the Gq signaling pathway.
1. Materials:
-
Cells expressing the human this compound receptor (and potentially a promiscuous G-protein like Gα16).[1]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (agonists).
-
Fluorescence plate reader with an injection system.
2. Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compound and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
The response is typically quantified as the change in fluorescence from baseline.
-
Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration.
-
The EC50 value (concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression.
Visualizations
Caption: this compound receptor canonical Gq signaling pathway.
Caption: A typical workflow for this compound-selective ligand screening.
References
Overcoming off-target effects of M5 receptor modulators
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with M5 receptor modulators. The focus is on identifying and overcoming common off-target effects to ensure data integrity and accelerate therapeutic development.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for the this compound receptor so challenging?
A: Achieving high selectivity for the this compound muscarinic acetylcholine receptor (mAChR) is a significant challenge primarily due to the high degree of similarity in the orthosteric binding site—the site where the natural ligand, acetylcholine, binds—across all five muscarinic receptor subtypes (M1-M5).[1][2] This structural conservation makes it difficult to design drugs that bind exclusively to the this compound subtype without also interacting with M1-M4, leading to potential off-target effects.
Q2: What are the most common off-target effects associated with non-selective muscarinic modulators?
A: Off-target effects typically arise from the modulation of other muscarinic receptor subtypes. The most common effects include:
-
M1-mediated effects: Cognitive effects, and potential for convulsions at high doses.
-
M2-mediated effects: Cardiovascular effects, such as bradycardia (slowed heart rate).
-
M3-mediated effects: Peripheral cholinergic side effects like excessive salivation, sweating, and gastrointestinal distress.[2]
-
M4-mediated effects: Primarily central nervous system effects, overlapping with M1.
Q3: What is an allosteric modulator, and how can it improve this compound selectivity?
A: An allosteric modulator is a compound that binds to a receptor at a site topographically distinct from the orthosteric site. These allosteric sites are generally less conserved across receptor subtypes than the orthosteric sites.[3] This allows for the design of Positive Allosteric Modulators (PAMs) or Negative Allosteric Modulators (NAMs) with significantly higher subtype selectivity.[3][4][5] PAMs, for example, do not activate the receptor on their own but enhance the response of the receptor to its natural ligand, acetylcholine.
Troubleshooting Guide
Issue 1: My novel this compound agonist shows a potent response in my primary assay, but in vivo studies reveal significant cardiovascular side effects.
Underlying Problem: The observed side effects, such as bradycardia, are likely due to off-target activation of M2 receptors, which are prominently expressed in the heart.[6] Your compound may have poor selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo side effects.
Solution Steps:
-
Conduct a Selectivity Panel: Test your compound against cell lines individually expressing each of the five human muscarinic receptor subtypes (hM1-hthis compound).[7]
-
Perform Binding Assays: Run competitive radioligand binding assays to determine the binding affinity (Ki) of your compound for each receptor subtype.
-
Perform Functional Assays: Use a functional assay, such as a calcium mobilization assay, to measure the potency (EC50) and efficacy of your compound at each subtype.
-
Analyze Results: If the Ki and EC50 values for the M2 receptor are close to those for the this compound receptor, your compound is non-selective. If the compound is highly selective for this compound, consider other off-targets, such as the hERG channel, which is critical for cardiac safety assessment.[7]
Issue 2: My this compound positive allosteric modulator (PAM) appears to activate the receptor directly in the absence of an agonist.
Underlying Problem: The compound may not be a true PAM. It could be an allosteric agonist or possess "ago-PAM" activity, where it acts as both a PAM and a direct agonist. This can complicate the interpretation of its mechanism of action.
Solution Steps:
-
Confirm Agonist Activity: Perform a functional assay (e.g., calcium mobilization) with the compound alone across a wide range of concentrations. A dose-dependent increase in signal confirms direct agonist activity.
-
Characterize PAM Activity: To confirm its PAM properties, measure the compound's effect on the potency of a standard agonist like acetylcholine.[8] A leftward shift in the acetylcholine dose-response curve indicates PAM activity.
-
Evaluate Probe Dependence: Test if the observed potentiation is dependent on the specific agonist used. True allosteric modulators can exhibit different levels of cooperativity with different orthosteric ligands.
-
Re-classify Compound: Based on the results, classify the compound as an allosteric agonist, an ago-PAM, or a pure PAM. This is critical for its development path.
Data Presentation: this compound Modulator Selectivity
The table below summarizes fictional quantitative data for different this compound modulators to illustrate how selectivity is presented.
| Compound | Type | This compound EC50 (nM) | M1 EC50 (nM) | M3 EC50 (nM) | This compound vs M1 Selectivity | This compound vs M3 Selectivity |
| Compound A | Orthosteric Agonist | 50 | 150 | 80 | 3x | 1.6x |
| Compound B | Orthosteric Antagonist | 25 (Ki) | 300 (Ki) | 500 (Ki) | 12x | 20x |
| ML326 (Example) | PAM | 550 | >30,000 | >30,000 | >54x | >54x |
Data for ML326 is illustrative based on published findings showing high selectivity.[3]
Experimental Protocols
Protocol 1: Calcium Mobilization Functional Assay
This protocol is used to measure the functional potency of this compound modulators in cells expressing the this compound receptor. This compound is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[9][10]
Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human this compound receptor (hthis compound) into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test modulator. Use an automated plate reader (e.g., a FLIPR or FlexStation) to add the compound to the wells.
-
Agonist Stimulation (for allosteric modulators): For PAM/NAM screening, pre-incubate the cells with the test compound for 1-2 minutes before adding a submaximal (EC20) concentration of acetylcholine.[8] For direct agonist testing, add only the test compound.
-
Data Acquisition: Measure the fluorescence intensity before and after compound/agonist addition for approximately 50-90 seconds.[8]
-
Data Analysis: Normalize the fluorescence response to baseline. Plot the peak response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs).
Protocol 2: Radioligand Binding Assay for Selectivity Profiling
This protocol determines the binding affinity (Ki) of a test compound for the this compound receptor compared to M1-M4 subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines individually expressing each of the five muscarinic subtypes.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at room temperature for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Compare the Ki values across all five receptor subtypes to determine the selectivity profile.
-
This compound Signaling Pathway
Understanding the canonical signaling pathway for the this compound receptor is essential for designing functional assays and interpreting results.
Caption: Canonical Gq-coupled signaling pathway for the this compound receptor.
References
- 1. Overcoming Obstacles to Targeting Muscarinic Receptor Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders [mdpi.com]
- 3. Development and characterization of a highly selective this compound PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the first highly this compound-p ... | Article | H1 Connect [archive.connect.h1.co]
- 6. youtube.com [youtube.com]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Discovery of the first mAChR 5 (this compound) selective ligand, an this compound Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are this compound receptor agonists and how do they work? [synapse.patsnap.com]
- 10. innoprot.com [innoprot.com]
Optimizing cell-based assays for M5 receptor functional studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing cell-based assays to study the function of the M5 muscarinic acetylcholine receptor.
Troubleshooting Guides
Question: Why am I observing a low signal-to-noise ratio in my this compound receptor functional assay?
Answer: A low signal-to-noise ratio can be caused by several factors, including suboptimal reagent concentrations, low receptor expression, or issues with the detection instrument. To troubleshoot this, consider the following:
-
Optimize Agonist Concentration: Ensure you are using an appropriate concentration of the agonist to stimulate the this compound receptors. Perform a dose-response curve to determine the optimal EC80 concentration for your specific cell line and assay conditions.
-
Cell Health and Density: Only use healthy, viable cells. Ensure that the cell seeding density is optimal for your assay plate format. Over-confluent or under-confluent cells can lead to a poor response.
-
Receptor Expression Levels: If you are using a transient transfection system, verify the transfection efficiency. For stable cell lines, ensure that the this compound receptor expression is maintained at a high level.
-
Assay-Specific Optimization:
-
Calcium Flux Assays: Check the loading efficiency of your calcium indicator dye (e.g., Fluo-4 AM). Ensure that the dye is not compartmentalized within the cells.
-
IP1 Assays: Verify that the lithium chloride (LiCl) incubation step is performed correctly to allow for the accumulation of inositol monophosphate (IP1).
-
ERK Phosphorylation Assays: Ensure that the lysis buffer effectively extracts proteins and that the antibodies are used at the recommended dilutions.
-
-
Instrument Settings: Optimize the gain and other settings on your plate reader or imaging system to maximize the detection of the signal over the background.
Question: What are the common causes of high background signal in this compound receptor assays?
Answer: High background can mask the specific signal from this compound receptor activation. Common causes and their solutions are:
-
Cellular Autofluorescence (Calcium and Fluorescent Assays): Some cell types exhibit high intrinsic fluorescence. To mitigate this, use a medium without phenol red and serum during the assay. You can also subtract the baseline fluorescence from the final signal.
-
Non-specific Antibody Binding (ERK Assays): In assays like Western blotting or AlphaScreen, non-specific binding of primary or secondary antibodies can lead to high background.[1][2][3] Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and that the antibody dilutions are optimized. Include a secondary antibody-only control to check for non-specific binding.[1][2]
-
Reagent Contamination: Ensure all buffers and reagents are free from contamination that might interfere with the assay readout.
-
Constitutive Receptor Activity: In some cell lines, overexpressed this compound receptors may exhibit constitutive (agonist-independent) activity, leading to a high basal signal. This can sometimes be addressed by reducing the level of receptor expression or by using inverse agonists to lower the basal activity.
Question: My dose-response curve is shifted or has a shallow slope. What could be the issue?
Answer: An altered dose-response curve can indicate issues with ligand potency, receptor function, or the assay conditions.
-
Ligand Degradation: Ensure that your agonist and antagonist stocks are prepared correctly and have not degraded. Prepare fresh dilutions for each experiment.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonist can lead to receptor desensitization, resulting in a rightward shift and a shallower slope of the dose-response curve. Optimize the agonist stimulation time to capture the peak response before significant desensitization occurs.
-
Assay Window: Ensure that your assay has a sufficient dynamic range to accurately measure both the baseline and the maximal response. A compressed assay window can lead to a shallow slope.
-
Pharmacological Specificity: To confirm that the observed response is mediated by the this compound receptor, include a known this compound-selective antagonist in your experiments. The antagonist should produce a right-to-left shift in the agonist dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of the this compound muscarinic receptor?
A1: The this compound muscarinic receptor primarily couples to the Gq/11 family of G proteins.[4] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[5] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[5]
Q2: Which cell lines are commonly used for this compound receptor functional studies?
A2: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are frequently used for stably or transiently expressing the this compound receptor for functional assays. These cell lines have low endogenous expression of muscarinic receptors, providing a clean background for studying the specific effects of this compound receptor activation.
Q3: What are the key functional assays for studying this compound receptor activation?
A3: The three main functional assays for studying this compound receptor activation, based on its signaling pathway, are:
-
Calcium Flux Assays: These assays directly measure the increase in intracellular calcium concentration upon receptor activation. This is often done using fluorescent calcium indicators like Fluo-4 AM.
-
Inositol Phosphate (IP) Accumulation Assays: These assays measure the accumulation of inositol phosphates, particularly inositol monophosphate (IP1), which is a stable downstream metabolite of IP3. HTRF (Homogeneous Time-Resolved Fluorescence) based IP-One assays are commonly used.[6][7]
-
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assays: Activation of the this compound receptor can lead to the phosphorylation of ERK1/2. This can be measured by various methods, including Western blotting, ELISA, or AlphaScreen SureFire assays.[8]
Q4: How do I choose the right agonist for my this compound receptor assay?
A4: The choice of agonist depends on the specific research question.
-
Acetylcholine is the endogenous agonist but is rapidly hydrolyzed by esterases.[9][10]
-
Carbachol is a stable analog of acetylcholine and is a commonly used non-selective muscarinic agonist.[7]
-
Oxotremorine-M is another widely used potent, non-selective muscarinic agonist.[11]
-
Xanomeline is a functionally selective agonist with a preference for M1 and M4 receptors but also shows activity at this compound.[12]
It is crucial to determine the potency (EC50) of the chosen agonist in your specific assay system.
Quantitative Data Summary
Table 1: this compound Receptor Agonist Potencies (EC50 values)
| Agonist | Assay Type | Cell Line | EC50 Value | Reference |
| Acetylcholine | Calcium Mobilization | BHK-21 | 1.2 nM | [9] |
| Oxotremorine | DAG Flux | CHRthis compound Nomad Cell Line | 14.8 nM | [5] |
| Xanomeline | Calcium Flux | BHK-21 | 140 nM | [12] |
| Carbachol | IP-One | CHO-M1 (example) | 0.64 µM | [7] |
Table 2: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line | Assay Type | Seeding Density (cells/well) | Incubation Time Post-Seeding |
| HEK293 | Calcium Flux | 30,000 - 50,000 | 24 hours |
| CHO | IP-One HTRF | 10,000 - 40,000 | 24 hours |
| HeLa (example) | ERK Phosphorylation (AlphaScreen) | 40,000 | Overnight |
Table 3: Recommended Antibody Dilutions for ERK1/2 Phosphorylation Western Blot
| Antibody | Host Species | Application | Recommended Dilution | Reference |
| Anti-Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | Western Blot | 1:500 - 1:2000 | [13] |
| Anti-ERK1 (phospho T202 + Y204) + ERK2 (phospho T185 + Y187) | Rabbit | Western Blot | 1:200 | |
| Goat anti-rabbit IgG (H+L), HRP | Goat | Western Blot | 1:3000 |
Experimental Protocols
Calcium Flux Assay using Fluo-4 AM
This protocol is adapted for HEK293 cells stably expressing the this compound receptor.
Materials:
-
HEK293-M5 cells
-
DMEM with 10% FBS and appropriate selection antibiotic
-
96-well black, clear-bottom tissue culture plates
-
Fluo-4 AM (5 µM)[14]
-
Pluronic F-127 (0.02% w/v)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist and antagonist solutions
Procedure:
-
Cell Seeding: Seed HEK293-M5 cells in a 96-well black, clear-bottom plate at a density of 40,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the cells and add 50 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2 in the dark.[15]
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
De-esterification: Incubate the plate for 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fluo-4 AM.
-
Assay:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 515 nm.[16]
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 20 µL of the 6X agonist or antagonist solution.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
IP-One HTRF Assay
This protocol is adapted for CHO cells stably expressing the this compound receptor.
Materials:
-
CHO-M5 cells
-
Ham's F12 medium with 10% FBS and appropriate selection antibiotic
-
384-well white, low-volume tissue culture plates
-
IP-One HTRF Assay Kit (Cisbio)
-
Stimulation buffer (provided with the kit or HBSS with 10 mM HEPES and 50 mM LiCl)
-
Agonist and antagonist solutions
Procedure:
-
Cell Seeding: Seed CHO-M5 cells in a 384-well white plate at a density of 15,000 cells per well in 20 µL of culture medium.[6] Incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
Carefully remove the culture medium.
-
For antagonist mode, add 5 µL of antagonist solution and incubate for 30 minutes at 37°C.
-
Add 5 µL of agonist solution (or buffer for basal control) to each well.
-
-
Stimulation: Incubate the plate for 60 minutes at 37°C.[6]
-
Detection:
-
Add 5 µL of IP1-d2 conjugate to each well.
-
Add 5 µL of anti-IP1 cryptate to each well.
-
-
Incubation and Reading:
-
Incubate the plate for 60 minutes at room temperature, protected from light.[5]
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the 665/620 nm ratio and determine the IP1 concentration from a standard curve.
-
ERK1/2 Phosphorylation AlphaScreen SureFire Assay
This protocol is for adherent cells (e.g., CHO-M5 or HEK293-M5) in a 96-well format.
Materials:
-
CHO-M5 or HEK293-M5 cells
-
Appropriate culture medium
-
96-well clear tissue culture plates
-
AlphaScreen SureFire p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)
-
Serum-free medium for starvation
-
Agonist and antagonist solutions
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a 96-well plate at an optimal density and grow to 80-90% confluency.
-
Aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Add agonist or antagonist solutions to the wells and incubate for the desired time (typically 5-15 minutes for ERK phosphorylation) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add 50 µL of the provided Lysis Buffer to each well.
-
Agitate the plate on an orbital shaker for 10 minutes at room temperature.
-
-
Assay:
-
Transfer 4 µL of the cell lysate to a 384-well ProxiPlate.
-
Prepare the Acceptor Mix (Activation Buffer + Acceptor Beads + Biotinylated Antibody) and add 5 µL to each well.
-
Incubate for 2 hours at room temperature.
-
Prepare the Donor Mix (Dilution Buffer + Donor Beads) and add 2 µL to each well under subdued light.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Reading: Read the plate on an AlphaScreen-compatible reader.
Visualizations
Caption: this compound receptor signaling pathway.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. Duolink® PLA Troubleshooting Guide [sigmaaldrich.com]
- 4. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Muscarinic Acetylcholine Receptor this compound Cell Line | PCT Nuclear Magnetic Resonance [pctnmr.com]
- 12. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
- 14. Light-induced rapid Ca2+ response and MAPK phosphorylation in the cells heterologously expressing human OPN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 16. biophysics-reports.org [biophysics-reports.org]
Troubleshooting M5 receptor antibody specificity and validation
This guide provides troubleshooting and validation protocols for researchers working with antibodies targeting the M5 muscarinic acetylcholine receptor (M5R), a member of the G protein-coupled receptor (GPCR) family.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound receptor antibody not working?
A1: Antibodies targeting GPCRs like the this compound receptor are notoriously challenging to develop and validate.[1][2][3][4][5] Common issues include:
-
Low Specificity: The antibody may cross-react with other muscarinic receptor subtypes (M1-M4) due to sequence homology, particularly within the orthosteric binding pocket.[6]
-
Conformation Sensitivity: The antibody may only recognize a specific conformational state (active vs. inactive) of the receptor, which can be difficult to maintain during sample preparation.[1][2][3]
-
Low Endogenous Expression: The this compound receptor is expressed at low levels in many tissues, primarily in specific brain regions like the substantia nigra and ventral tegmental area, making detection difficult.
-
Improper Protocol: GPCRs require optimized protocols, as standard conditions may not be suitable. For instance, some antibodies work best on frozen tissue sections rather than aldehyde-fixed ones.[7]
Q2: What is the expected molecular weight of the this compound receptor in a Western Blot?
A2: The predicted molecular weight of the this compound receptor is approximately 61 kDa. However, post-translational modifications such as glycosylation can cause the protein to migrate at a higher apparent molecular weight. Always check the supplier's datasheet for the expected band size.
Q3: What are the essential controls for validating an this compound receptor antibody?
A3: The gold standard for antibody validation is testing on tissue or cells from a knockout (KO) animal.[1][8][9]
-
Knockout (KO) Validation: Use cell lysates or tissue sections from an this compound receptor KO mouse as a true negative control.[8][9] The antibody should produce no signal in the KO sample.
-
Positive Control: Use lysates from cells endogenously expressing the this compound receptor (e.g., human A2058 melanoma cells) or cells transiently overexpressing a tagged this compound receptor.[10]
-
Negative Control: Use lysates from cells or tissues known not to express the this compound receptor.
-
Peptide Absorption: Pre-incubate the antibody with the immunizing peptide to block specific binding. A significant reduction in signal suggests the antibody is binding to its intended epitope.[7]
Troubleshooting Guides
Western Blotting (WB)
Issue: No signal or weak signal
| Potential Cause | Troubleshooting Step |
| Low Protein Expression | Use enriched samples, such as synaptic membrane fractions from relevant brain regions. Consider using an overexpression lysate as a positive control. |
| Poor Antibody-Antigen Binding | Optimize antibody dilution. Increase incubation time (e.g., overnight at 4°C). Ensure the blocking buffer is compatible (e.g., 5% non-fat milk or BSA in TBST). |
| Protein Denaturation Issues | GPCRs are sensitive. Avoid boiling samples in SDS-PAGE loading buffer for extended periods. Try heating at 70°C for 10 minutes instead. |
| Inefficient Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for a ~61 kDa protein. |
Issue: High background or non-specific bands
| Potential Cause | Troubleshooting Step |
| Antibody Concentration Too High | Perform a dilution series to find the optimal antibody concentration. |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Test different blocking agents (milk vs. BSA).[7] |
| Inadequate Washing | Increase the number and duration of washes with TBST between antibody incubations. |
| Cross-Reactivity | Validate using M5R KO lysates.[9] If multiple bands persist, the antibody may be cross-reacting with other proteins. |
Immunohistochemistry (IHC) / Immunofluorescence (IF)
Issue: No staining or weak staining
| Potential Cause | Troubleshooting Step |
| Antigen Masking | Optimize antigen retrieval method. For formalin-fixed paraffin-embedded (FFPE) tissue, try both heat-induced (HIER) and proteolytic-induced (PIER) methods with varying pH buffers. |
| Fixation Method | The choice of fixation can significantly impact epitope recognition. Some M5R antibodies perform better on cryosections from fresh-frozen tissue compared to FFPE sections.[7] |
| Low Antibody Penetration | Increase permeabilization time with Triton X-100 or Tween-20 (e.g., 0.1-0.5% in PBS). |
| Low Protein Abundance | Use a signal amplification method, such as a tyramide signal amplification (TSA) system. |
Issue: High background or non-specific staining
| Potential Cause | Troubleshooting Step |
| Non-Specific Antibody Binding | Increase the concentration of normal serum from the secondary antibody host species in the blocking buffer (e.g., up to 10%).[7] |
| Endogenous Biotin/Enzymes | If using an avidin-biotin complex (ABC) method, use an avidin/biotin blocking kit. Block endogenous peroxidases with 3% H₂O₂. |
| Autofluorescence | Use a different fluorophore or an autofluorescence quenching reagent. View an unstained control slide to assess background. |
| Antibody Specificity | The most critical step is to test the antibody on M5R knockout tissue. Identical staining patterns in both wild-type and KO tissue indicate non-specificity.[8] |
Experimental Protocols & Data
Protocol: Knockout (KO) Validated Western Blotting
-
Lysate Preparation: Prepare whole-cell lysates from wild-type (WT) and M5R knockout (KO) cell lines or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-M5R antibody (see table below for typical dilutions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Table: Recommended Starting Conditions for M5R Antibody Applications
| Application | Antibody Dilution | Tissue Type / Control | Incubation Time |
| Western Blotting | 1:500 - 1:2000 | M5R-transfected cell lysate; Brain tissue (substantia nigra) | Overnight at 4°C |
| IHC (Paraffin) | 1:100 - 1:500 | Brain tissue (FFPE) | Overnight at 4°C |
| IHC (Frozen) | 1:200 - 1:1000 | Brain tissue (cryosection) | Overnight at 4°C |
| Immunofluorescence | 1:200 - 1:800 | Cultured primary neurons | 1-2 hours at RT or O/N at 4°C |
Note: These are starting recommendations. Optimal conditions must be determined empirically for each antibody and experimental setup.
Visualizations
This compound Receptor Signaling Pathway
The this compound receptor, like M1 and M3, primarily couples to Gq/11 proteins.[6] Activation by acetylcholine initiates the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium.[11]
Caption: Canonical Gq/11 signaling pathway of the this compound muscarinic receptor.
Antibody Validation Workflow
A systematic approach is crucial for confirming antibody specificity. The use of appropriate negative controls, particularly KO samples, is non-negotiable for reliable data.
Caption: A logical workflow for validating this compound receptor antibody specificity.
Troubleshooting: High Background in IHC
This decision tree helps diagnose and solve common issues leading to high background staining in immunohistochemistry.
Caption: Troubleshooting flowchart for high background signal in IHC.
References
- 1. Anti-GPCR Antibodies [labome.com]
- 2. alloytx.com [alloytx.com]
- 3. Therapeutic antibodies directed at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kactusbio.com [kactusbio.com]
- 5. Western blot analysis of whole-cell preparations [thermofisher.com]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The muscarinic this compound receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Strategies to minimize M5 receptor desensitization in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize M5 muscarinic receptor desensitization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound receptor desensitization and why is it a problem in my experiments?
A1: this compound receptor desensitization is a process where the receptor's response to an agonist diminishes over time with prolonged exposure. This occurs through a series of cellular events, primarily phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin.[1][2] This binding uncouples the receptor from its signaling G protein (Gq/11) and can lead to receptor internalization, or sequestration, from the cell surface.[1][3] For researchers, this can lead to a progressive loss of signal in functional assays, making it difficult to study the sustained effects of agonists and potentially leading to misinterpretation of data.
Q2: How quickly does the this compound receptor desensitize upon agonist stimulation?
A2: The this compound receptor internalizes relatively quickly compared to some other muscarinic subtypes like M1 and M3. Upon stimulation with the agonist carbachol, a significant portion of this compound receptors internalizes, with a reported half-time of approximately 13.1 minutes in CHO cells.[3] After short-term treatment, about 65% of the this compound receptor population is internalized, which increases to 76% after 24 hours.[3]
Q3: What are the main strategies I can use to minimize this compound receptor desensitization?
A3: There are three primary strategies to mitigate this compound receptor desensitization:
-
Inhibition of G Protein-Coupled Receptor Kinases (GRKs): Since GRK-mediated phosphorylation is a key step in desensitization, using GRK inhibitors can prevent this process and maintain receptor responsiveness.[4][5]
-
Using Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor distinct from the agonist binding site and can potentiate the agonist's effect, sometimes without promoting the conformational changes that lead to desensitization.[6][7]
-
Employing Biased Agonists: These are ligands that preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), thereby reducing desensitization.[8]
Q4: Are there specific pharmacological tools available to help reduce this compound desensitization?
A4: Yes, several tools can be employed:
-
GRK2 Inhibitors: Since GRK2 has been shown to facilitate this compound receptor sequestration, inhibitors of this kinase can be effective.[4] Examples include CMPD101.[9]
-
This compound-Preferring Positive Allosteric Modulators (PAMs): Compounds like VU0238429 and VU0119498 have been identified as this compound-preferring PAMs and could potentially be used to enhance agonist signaling with reduced desensitization.[6][10]
-
Biased Agonists: While research is ongoing, exploring agonists that show a bias away from β-arrestin recruitment for the this compound receptor is a promising strategy.[8]
Troubleshooting Guides
Issue: Rapid loss of signal in my this compound receptor functional assay.
Possible Cause: Agonist-induced receptor desensitization and internalization.
Solutions:
-
Reduce Agonist Incubation Time: If possible, shorten the duration of agonist exposure to measure the initial signaling response before significant desensitization occurs.
-
Pharmacological Inhibition of GRKs:
-
Strategy: Pre-incubate your cells with a GRK2 inhibitor before adding the this compound agonist. This can block receptor phosphorylation, the initial step for desensitization.
-
Experimental Tip: Perform a dose-response curve for the GRK2 inhibitor to determine the optimal concentration that minimizes desensitization without causing off-target effects.
-
-
Utilize a Positive Allosteric Modulator (PAM):
-
Strategy: Co-administer an this compound-preferring PAM with a sub-maximal concentration of your orthosteric agonist. This may enhance your signal while avoiding the strong desensitization typically seen with high agonist concentrations.
-
Experimental Tip: Confirm the allosteric nature of the PAM in your system by observing a potentiation of the agonist's effect.
-
Issue: High variability in my experimental results over time.
Possible Cause: Inconsistent levels of this compound receptor desensitization between experiments.
Solutions:
-
Standardize Experimental Conditions: Ensure that agonist incubation times, cell densities, and reagent concentrations are consistent across all experiments.
-
Monitor Receptor Surface Expression: Use techniques like cell surface ELISA or flow cytometry with a labeled antagonist to quantify the number of surface this compound receptors before and after agonist treatment. This can help you correlate signal loss with receptor internalization.
-
Consider a GRK Knockout/Knockdown Cell Line: For more controlled experiments, using a cell line with reduced or absent GRK2 expression can provide a more stable this compound receptor response.[5]
Data Presentation
Table 1: Carbachol-Induced Internalization of Muscarinic Receptor Subtypes in CHO Cells
| Receptor Subtype | Half-Time for Internalization (t½, min) | Internalization after Short-Term Treatment (%) | Internalization after 24h Treatment (%) |
| M1 | 46.3 | 45 | 87 |
| M2 | 8.6 | 87 | 84 |
| M3 | 35.5 | 41 | 63 |
| M4 | 12.8 | 75 | 80 |
| This compound | 13.1 | 65 | 76 |
| Data adapted from reference[3]. |
Experimental Protocols
Protocol 1: Assessing this compound Receptor Internalization via Radioligand Binding
-
Cell Culture: Plate CHO cells stably expressing the human this compound receptor in 24-well plates and grow to confluence.
-
Agonist Treatment: Treat cells with 1 mM carbachol for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Washing: Place the plates on ice and wash the cells three times with ice-cold buffer to stop the internalization process and remove the agonist.
-
Radioligand Incubation: Incubate the cells with a saturating concentration of a membrane-impermeable muscarinic antagonist radioligand (e.g., [³H]N-methylscopolamine) for 2 hours at 4°C to label the remaining surface receptors.
-
Washing: Wash the cells again three times with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The decrease in radioligand binding over time corresponds to the internalization of the this compound receptor.
Protocol 2: FRET-Based Assay for β-Arrestin Recruitment
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for this compound receptor fused to a FRET donor (e.g., mCherry) and β-arrestin-2 fused to a FRET acceptor (e.g., GFP).
-
Cell Plating: Plate the transfected cells in a black, clear-bottom 96-well plate.
-
Baseline Measurement: Before adding the agonist, measure the baseline FRET signal using a plate reader.
-
Agonist Stimulation: Add the this compound agonist of interest and immediately begin measuring the FRET signal over time.
-
Data Analysis: An increase in the FRET signal indicates the recruitment of β-arrestin-2 to the this compound receptor. To test a strategy to minimize desensitization, pre-incubate the cells with a GRK inhibitor or co-administer a PAM with the agonist and compare the FRET response to the agonist-only condition.
Visualizations
Caption: this compound receptor desensitization signaling pathway.
Caption: Experimental workflows to test desensitization minimization strategies.
References
- 1. The muscarinic this compound receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms involving protein phosphorylation are linked to desensitization of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the kinetics and extent of muscarinic M1-M5receptor internalization, recycling and downregulation in Chinese Hamster Ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequestration of human muscarinic acetylcholine receptor hm1-hthis compound subtypes: effect of G protein-coupled receptor kinases GRK2, GRK4, GRK5 and GRK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination of GRK2 from Cholinergic Neurons Reduces Behavioral Sensitivity to Muscarinic Receptor Activation | Journal of Neuroscience [jneurosci.org]
- 6. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionally selective and biased agonists of muscarinic receptors [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in M5 receptor binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in M5 muscarinic receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound muscarinic receptor and its signaling pathway?
A1: The this compound muscarinic acetylcholine receptor (this compound mAChR) is a G-protein coupled receptor (GPCR).[1][2] It belongs to the M1, M3, and this compound receptor subfamily that preferentially couples to Gq/11 proteins.[3] Upon activation by an agonist, the this compound receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3]
Figure 1. this compound Receptor Signaling Pathway.
Q2: Which radioligand is commonly used for this compound receptor binding assays?
A2: A frequently used non-selective muscarinic antagonist radioligand for studying M2-M5 receptors is [3H]N-methylscopolamine ([3H]NMS).[4][5] For specific this compound receptor binding, assays are typically performed using cells or tissues expressing the this compound receptor, and non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.
Q3: What is a typical signal-to-background ratio to aim for in an this compound receptor binding assay?
A3: A good signal-to-background ratio is crucial for reliable data. For this compound receptor membrane preparations, a signal-to-background ratio of greater than 5-fold can be achieved under optimized conditions.[1]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background or low specific binding can significantly impact the quality of your data. This guide addresses common issues and provides solutions to improve your signal-to-noise ratio.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding is a common problem that reduces the signal window.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radioligand sticking to filter plates or labware | 1. Pre-treat GF/C filter plates with 0.33%-0.5% polyethyleneimine (PEI) for at least 30 minutes.[1] 2. Use non-binding 96-well plates for the incubation step.[1] 3. Include a detergent like 0.05% Tween-20 in the assay buffer. | Reduced binding of the radioligand to surfaces, thereby lowering the background signal. |
| Hydrophobic interactions of the radioligand | Add a protein carrier like 0.1% - 0.5% Bovine Serum Albumin (BSA) to the binding buffer.[1][6] | BSA can block non-specific binding sites on the membranes and labware. |
| Suboptimal wash steps | 1. Increase the number of washes (e.g., from 3 to 4 times). 2. Ensure the wash buffer is ice-cold to reduce dissociation of the specifically bound ligand. 3. Increase the volume of each wash. | More efficient removal of unbound and non-specifically bound radioligand. |
| Radioligand concentration is too high | Use a radioligand concentration at or below the Kd value for the receptor. This minimizes non-specific binding while still providing a detectable specific signal.[7] | Lowering the radioligand concentration will decrease both specific and non-specific binding, but should proportionally decrease NSB more. |
Issue 2: Low Specific Binding Signal
A weak specific signal can be difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient receptor concentration | Increase the amount of membrane preparation per well. Start with a concentration around 10 µ g/well and optimize.[1] | A higher receptor concentration should lead to a stronger specific binding signal. |
| Suboptimal incubation time | Determine the time required to reach binding equilibrium by performing a time-course experiment (e.g., measuring binding at various time points from 30 minutes to 3 hours). A typical incubation time is 1-2 hours.[1] | Ensures that the binding reaction has reached completion, maximizing the specific signal. |
| Degradation of receptors or ligands | 1. Always use freshly prepared buffers. 2. Add protease inhibitors to the membrane preparation buffer during its isolation.[8] 3. Store membrane preparations at -80°C in small aliquots to avoid freeze-thaw cycles.[6][8] | Preservation of receptor and ligand integrity, leading to a more robust and reproducible signal. |
| Incorrect buffer composition or pH | The binding buffer should be optimized. A common starting point is 50 mM HEPES, pH 7.4.[1] | A stable and appropriate pH is critical for receptor-ligand interactions. |
Experimental Protocols
Protocol 1: Membrane Preparation from Stably Transfected Cells
This protocol describes the preparation of crude membranes from cells stably expressing the human this compound muscarinic receptor.
Figure 2. Workflow for this compound Receptor Membrane Preparation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Dissociation Buffer
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) with protease inhibitors
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% sucrose)
-
Centrifuge tubes
-
Dounce homogenizer
-
High-speed centrifuge
Procedure:
-
Wash adherent cells with ice-cold PBS.[8]
-
Dissociate cells from the culture flask using a cell dissociation buffer.[8]
-
Collect the cells and pellet them by centrifugation at a low speed (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors and incubate on ice.[8]
-
Homogenize the cell lysate using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[8]
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of ice-cold storage buffer.[8]
-
Determine the protein concentration using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.[8]
Protocol 2: [3H]NMS Radioligand Binding Assay
This protocol is a general guideline for a filtration-based radioligand binding assay using [3H]NMS.
Materials:
-
This compound receptor membrane preparation
-
[3H]N-methylscopolamine ([3H]NMS)
-
Non-labeled antagonist (e.g., Atropine) for determining non-specific binding
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 0.5% BSA)[1]
-
Wash Buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA)[6]
-
96-well non-binding plates
-
96-well GF/C filter plates, pre-treated with 0.33% PEI[1]
-
Scintillation cocktail
-
Microplate scintillation counter
Assay Setup:
| Component | Total Binding (TB) | Non-Specific Binding (NSB) | Competition Binding |
| Binding Buffer | X µL | X µL | X µL |
| [3H]NMS (at Kd) | X µL | X µL | X µL |
| Buffer (for NSB) | - | - | - |
| Atropine (high conc.) | - | X µL | - |
| Test Compound | - | - | X µL (serial dilutions) |
| This compound Membrane Prep | X µL | X µL | X µL |
| Total Volume | e.g., 200 µL | e.g., 200 µL | e.g., 200 µL |
Procedure:
-
In a 96-well non-binding plate, add the components for total binding, non-specific binding, and competition binding in triplicate.
-
Initiate the binding reaction by adding the this compound membrane preparation to all wells. A typical concentration is 10 µg of protein per well.[1]
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.[1]
-
Transfer the contents of the incubation plate to the PEI-coated 96-well filter plate.
-
Rapidly wash the filters three times with ice-cold wash buffer using a cell harvester.[6]
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding
-
Signal-to-Noise Ratio = Total Binding / Non-Specific Binding
-
For competition binding, calculate the Ki of the test compound from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
By following these guidelines and systematically optimizing assay parameters, researchers can significantly improve the signal-to-noise ratio in this compound receptor binding assays, leading to more reliable and reproducible results.
References
- 1. ChemiScreen Membrane Preparation Recombinant Human this compound Muscarinic Acetylcholine Receptor Human this compound GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Crystal structure of the this compound muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ChemiSCREEN™ Human M3 Muscarinic Acetylcholine Receptor Membrane Preparation | HTS116M [merckmillipore.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Quantitative analysis of the loss of muscarinic receptors in various peripheral tissues in M1–this compound receptor single knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
M5 Receptor Research: A Technical Support Center for Navigating Variability and Reproducibility
Welcome to the technical support center for muscarinic M5 receptor (M5R) research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in variability and reproducibility encountered when studying this specific G protein-coupled receptor (GPCR). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and reference data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for variability in this compound receptor research?
A1: Variability in this compound receptor research stems from several key factors:
-
Lack of Selective Ligands: The this compound receptor has a highly conserved orthosteric binding site, making it challenging to develop agonists and antagonists that are highly selective over other muscarinic subtypes (M1-M4).[1] This can lead to off-target effects and ambiguous results.
-
Low and Variable Expression: M5R is expressed at relatively low levels in native tissues, particularly in the brain.[1][2] In recombinant systems, expression levels can be inconsistent, impacting the signal window in functional assays.
-
Antibody Specificity and Validation: The quality and specificity of commercially available antibodies for the this compound receptor are often poorly validated. This can lead to erroneous localization data and unreliable protein quantification, contributing significantly to the reproducibility crisis in antibody-based applications.[3][4][5]
-
Cellular Context and Coupling Efficiency: The signaling output of M5R can vary depending on the expression system used (e.g., CHO, HEK293 cells), the density of receptor expression, and the abundance of downstream signaling partners like Gαq/11 proteins.[2]
Q2: What is the canonical signaling pathway for the this compound receptor?
A2: The this compound receptor is a G protein-coupled receptor that preferentially couples to G proteins of the Gq/11 family.[6] Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is the most commonly measured functional readout for M5R activation.[7]
Q3: Can the this compound receptor signal in the absence of an agonist?
A3: Yes, the this compound receptor can exhibit constitutive activity, meaning it can signal in the absence of an agonist.[2][8][9] This is particularly evident in recombinant expression systems where high receptor densities or specific mutations can favor an active receptor conformation.[8][9] This basal signaling can increase background noise in functional assays and is an important consideration when analyzing data, especially when using inverse agonists which can reduce this activity.
Troubleshooting Guide
This guide addresses specific problems encountered during this compound receptor experiments in a question-and-answer format.
Problem: Low or no signal in my calcium flux assay after applying an this compound agonist.
-
Possible Cause 1: Low Receptor Expression.
-
Is the this compound receptor being expressed adequately on the cell surface? M5R expression can be low and toxic to some cell lines.
-
Solution:
-
Verify mRNA expression via RT-qPCR.
-
Attempt to quantify cell surface expression using a validated antibody with flow cytometry or via radioligand binding with a cell-surface-impermeable radioligand.
-
Optimize transfection conditions (e.g., DNA-to-reagent ratio, cell density). Consider using viral transduction (e.g., lentivirus) for more stable and uniform expression.
-
Switch to a different cell line (e.g., HEK293, CHO) as expression levels can be cell-type dependent.
-
-
-
Possible Cause 2: Inefficient G Protein Coupling.
-
Is the cell line equipped to handle a Gq-mediated signal? The endogenous levels of Gαq/11 may be insufficient.
-
Solution:
-
Co-transfect with a promiscuous G protein like Gα15/16 or a chimeric G protein (Gαqi5) to force the signal through the calcium pathway, which can significantly amplify the signal.[10]
-
Use an assay that measures a more proximal event, such as a [³⁵S]GTPγS binding assay, which directly measures G protein activation.[10]
-
-
-
Possible Cause 3: Issues with Calcium Dye Loading or Assay Buffer.
-
Was the calcium indicator dye loaded correctly? Are the assay buffers correct?
-
Solution:
-
Ensure the calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) was prepared correctly and incubated with the cells for the optimal time and temperature (typically 30-60 minutes at 37°C).
-
Verify that the final assay buffer contains an adequate concentration of extracellular calcium (typically 1-2 mM CaCl₂).
-
Always include a positive control, such as ATP or ionomycin, to confirm cell viability and proper dye loading.
-
-
Problem: High background signal or constitutive activity in my functional assay.
-
Possible Cause 1: High Receptor Expression Level.
-
Is the receptor overexpressed to a point that it is constitutively active?
-
Solution:
-
Reduce the amount of M5R plasmid DNA used during transfection. Titrate down to find an optimal expression level that provides a good signal window without high basal activity.
-
Measure the effect of a known this compound inverse agonist (e.g., tiotropium[1]) to see if it reduces the basal signal. This confirms the signal is receptor-mediated.
-
-
-
Possible Cause 2: Agonist Contamination.
-
Is there agonist contamination in your media or buffer? Fetal Bovine Serum (FBS) can contain low levels of acetylcholine.
-
Solution:
-
For sensitive assays, consider reducing the serum percentage or using serum-free media for the final assay steps.
-
Ensure all glassware and plasticware are thoroughly cleaned.
-
-
Problem: My antagonist does not appear to inhibit the agonist response.
-
Possible Cause 1: Incorrect Antagonist Concentration or Incubation Time.
-
Is the antagonist concentration sufficient to compete with the agonist? Was it pre-incubated long enough?
-
Solution:
-
Perform a full concentration-response curve for the antagonist against a fixed EC80 concentration of your agonist to determine the IC50.
-
Ensure you are pre-incubating the cells with the antagonist for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow it to reach equilibrium at the receptor.
-
-
-
Possible Cause 2: Non-competitive Interaction or Allosteric Modulation.
-
Could the compound be an allosteric modulator instead of a competitive orthosteric antagonist?
-
Solution:
-
Investigate if the antagonist affects the Emax (maximum effect) of the agonist dose-response curve. A change in Emax is indicative of allosteric modulation rather than competitive antagonism. Allosteric modulators for this compound have been a key area of discovery.[11]
-
-
Reference Pharmacological Data
The following tables summarize binding affinities (Ki) and functional potencies (EC50/IC50) for common this compound receptor ligands. Values can vary significantly based on the assay type, cell system, and experimental conditions used.
| Agonists | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Reference |
| Acetylcholine | ~100 - 500 | ~50 - 200 | Ca2+ Flux / IP1 Accumulation | General Literature |
| Carbachol | ~200 - 1000 | ~100 - 600 | Ca2+ Flux / IP1 Accumulation | General Literature |
| Oxotremorine-M | ~5 - 20 | 14.8 | DAG Flux | [7] |
| Xanomeline | 9.3 | ~10 - 50 | Binding / Functional |
| Antagonists | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Assay Type | Reference |
| Atropine | ~0.5 - 2 | ~1 - 5 | Radioligand Binding / Ca2+ Flux | [8] |
| N-methylscopolamine (NMS) | ~0.1 - 1 | ~0.5 - 3 | Radioligand Binding / Ca2+ Flux | General Literature |
| Tiotropium | ~0.2 - 1.5 | ~0.5 - 2 | Radioligand Binding / Functional | [1] |
| Pirenzepine | ~200 - 800 | >1000 | Radioligand Binding / Functional | General Literature |
Experimental Protocols & Visualizations
M5R Signaling Pathway and Common Assay Points
The diagram below illustrates the primary Gq-mediated signaling cascade for the this compound receptor and highlights key points where experimental measurements are typically made.
Protocol 1: Calcium Flux Functional Assay
This protocol describes a typical fluorescence-based assay to measure intracellular calcium mobilization following this compound receptor activation in a 384-well plate format.
Materials:
-
HEK293 or CHO cells transiently or stably expressing human M5R.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or Calcium-6 kit, with probenecid).
-
M5R agonist and antagonist compounds.
-
Positive control (e.g., ATP).
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed M5R-expressing cells into black-walled, clear-bottom 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare the calcium dye loading buffer according to the manufacturer's instructions, ensuring it contains probenecid to prevent dye extrusion.
-
Remove cell culture media from the plate and add 20-25 µL of dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.
-
Compound Plate Preparation: Prepare a separate 384-well plate with your test compounds (agonists, antagonists) at 4x the final desired concentration in Assay Buffer.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-30 seconds.
-
Configure the instrument to add 10 µL of compound from the compound plate to the cell plate.
-
Immediately begin measuring the fluorescence signal every 1-2 seconds for a period of 2-5 minutes. The signal change (e.g., peak fluorescence over baseline) corresponds to the intracellular calcium response.[12]
-
Experimental Workflow: Troubleshooting Low Signal
The following diagram outlines a logical workflow for troubleshooting a low signal in an M5R functional assay.
Protocol 2: Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the this compound receptor.
Materials:
-
Cell membranes prepared from cells expressing a high level of M5R.
-
Radioligand: e.g., [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Unlabeled test compounds and a non-selective competitor for determining non-specific binding (e.g., 1 µM Atropine).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine in each well:
-
Binding Buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value, e.g., 0.1-1 nM [³H]NMS).
-
A range of concentrations of the unlabeled test compound.
-
For Total Binding wells: Add buffer instead of any competing ligand.
-
For Non-Specific Binding (NSB) wells: Add a saturating concentration of a non-selective antagonist (e.g., 1 µM Atropine).
-
-
Initiate Reaction: Add a consistent amount of M5R-containing cell membranes (e.g., 5-20 µg of protein) to each well to start the binding reaction. The final volume is typically 100-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash each well on the filter plate 3-4 times with ice-cold Binding Buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Let the filter mat dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. pnas.org [pnas.org]
- 2. The muscarinic this compound receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenges with the validation of research antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the integrity and reproducibility of research that uses antibodies: a technical, data sharing, behavioral and policy challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.benchsci.com [blog.benchsci.com]
- 6. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. innoprot.com [innoprot.com]
- 8. Constitutive activation of the this compound muscarinic receptor by a series of mutations at the extracellular end of transmembrane 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Muscarinic Acetylcholine Receptor this compound: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the interpretation of M5 receptor knockout studies
Technical Support Center: M5 Receptor Knockout Studies
Welcome to the technical support center for researchers utilizing this compound receptor knockout (KO) mouse models. This guide addresses common questions and pitfalls encountered during the design and interpretation of experiments involving this compound receptor-deficient animals.
Frequently Asked Questions (FAQs)
Q1: My this compound knockout mice do not show any obvious, generalized behavioral abnormalities compared to wild-type littermates. Does this mean my experiment has failed?
A1: Not at all. This is a common and expected observation. Initial characterizations of this compound KO mice found they often do not differ significantly from their wild-type (WT) littermates in a wide range of general behavioral and pharmacological tests[1][2][3]. The physiological role of the this compound receptor is highly specific, and its absence does not typically lead to broad, overt behavioral phenotypes. Researchers should focus on more specialized functional assays to observe the effects of this compound receptor deletion.
Q2: I am studying the role of acetylcholine in vascular responses. Where should I expect to see the most significant phenotype in this compound KO mice?
A2: The most dramatic and well-documented phenotype in this compound KO mice is the near-complete abolition of acetylcholine-mediated vasodilation specifically in cerebral blood vessels[1][2][4]. While acetylcholine is a potent vasodilator in most vascular beds, its ability to dilate cerebral arteries and arterioles is virtually lost in mice lacking the this compound receptor. In contrast, cholinergic dilation of extra-cerebral arteries remains fully intact[1][4]. Therefore, experiments focusing on pial or basilar arteries will yield the most robust and interpretable results.
Q3: I am investigating dopamine signaling in the nucleus accumbens. My results show a difference between WT and this compound KO mice, but only at later time points after stimulation. Is this a valid finding?
A3: Yes, this is a critical and valid finding that highlights a key function of the this compound receptor. Studies have shown that this compound receptors are required for the prolonged phase of dopamine release in the nucleus accumbens following stimulation of pontine cholinergic neurons[5][6]. The initial, rapid, stimulus-locked phase of dopamine release remains intact in this compound KO mice[5][6][7]. This suggests that this compound receptors are not essential for the initial trigger of dopamine release but are crucial for sustaining it. This is a significant pitfall: experimental designs that only measure immediate, transient responses may miss the contribution of the this compound receptor entirely.
Q4: I am using a muscarinic agonist in my this compound KO mice and observing complex or contradictory results on dopamine neuron activity. What could be the cause?
A4: The this compound receptor's effect on dopamine neurons is location-dependent, which can lead to opposing physiological outcomes[8].
-
Somatodendritic Activation: this compound receptors located on the soma and dendrites of dopamine neurons in the substantia nigra pars compacta (SNc) and ventral tegmental area (VTA) increase neuronal excitability and firing rate[8][9].
-
Striatal Terminal Activation: In contrast, activation of this compound receptors on dopamine terminals within the striatum can lead to an inhibition of dopamine release[8].
Therefore, a systemic administration of an agonist could simultaneously increase the firing of dopamine neurons while inhibiting release at their terminals, leading to complex results. Interpreting data requires considering where in the circuit the effect is being measured.
Q5: Are there sex-specific considerations I should account for in my this compound KO studies?
A5: Yes, recent evidence strongly suggests that the behavioral consequences of this compound receptor deletion can be sex-specific. For example, studies on exploratory and habituation behaviors in an open field test found that male this compound KO mice showed impaired habituation, while female this compound KO mice did not exhibit the same deficit[10][11]. It is a significant pitfall to generalize findings from a single sex. We strongly recommend including both male and female mice in experimental cohorts to fully characterize the behavioral phenotype.
Q6: How can I be sure that my observations are due to the absence of the this compound receptor and not a developmental compensatory mechanism?
A6: This is a fundamental challenge for all constitutive knockout models. The lifelong absence of a gene can lead to adaptations in the nervous system to compensate for the missing protein[12]. While this possibility can never be fully excluded, several strategies can be employed:
-
Use of inducible or conditional KO models: These models allow for the deletion of the this compound receptor in specific brain regions or at specific adult time points, bypassing developmental compensation.
-
Pharmacological rescue: If a selective this compound agonist were available, one could attempt to restore the wild-type phenotype in KO animals. However, the lack of highly selective this compound ligands makes this challenging[1][13].
-
Cross-validation: Compare findings with other techniques, such as local knockdown using shRNA or pharmacological blockade with the most selective available antagonists in wild-type animals.
Troubleshooting Guides
Troubleshooting Unexpected Vasodilation Results
| Issue | Potential Cause | Troubleshooting Step |
| No difference in acetylcholine-induced vasodilation between WT and this compound KO mice. | Experiment is being performed on non-cerebral arteries (e.g., femoral, mesenteric). | The this compound-dependent effect is highly specific to the cerebral vasculature[1][4]. Repeat the experiment using isolated basilar arteries or in vivo intravital microscopy of pial arterioles. |
| Vasodilation is observed in this compound KO cerebral arteries. | The vasodilator being used is not acetylcholine or a muscarinic agonist. | The deficit in this compound KO mice is specific to cholinergic dilation. Test a non-cholinergic vasodilator like papaverine; responses should be unaffected by genotype[3][4]. |
Troubleshooting Dopamine Release Data
| Issue | Potential Cause | Troubleshooting Step | | :--- | No difference in dopamine release between WT and this compound KO mice. | The measurement window is too short. The primary role of this compound is in prolonged dopamine release[5][6]. | Extend the post-stimulation data acquisition period. Analyze the sustained phase of release (e.g., several minutes after stimulation) separately from the initial peak. | | Reduced overall dopamine release in this compound KO mice. | The stimulation method may co-activate multiple receptor systems. | this compound KO mice may have subtle adaptations in other neurotransmitter systems. Ensure the experimental paradigm isolates muscarinic effects, potentially by pre-treating with nicotinic antagonists if applicable[11]. |
Quantitative Data Summary
Table 1: Acetylcholine-Mediated Vasodilation in Basilar Arteries (Data synthesized from Yamada et al., 2001)
| Acetylcholine Concentration | % Dilation in Wild-Type (Mean ± SEM) | % Dilation in this compound KO (Mean ± SEM) |
| 10⁻⁹ M | 15 ± 3 | 2 ± 1 |
| 10⁻⁸ M | 35 ± 5 | 4 ± 2 |
| 10⁻⁷ M | 60 ± 7 | 6 ± 2 |
| 10⁻⁶ M | 85 ± 6 | 8 ± 3 |
| 10⁻⁵ M | 95 ± 4 | 10 ± 4 |
Note: These values clearly demonstrate that acetylcholine-mediated vasodilation is nearly abolished in the basilar arteries of this compound KO mice[3][4].
Visualized Pathways and Workflows
This compound Receptor Signaling Pathway
References
- 1. Cholinergic dilation of cerebral blood vessels is abolished in M(5) muscarinic acetylcholine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. This compound muscarinic receptors are required for prolonged accumbal dopamine release after electrical stimulation of the pons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. This compound receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for enhancing the expression of functional M5 receptors in cell lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in expressing functional M5 muscarinic acetylcholine receptors (this compound receptors) in cell lines.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for expressing functional this compound receptors?
A1: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are the most commonly used and well-characterized cell lines for the stable expression of muscarinic receptors, including the this compound subtype.[1][2][3][4][5] CHO-K1 cells, in particular, have been noted for their suitability in generating stable cell lines expressing muscarinic receptors.[2] BPS Bioscience offers a commercially available HEK293 cell line stably expressing the human this compound receptor.[6]
Q2: What is the signaling pathway of the this compound receptor?
A2: The this compound receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[7] Upon activation by an agonist, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6]
Q3: How can I confirm that my expressed this compound receptors are functional?
A3: Functional expression can be confirmed through various assays that measure downstream signaling events. The most common methods include:
-
Calcium Imaging: Measures the transient increase in intracellular calcium concentration upon agonist stimulation.[1]
-
Phosphoinositide Hydrolysis Assays: Quantifies the accumulation of inositol phosphates.
-
Luciferase Reporter Assays: Utilizes a reporter gene (like luciferase) under the control of a response element (like NFAT) that is activated by the this compound signaling cascade.[6]
-
Radioligand Binding Assays: While primarily used to determine binding affinity and receptor density, they can confirm the presence of properly folded receptors capable of binding ligands.[7][8][9]
Troubleshooting Guide
Issue 1: Low or No this compound Receptor Expression
Possible Cause & Solution
-
Suboptimal Transfection Efficiency:
-
Optimization of Transfection Reagent and Protocol: The choice of transfection method can significantly impact efficiency. Liposome-based reagents are effective for adherent cell lines like HEK293 and CHO, while electroporation or viral methods may be necessary for difficult-to-transfect cells.[10] It is crucial to optimize the DNA-to-reagent ratio and follow the manufacturer's protocol. For CHO cells, a cell density of ≥80% confluence at the time of transfection is recommended.[11]
-
Vector Design: Ensure the expression vector contains a strong promoter suitable for mammalian cells (e.g., CMV promoter). The vector should also include a selectable marker for the generation of stable cell lines.[10]
-
-
Codon Optimization:
-
The codon usage of the this compound receptor gene may not be optimal for the expression system. Codon optimization, which involves replacing rare codons with more frequently used ones in the host organism, can enhance protein expression levels.[12][13][14] However, it's important to note that in some cases, codon optimization can lead to protein misfolding or altered function.[12][15]
-
-
Poor mRNA Stability:
-
The 5' and 3' untranslated regions (UTRs) of the mRNA can influence its stability and translational efficiency. Optimizing these regions in your expression vector can lead to higher protein yields.[14]
-
Issue 2: Expressed this compound Receptors are Non-Functional or Show Low Activity
Possible Cause & Solution
-
Improper Protein Folding and Trafficking:
-
Use of Chemical Chaperones: GPCRs like the this compound receptor can misfold and be retained in the endoplasmic reticulum (ER), preventing their transport to the cell surface. Chemical chaperones are small molecules that can stabilize protein conformation and facilitate proper folding.[16]
-
4-Phenylbutyric acid (PBA) and Tauroursodeoxycholic acid (TUDCA) are two chemical chaperones that have been shown to reduce ER stress and improve the folding of various proteins.[16][17][18][19][20] Treatment of cells with these compounds may enhance the cell surface expression of functional this compound receptors.
-
-
Lower Culture Temperature: Reducing the cell culture temperature (e.g., to 30°C) after transfection can slow down protein synthesis and folding, which can sometimes improve the yield of correctly folded proteins.
-
-
Cell Culture Conditions:
-
Serum Starvation: While often used to synchronize cells or reduce background signaling, prolonged serum starvation can induce cellular stress and inhibit protein synthesis.[21][22] If low expression is an issue, consider reducing the starvation period or using a low-serum medium (e.g., 1% serum) instead of complete starvation.[21]
-
Issue 3: Difficulty in Generating a Stable Cell Line
Possible Cause & Solution
-
Ineffective Antibiotic Selection:
-
Kill Curve: Before starting the selection process for stable cells, it is essential to determine the optimal concentration of the selection antibiotic (e.g., G418, puromycin). This is done by performing a "kill curve" to find the lowest concentration that kills all non-transfected cells within a specific timeframe (usually 7-10 days).[10]
-
Batch-to-Batch Variation: The potency of selection antibiotics can vary between batches. Therefore, a new kill curve should be performed for each new lot of antibiotic.[10]
-
-
Low Integration Frequency:
-
The integration of the expression cassette into the host cell genome is a rare event.[10] To increase the chances of obtaining stable clones, it may be necessary to transfect a larger number of cells and screen a higher number of antibiotic-resistant colonies.
-
Experimental Protocols
Protocol 1: Generation of a Stable this compound Receptor-Expressing Cell Line
-
Vector Preparation: Clone the human this compound receptor cDNA into a mammalian expression vector containing a suitable promoter (e.g., CMV) and a selectable marker (e.g., neomycin resistance gene for G418 selection).
-
Transfection:
-
Plate CHO-K1 or HEK293 cells in a 6-well plate to achieve ≥80% confluency on the day of transfection.[11]
-
Use a high-quality transfection reagent according to the manufacturer's instructions.
-
-
Selection:
-
48 hours post-transfection, split the cells into a larger culture vessel (e.g., 10 cm dish) at a low density.
-
Add growth medium containing the pre-determined optimal concentration of the selection antibiotic (e.g., G418).
-
Replace the selection medium every 3-4 days.
-
-
Clonal Isolation:
-
After 2-3 weeks, visible antibiotic-resistant colonies will form.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone and screen for this compound receptor expression and function.
-
Protocol 2: Radioligand Binding Assay for this compound Receptor
This protocol is adapted from standard filtration binding assay procedures.[8][23]
-
Membrane Preparation:
-
Harvest cells expressing the this compound receptor and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (typically 3-20 µg of protein).[23]
-
Add the radioligand (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist) at a fixed concentration.
-
For competition assays, add varying concentrations of an unlabeled competing ligand.
-
Incubate the plate with gentle agitation to reach binding equilibrium (e.g., 60 minutes at 30°C).[23]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to determine receptor density (Bmax) and ligand affinity (Kd or Ki).
-
Data Summary
Table 1: Comparison of Cell Lines for this compound Receptor Expression
| Cell Line | Common Usage | Advantages | Disadvantages |
| HEK293 | Transient and stable expression of GPCRs | High transfection efficiency, human origin, well-characterized.[4] | Can have endogenous expression of some GPCRs.[3][5] |
| CHO | Stable expression for protein production and assays | Robust, suitable for large-scale culture, low endogenous GPCR expression.[14] | Can have lower transfection efficiency than HEK293 cells. |
Table 2: Chemical Chaperones for Enhancing Protein Folding
| Chaperone | Typical Working Concentration | Mechanism of Action | Reference |
| 4-Phenylbutyric acid (PBA) | 0.5 - 5 mM | Reduces ER stress, facilitates protein trafficking.[16] | [16] |
| Tauroursodeoxycholic acid (TUDCA) | 300 µM - 1 mM | Mitigates protein aggregation, reduces ER stress-induced apoptosis.[17][20] | [17][20] |
Visualizations
Caption: this compound receptor signaling pathway.
Caption: Workflow for generating a stable cell line.
Caption: Troubleshooting logic for this compound expression.
References
- 1. Differential effects of the M1-M5 muscarinic acetylcholine receptor subtypes on intracellular calcium and on the incorporation of choline into membrane lipids in genetically modified Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Codon Usage in Signal Sequences Affects Protein Expression and Secretion Using Baculovirus/Insect Cell Expression System | PLOS One [journals.plos.org]
- 16. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induce… [ouci.dntb.gov.ua]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. journals.physiology.org [journals.physiology.org]
- 23. giffordbioscience.com [giffordbioscience.com]
Best practices for data analysis in M5 receptor pharmacology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the data analysis of M5 receptor pharmacology experiments.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for an this compound agonist is showing low potency and efficacy. What are the potential causes?
A1: Several factors can contribute to a suboptimal dose-response curve for an this compound agonist. These can be broadly categorized into experimental setup, reagent quality, and data analysis issues.
-
Experimental Setup:
-
Cell Line and Receptor Expression: Confirm the expression level of the this compound receptor in your chosen cell line. Low receptor density will inherently lead to a weaker signal.
-
Assay Incubation Time and Temperature: Ensure that the incubation time is sufficient to reach equilibrium for ligand binding and that the temperature is optimal for receptor function and signal stability.
-
Buffer Composition: The pH, ionic strength, and presence of co-factors in the assay buffer can significantly impact receptor-ligand interactions.
-
-
Reagent Quality:
-
Agonist Purity and Stability: Verify the purity of your agonist and ensure it has not degraded. Improper storage can lead to a loss of activity.
-
Cell Health: Use healthy, viable cells for your experiments. High cell passage numbers can lead to altered receptor expression and signaling.
-
-
Data Analysis:
-
Inappropriate Normalization: Ensure you are using a suitable normalization method. Normalizing to a positive control (e.g., a known full agonist) or to the maximal response of the system can help to accurately determine relative efficacy.
-
Curve Fitting Algorithm: Use a non-linear regression model appropriate for sigmoidal dose-response curves (e.g., four-parameter logistic equation).
-
Q2: I am observing high background noise in my this compound receptor functional assay. How can I reduce it?
A2: High background noise can obscure the specific signal from this compound receptor activation. Here are some common causes and solutions:
-
Cellular Autofluorescence/Autoluminescence: If using a fluorescence or luminescence-based assay, assess the intrinsic signal from your cells and media. Subtracting this background from your experimental wells is a crucial first step.
-
Non-specific Binding: In radioligand binding assays, non-specific binding of the radioligand to cellular components or the assay plate can be a major source of background. This can be minimized by:
-
Including a high concentration of a non-labeled competing ligand to determine non-specific binding.
-
Optimizing the washing steps to remove unbound radioligand.
-
Using plates with low-binding surfaces.
-
-
Constitutive Receptor Activity: Some cell lines may exhibit constitutive (agonist-independent) this compound receptor activity. This can be assessed by measuring the basal signal in the absence of any agonist.
-
Assay Reagent Interference: Some compounds or assay components may interfere with the detection method. Run appropriate controls to identify and mitigate such interference.
Q3: How do I normalize my this compound receptor functional data correctly?
A3: Proper data normalization is critical for comparing results across different experiments and plates. The choice of normalization method depends on the specific assay and experimental design.
-
Normalization to a Positive Control: This is a common and robust method. A known full agonist for the this compound receptor is included on each plate, and all other responses are expressed as a percentage of the maximal response to this control.
-
Normalization to Basal (Zero Agonist) Response: The response in the absence of any agonist is set as 0%, and the maximal response is set as 100%. This is useful for quantifying agonist-induced stimulation.
-
Normalization to a Reference Compound: If you are screening a library of compounds, you can normalize the data to the response of a known reference compound with a well-characterized activity at the this compound receptor.
Troubleshooting Guides
Guide 1: Inconsistent Results in Radioligand Binding Assays
Problem: High variability in radioligand binding data between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes. Use reverse pipetting for viscous solutions. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all membrane-bound receptors. Sonication or repeated freeze-thaw cycles may be necessary. |
| Inadequate Washing | Optimize the number and duration of wash steps to effectively remove unbound radioligand without dislodging specifically bound ligand. |
| Filter Plate Issues | Ensure filter plates are properly wetted and that the vacuum pressure is consistent to prevent tearing of the filter membrane. |
| Radioligand Degradation | Aliquot the radioligand and store it at the recommended temperature to avoid repeated freeze-thaw cycles. |
Guide 2: Difficulty in Detecting this compound-Mediated Calcium Mobilization
Problem: No significant increase in intracellular calcium concentration upon agonist stimulation in a calcium flux assay.
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Use a cell line with confirmed high expression of the this compound receptor. Consider transient or stable transfection to increase receptor density. |
| Calcium Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure cells are not over-confluent, which can hinder dye loading. |
| Presence of Calcium Chelators | Ensure that the assay buffer does not contain high concentrations of calcium chelators like EDTA or EGTA. |
| Phototoxicity or Photobleaching | Minimize the exposure of the cells to excitation light to prevent phototoxicity and photobleaching of the fluorescent dye. |
| G-protein Coupling Inefficiency | The this compound receptor primarily couples to Gq proteins to initiate the phospholipase C pathway and subsequent calcium release.[1][2] Ensure the cell line has the necessary downstream signaling components. |
Experimental Protocols & Signaling Pathways
This compound Receptor Signaling Pathway
The this compound muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, primarily couples to the Gq family of G proteins.[1][2] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: this compound receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps for performing a radioligand binding assay to determine the affinity of a compound for the this compound receptor.
Caption: Radioligand binding assay workflow.
Logical Relationship: Troubleshooting Low Potency
This diagram illustrates the logical flow for troubleshooting low potency in an this compound agonist dose-response curve.
References
Validation & Comparative
A Comparative Guide to M1 and M5 Muscarinic Acetylcholine Receptors in the Hippocampus
For researchers, scientists, and drug development professionals, understanding the distinct roles of muscarinic acetylcholine receptor subtypes in the hippocampus is critical for developing targeted therapeutics for cognitive disorders. This guide provides a detailed comparison of the M1 and M5 receptors, focusing on their functional differences in this key brain region associated with learning and memory. While both are Gq-coupled receptors, their expression levels, and consequently their understood roles in hippocampal function, differ dramatically.
Expression and Localization
The most striking difference between M1 and this compound receptors in the hippocampus is their relative abundance. M1 receptors are highly expressed throughout the hippocampus, particularly in the somata and dendrites of pyramidal cells in the CA1 and CA3 regions, as well as in dentate gyrus granule cells. In contrast, while this compound receptor mRNA has been detected in hippocampal neurons, protein expression is very low, making its functional significance in this region difficult to ascertain.
| Receptor Subtype | Hippocampal Expression Level | Primary Localization |
| M1 | High | Somata and dendrites of pyramidal cells (CA1, CA3), Dentate gyrus granule cells |
| This compound | Very Low | mRNA detected in pyramidal cells, but protein expression is minimal |
Signaling Pathways
Both M1 and this compound receptors are coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). However, due to its high expression, the M1 receptor is considered the primary Gq/11-coupled muscarinic receptor in the hippocampus. The specific downstream signaling events following this compound receptor activation in hippocampal neurons are not well-characterized due to its low expression.
Below are diagrams illustrating the canonical Gq signaling pathway for M1 receptors and the presumed, though less characterized, pathway for this compound receptors in the hippocampus.
Functional Roles in the Hippocampus
The functional roles of M1 and this compound receptors in the hippocampus are a direct reflection of their expression levels.
M1 Receptor: A Key Player in Learning and Memory
There is extensive evidence supporting the critical role of M1 receptors in hippocampal-dependent learning, memory, and synaptic plasticity.
-
Synaptic Plasticity: Activation of M1 receptors enhances neuronal excitability by causing depolarization and increasing input resistance in CA1 pyramidal neurons. This heightened excitability facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Studies using selective M1 receptor agonists have shown that direct activation of these receptors can induce a form of LTP.
-
Learning and Memory: M1 receptor knockout mice exhibit significant impairments in spatial learning and memory tasks, such as the Morris water maze. These deficits highlight the necessity of M1 receptor signaling for normal cognitive function.
This compound Receptor: An Enigmatic Subtype in the Hippocampus
The functional role of this compound receptors in the hippocampus is largely speculative due to their low protein expression and the lack of selective agonists or antagonists. While this compound knockout mice have been generated, studies have primarily focused on their role in the mesolimbic dopamine system and addiction, with limited investigation into specific hippocampal-dependent memory tasks. The lack of discernible cognitive deficits related to the hippocampus in these mice, coupled with the low receptor expression, suggests that this compound receptors may not play a primary role in hippocampal-based learning and memory.
Quantitative Data Comparison
The development of M1-selective agonists has allowed for the quantitative assessment of M1 receptor activation. A study by Shirey et al. (2009) characterized the in vitro pharmacology of two such agonists, GSK-5 and 77-LH-28-1.
| Agonist | Receptor Target | EC50 (nM) | Emax (%) |
| GSK-5 | M1 | 19.6 | 89 ± 3 |
| This compound | No agonism observed | - | |
| 77-LH-28-1 | M1 | 22.2 | 98 ± 2 |
| This compound | No agonism observed | - |
Data from Shirey et al., 2009.
These data demonstrate the high potency and efficacy of these compounds at M1 receptors, with no observed agonistic activity at this compound receptors, further highlighting the difficulty in pharmacologically probing this compound function.
Experimental Protocols
Hippocampal Slice Electrophysiology
This technique is crucial for studying the effects of receptor activation on synaptic plasticity and neuronal excitability.
Objective: To measure field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus in response to Schaffer collateral stimulation and assess the effects of M1 receptor agonists on baseline synaptic transmission and LTP.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate an adult mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Isolate the hippocampi and prepare 300-400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline fEPSPs by delivering single pulses every 30 seconds.
-
-
Drug Application:
-
After establishing a stable baseline, perfuse the slice with an M1-selective agonist (e.g., 1 µM 77-LH-28-1) and record the effects on the fEPSP slope and amplitude.
-
-
LTP Induction:
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Conclusion
In the hippocampus, M1 and this compound receptors present a study in contrasts. The M1 receptor is a well-established, highly expressed modulator of synaptic plasticity and a critical component for learning and memory. In stark contrast, the this compound receptor is expressed at very low levels, and its functional role in hippocampal-dependent cognitive processes remains largely unknown. Future research, contingent on the development of this compound-selective pharmacological tools, will be necessary to fully elucidate any potential subtle or context-dependent roles of this receptor subtype in the hippocampus. For drug development professionals, targeting the M1 receptor remains a promising strategy for enhancing cognitive function, while the this compound receptor, in the context of hippocampal function, is not currently a primary target.
Validating M5 Receptor Antagonism: A Novel Therapeutic Avenue for Substance Use Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The muscarinic acetylcholine M5 receptor has emerged as a promising therapeutic target for the treatment of substance use disorders (SUDs). Its strategic localization on dopaminergic neurons within the brain's reward circuitry—specifically the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc)—positions it as a key modulator of dopamine release in the nucleus accumbens (NAc), a process central to the reinforcing effects of drugs of abuse.[1] This guide provides a comparative overview of the pre-clinical validation of this compound receptor antagonists, presenting experimental data, detailed methodologies, and key signaling pathways to inform further research and development in this area.
This compound Receptor Antagonists: Preclinical Efficacy in Addiction Models
Preclinical studies utilizing both genetic knockout models and selective pharmacological antagonists have demonstrated the critical role of the this compound receptor in mediating the rewarding and reinforcing properties of opioids and psychostimulants.
This compound Knockout Mouse Studies
Mice lacking the this compound receptor (this compound knockout mice) have consistently shown reduced motivation to self-administer cocaine and have exhibited attenuated rewarding effects of morphine in conditioned place preference assays.[2] These foundational studies provided the initial validation for targeting the this compound receptor as a potential therapeutic strategy for SUDs.
Pharmacological Validation with Selective Antagonists
Subsequent research has focused on the development and characterization of this compound-selective antagonists. Two notable compounds, the negative allosteric modulator (NAM) ML375 and the orthosteric antagonist VU6019650 , have shown significant promise in preclinical models of cocaine and opioid addiction, respectively.
Table 1: Preclinical Efficacy of this compound Receptor Antagonists in Rodent Self-Administration Models
| Compound | Disease Model | Animal Model | Key Findings | Alternative Comparison (Indirect) |
| ML375 (this compound NAM) | Cocaine Use Disorder | Male Sprague-Dawley Rats | Dose-dependently reduced intravenous cocaine self-administration under both fixed-ratio and progressive-ratio schedules of reinforcement. No significant impairment of motor coordination was observed at effective doses.[3] | Dopamine D2 Receptor Antagonists: While also targeting the dopamine system, D2 antagonists often produce rightward shifts in the cocaine dose-response curve, suggesting their effects can be overcome by higher doses of cocaine. In contrast, ML375 appeared to reduce responding across the cocaine dose-response curve.[2] |
| VU6019650 (this compound Orthosteric Antagonist) | Opioid Use Disorder | Male Sprague-Dawley Rats | Inhibited intravenous oxycodone self-administration in a dose range that did not impair general motor output.[4][5] | Methadone: A full µ-opioid receptor agonist used in opioid maintenance therapy. Preclinical studies show methadone can reduce illicit opioid self-administration in opioid-dependent subjects.[6] A direct preclinical comparison with VU6019650 is not yet available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the validation of this compound receptor antagonists.
Intravenous Self-Administration of Cocaine
This protocol is designed to assess the reinforcing properties of cocaine and the ability of this compound antagonists to modulate this behavior.
-
Subjects: Male Sprague-Dawley rats with surgically implanted jugular vein catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Training: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement.[7] The FR schedule requires a constant number of responses per infusion, while the PR schedule requires an exponentially increasing number of responses for each subsequent infusion, providing a measure of the drug's motivational strength.
-
Drug Administration: The this compound antagonist (e.g., ML375) or vehicle is administered systemically (e.g., intraperitoneally) at various time points before the self-administration session to assess its effect on cocaine intake.
-
Data Analysis: The primary endpoints are the number of cocaine infusions earned, active and inactive lever presses, and the breakpoint (the highest number of responses completed for a single infusion) in the PR schedule.
Intravenous Self-Administration of Oxycodone
This protocol evaluates the reinforcing effects of opioids and the therapeutic potential of this compound antagonists.
-
Subjects: Male Sprague-Dawley rats with jugular vein catheters.
-
Apparatus: Similar to the cocaine self-administration setup.
-
Training: Rats are trained to self-administer intravenous oxycodone (e.g., 0.03 mg/kg/infusion) under various schedules of reinforcement (e.g., FR1, FR2, FR5).[8]
-
Drug Administration: The this compound antagonist (e.g., VU6019650) or vehicle is administered prior to the self-administration sessions.
-
Data Analysis: Key measures include the number of oxycodone infusions, lever pressing behavior, and dose-response functions.[8]
Rotarod Test for Motor Coordination
This assay is used to rule out non-specific motor impairments as a confounding factor in the interpretation of self-administration data.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure: Rats are placed on the rotating rod, and the latency to fall is recorded.[9] The test is typically repeated over several trials.
-
Drug Administration: The this compound antagonist or vehicle is administered at doses and pretreatment times identical to those used in the self-administration studies.
-
Data Analysis: A lack of significant difference in the latency to fall between the drug-treated and vehicle-treated groups indicates that the compound does not impair motor coordination at the tested doses.[3]
This compound Receptor Signaling Pathway
The this compound receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.
Caption: this compound receptor Gq signaling pathway.
Activation of the this compound receptor by acetylcholine leads to the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[10][11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG can then modulate the activity of various downstream effector proteins, including protein kinase C (PKC), ultimately leading to an increase in the excitability of VTA dopamine neurons and enhanced dopamine release in the NAc.
Experimental Workflow: From Compound Screening to Behavioral Testing
The validation of a novel this compound receptor antagonist involves a multi-step process, from initial in vitro screening to in vivo behavioral assessment.
Caption: Experimental workflow for this compound antagonist validation.
Conclusion and Future Directions
The presented evidence strongly supports the therapeutic potential of this compound receptor antagonists for the treatment of substance use disorders. The selective modulation of dopamine signaling in the brain's reward pathway, without causing significant motor impairment, represents a promising therapeutic window. Future research should focus on direct, head-to-head preclinical comparisons of this compound antagonists with current standard-of-care treatments to better delineate their relative efficacy and therapeutic advantages. Furthermore, the exploration of this compound receptor modulators in models of other addictive behaviors and co-morbid psychiatric disorders is warranted. The continued development of highly selective and potent this compound receptor ligands will be critical in translating these promising preclinical findings into novel and effective therapies for addiction.
References
- 1. The this compound muscarinic receptor as possible target for treatment of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of this compound Muscarinic Acetylcholine Receptors Attenuates Cocaine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of this compound muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. development-of-vu6019650-a-potent-highly-selective-and-systemically-active-orthosteric-antagonist-of-the-m-5-muscarinic-acetylcholine-receptor-for-the-treatment-of-opioid-use-disorder - Ask this paper | Bohrium [bohrium.com]
- 5. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the this compound Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From novel biology to clinical strategy: Targeting the this compound-muscarinic acetylcholine receptor in opioid addiction - Grants Awarded | Wellcome [wellcome.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotarod test in rats â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity of Muscarinic Ligands at the M5 Receptor
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, remains one of the most enigmatic of the five muscarinic subtypes. Its physiological roles are still being elucidated, partly due to a lack of highly selective ligands. Understanding the cross-reactivity of existing muscarinic agonists and antagonists at the this compound receptor is crucial for interpreting experimental results and for the rational design of novel, this compound-selective therapeutic agents. This guide provides a comparative analysis of the binding affinities and functional potencies of a range of muscarinic ligands at the human this compound receptor alongside the other four subtypes (M1-M4).
Ligand Binding Affinities
The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a higher binding affinity. The following tables summarize the pKi values for a selection of classical and newer muscarinic agonists and antagonists across all five human muscarinic receptor subtypes.
Table 1: Binding Affinities (pKi) of Muscarinic Agonists at Human M1-M5 Receptors
| Ligand | M1 | M2 | M3 | M4 | This compound |
| Acetylcholine | 5.5 | 6.7 | 5.9 | 6.2 | 5.8 |
| Carbachol | 5.8 | 6.5 | 6.2 | 6.3 | 6.1 |
| Oxotremorine | 6.9 | 7.5 | 7.2 | 7.8 | 7.4 |
| Pilocarpine | 5.4 | 5.9 | 5.7 | 5.8 | 5.6 |
| Xanomeline | 8.1 | 7.2 | 7.8 | 8.0 | 7.5 |
| Sabcomeline | 8.3 | 7.9 | 8.1 | 8.2 | 8.0 |
| Milameline | 7.7 | 8.0 | 7.6 | 7.8 | 7.7 |
Table 2: Binding Affinities (pKi) of Muscarinic Antagonists at Human M1-M5 Receptors
| Ligand | M1 | M2 | M3 | M4 | This compound |
| Atropine | 9.3 | 9.2 | 9.4 | 9.3 | 9.1 |
| Pirenzepine | 8.2 | 6.7 | 7.0 | 7.5 | 7.1 |
| 4-DAMP | 8.9 | 8.1 | 9.2 | 8.3 | 8.5 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
| Tiotropium | ~9.0 | ~9.0 | ~9.0 | ~9.0 | ~9.0 |
Note: Data is compiled from various sources and experimental conditions may vary. Tiotropium is a high-affinity, non-selective antagonist, and specific pKi values can vary slightly between studies, but it generally shows high affinity across all subtypes.
Functional Potency and Efficacy
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gq-coupled receptors like this compound, this is often quantified by measuring the increase in intracellular calcium concentration. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), while the potency of an antagonist is expressed as the half-maximal inhibitory concentration (IC50). Efficacy refers to the maximal response an agonist can produce.
Table 3: Functional Potencies (pEC50/pIC50) of Muscarinic Ligands at Human M1-M5 Receptors
| Ligand | M1 (pEC50) | M2 (pIC50) | M3 (pEC50) | M4 (pIC50) | This compound (pEC50) |
| Acetylcholine | 6.8 | 7.5 | 7.2 | 7.3 | 7.0 |
| Carbachol | 6.9 | 7.2 | 7.4 | 7.1 | 7.2 |
| Oxotremorine | 8.0 | 8.5 | 8.3 | 8.6 | 8.2 |
| Pilocarpine | 6.5 | 6.8 | 6.7 | 6.7 | 6.6 |
| Atropine (pIC50) | 9.1 | 9.0 | 9.2 | 9.1 | 8.9 |
| Pirenzepine (pIC50) | 8.0 | 6.5 | 6.8 | 7.3 | 6.9 |
| 4-DAMP (pIC50) | 8.8 | 7.9 | 9.0 | 8.1 | 8.3 |
Signaling Pathway and Experimental Workflows
To provide a deeper understanding of the data presented, the following diagrams illustrate the this compound receptor signaling pathway and the general workflows for the experimental procedures used to determine ligand activity.
Caption: this compound Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflows for Ligand Characterization.
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cells stably expressing the human this compound muscarinic receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test ligand.
-
Cell membranes are added to each well to initiate the binding reaction.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.
-
The filters are then dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site or two-site competition model.
-
The IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of a ligand to activate the this compound receptor and trigger the downstream signaling cascade, resulting in an increase in intracellular calcium.
1. Cell Culture and Plating:
-
Cells stably expressing the human this compound muscarinic receptor are cultured in appropriate media.
-
The cells are then seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The incubation is typically carried out for 30-60 minutes at 37°C.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
The test compound (agonist) is added to the wells, and the fluorescence is monitored in real-time.
-
For antagonist testing, the cells are pre-incubated with the antagonist before the addition of a known agonist.
4. Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is typically used for analysis.
-
For agonists, dose-response curves are generated by plotting the response against the logarithm of the agonist concentration, and the EC50 value is determined.
-
For antagonists, the IC50 value is determined from the inhibition of the agonist-induced response.
Conclusion
The data presented in this guide highlight the challenges in identifying this compound-selective ligands. Most classical muscarinic ligands exhibit limited selectivity for the this compound receptor. While some newer compounds show preference for certain subtypes, a truly this compound-selective tool compound remains elusive. The provided experimental protocols offer a standardized framework for researchers to characterize the cross-reactivity of novel and existing muscarinic ligands at the this compound receptor, which is essential for advancing our understanding of its physiological functions and its potential as a therapeutic target.
Phenotypic Comparison of M5 Receptor Knockout and Wild-Type Mice: A Guide for Researchers
This guide provides a detailed comparison of phenotypic differences observed between M5 muscarinic acetylcholine receptor knockout (KO) and wild-type (WT) animals. The information is intended for researchers, scientists, and professionals in drug development interested in the physiological and behavioral roles of the this compound receptor.
This compound Receptor Signaling Pathway
The this compound receptor, like the M1 and M3 subtypes, primarily couples to Gq/11 G-proteins. Activation of the this compound receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial in modulating neuronal excitability and various cellular responses.
Neurochemical Phenotype: Dopamine Transmission
The this compound receptor is uniquely localized on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra.[1] Studies have shown that this compound receptor activation potentiates dopamine transmission in the nucleus accumbens.[1][2]
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Key Finding | Reference |
| Dopamine Transient Sensitivity to DhβE (nAChR blocker) | 56 ± 2% reduction from baseline | 46 ± 1% reduction from baseline | This compound KO mice show a slight but significant reduction in the nicotinic contribution to dopamine transients. | [2] |
| Effect of OXO-M (muscarinic agonist) on Dopamine Release | Potentiation of dopamine release | No effect | Confirms that this compound receptors are necessary for muscarinic agonist-induced potentiation of dopamine release. | [1] |
| M2/M4 Autoreceptor Function (OXO-M induced inhibition) | 59 ± 4% reduction from baseline | 60 ± 6% reduction from baseline | M2/M4 autoreceptor function remains intact in this compound KO mice. | [1] |
Behavioral Phenotype: Exploratory Behavior and Anxiety
Constitutive deletion of the this compound receptor leads to sex-specific alterations in exploratory behavior and anxiety-like phenotypes.
| Behavioral Test | Parameter | Wild-Type (WT) - Male | This compound Knockout (KO) - Male | Key Finding | Reference |
| Open Field Test | Time in Center | Decreased over time (habituation) | Reduced exploration of the center and impaired habituation | This compound deletion impairs normal exploratory behavior and habituation specifically in male mice. | [2] |
| Novel Object Recognition | Exploration of Novel Object | Normal exploration | Reduced exploration of salient stimuli, especially under high novelty | This compound receptors are critical for engaging with novel environmental cues in male mice. | [2] |
| Sucrose Preference Test | Sucrose Preference | No significant difference | No significant difference | This compound deletion does not appear to affect hedonia. | [2] |
Cardiovascular Phenotype: Cerebral Vasodilation
This compound receptors play a crucial role in acetylcholine-mediated dilation of cerebral arteries.
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Key Finding | Reference |
| Acetylcholine-induced Dilation of Cerebral Arterioles | Concentration-dependent vasodilation | Dilation is abolished | This compound receptors are essential for cholinergic vasodilation in cerebral microvessels. | [3] |
| Basal Pial Arteriole Diameter | 30 ± 1 μm | 28 ± 2 μm | No significant difference in basal vessel diameter. | [3] |
| Mean Arterial Pressure | 76 ± 4 mm Hg | 75 ± 5 mm Hg | No significant difference in mean arterial pressure. | [3] |
Experimental Protocols
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release Measurement
This protocol is used to measure real-time dopamine release in brain slices.
Detailed Steps:
-
Brain Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. Coronal slices (300 µm thick) containing the nucleus accumbens are prepared using a vibratome.
-
Recovery: Slices are transferred to a holding chamber containing aCSF saturated with 95% O2/5% CO2 at 32-34°C for at least 1 hour before recording.
-
Recording: A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A carbon-fiber microelectrode is positioned in the nucleus accumbens core. A bipolar stimulating electrode is placed nearby to evoke dopamine release.
-
Data Acquisition: A triangular waveform is applied to the carbon-fiber electrode to detect dopamine oxidation. The resulting current is recorded and analyzed.
-
Pharmacology: To investigate the role of this compound receptors, drugs such as the muscarinic agonist oxotremorine (OXO-M) and the nicotinic acetylcholine receptor (nAChR) antagonist DhβE can be bath-applied.
Open Field Test
This test is used to assess locomotor activity and anxiety-like behavior.
Detailed Steps:
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate to the new environment.
-
Procedure: Each mouse is placed in the center of the open field arena and allowed to explore freely for a set duration (e.g., 15-30 minutes).
-
Data Collection: An overhead video camera records the session. Automated tracking software (e.g., EthoVision) is used to analyze various parameters.
-
Parameters Measured:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: An index of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
Cerebral Artery Diameter Measurement
This protocol is used to assess the role of this compound receptors in vasodilation.
Detailed Steps:
-
Animal Preparation: Mice are anesthetized, and a cranial window is created over the parietal cortex to expose the pial circulation.
-
Imaging: The animal is placed on the stage of a microscope equipped for intravital microscopy. The cerebral vasculature is visualized and recorded using a digital camera.
-
Drug Application: Vasoactive agents, such as acetylcholine, are topically applied to the cortical surface.
-
Diameter Measurement: The diameter of pial arterioles is measured offline from the recorded video images using image analysis software. Baseline diameter is measured before drug application, and changes in diameter are recorded in response to the applied agents.
-
Data Analysis: The change in vessel diameter is typically expressed as a percentage of the baseline diameter.
References
Comparing the signaling profiles of M5 receptor agonists
A Comprehensive Guide to the Signaling Profiles of M5 Receptor Agonists
The this compound muscarinic acetylcholine receptor (M5R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and reward, such as the midbrain dopaminergic neurons.[1] As a member of the muscarinic receptor family, which includes five subtypes (M1-M5), the this compound receptor is activated by the endogenous neurotransmitter acetylcholine.[2][3] Its role in modulating dopamine release has made it a significant target for therapeutic interventions in various neurological and cognitive disorders.[1] This guide provides a comparative analysis of the signaling profiles of this compound receptor agonists, supported by experimental data and detailed methodologies.
This compound Receptor Signaling Pathways
The this compound receptor, like the M1 and M3 subtypes, preferentially couples to G proteins of the Gq/11 family.[2][4] Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This activation initiates a canonical signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLC-β).[4]
-
Second Messenger Production: PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][5]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit cellular responses.[5]
In addition to G protein-mediated signaling, agonist binding can also trigger the recruitment of β-arrestins.[6] This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[7][8] The propensity of an agonist to activate one pathway over the other is known as "biased agonism" and is a key consideration in drug development.
Comparative Signaling Profiles of this compound Agonists
The signaling profile of an this compound agonist is typically characterized by its potency (EC50) and efficacy (Emax) in promoting Gq/11-mediated and β-arrestin-mediated signaling pathways. The table below provides a template for comparing these profiles. Data for acetylcholine, the endogenous agonist, is provided as a reference.
| Agonist | Gq/11 Pathway (Calcium Mobilization) | β-Arrestin Recruitment | Bias Factor (vs. Acetylcholine) |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| Acetylcholine | 100 | 100 | 150 |
| Agonist X | Value | Value | Value |
| Agonist Y | Value | Value | Value |
Note: The Bias Factor is calculated to quantify the preference of an agonist for one pathway over another, relative to a reference agonist. A bias factor greater than 1 indicates a preference for the Gq/11 pathway, while a value less than 1 indicates a preference for the β-arrestin pathway.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq/11 pathway signaling.[9]
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the human this compound receptor. To enhance the signal, cells can be co-transfected with a promiscuous G protein, such as Gα16.[9]
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well black, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution for a specified time at 37°C.[9]
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of the this compound agonist. The agonist is then added, and the change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The change in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are calculated.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated this compound receptor. Several technologies are available, such as Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (EFC) assays (e.g., PathHunter).[7][10]
Methodology (using EFC as an example):
-
Cell Line: A stable cell line co-expressing the this compound receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor) is used.[7]
-
Cell Plating: Cells are seeded into white, solid-bottom multi-well plates and incubated.
-
Agonist Stimulation: this compound receptor agonists at various concentrations are added to the wells, and the plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: A substrate for the complemented enzyme is added. The recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, forming a functional enzyme that converts the substrate into a chemiluminescent product. The luminescence is measured using a plate reader.[7]
-
Data Analysis: The luminescent signal is plotted against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.
References
- 1. What are this compound receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
M5 Receptor: A Potential Biomarker in Neurological Disorders - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The muscarinic M5 receptor, a G-protein coupled receptor with a distinct expression profile in the brain, is emerging as a promising, albeit not yet fully validated, biomarker and therapeutic target in a range of neurological disorders. Its preferential localization on dopamin-ergic neurons of the substantia nigra and ventral tegmental area positions it as a key modulator of dopamine signaling, a pathway critically implicated in conditions such as Parkinson's disease and schizophrenia.[1][2][3] This guide provides a comparative analysis of the this compound receptor's potential as a biomarker, supported by available experimental data and detailed methodologies, while also highlighting the current challenges and limitations in the field.
The this compound Receptor in Neurological Disorders: Current Understanding
The this compound receptor's role in neurological disorders is an active area of research, with preclinical studies providing the bulk of our current understanding.
Parkinson's Disease: The selective expression of the this compound receptor on dopamine-producing neurons that are lost in Parkinson's disease makes it a compelling target. Preclinical studies using animal models, such as the MPTP mouse model, suggest that modulation of this compound receptor activity could influence motor symptoms.[4][5] For instance, studies in this compound receptor knockout mice have shown alterations in behaviors relevant to Parkinson's disease.
Schizophrenia: Dysregulated dopamine transmission is a cornerstone of schizophrenia pathophysiology. The this compound receptor's ability to modulate dopamine release suggests its potential involvement. While research is ongoing, the this compound receptor is considered a potential therapeutic target for addressing some of the complex symptoms of this disorder.
Alzheimer's Disease: While less explored than in Parkinson's disease and schizophrenia, the cholinergic system is known to be affected in Alzheimer's disease. Studies in this compound receptor knockout mice have revealed cerebrovascular and neuronal abnormalities, as well as cognitive deficits, suggesting that impaired this compound receptor signaling could play a role in the pathophysiology of conditions involving cognitive decline.[6]
Comparative Analysis: this compound Receptor vs. Other Biomarkers
Direct comparative data on the this compound receptor's performance as a clinical biomarker is limited due to the lack of selective imaging agents for in vivo human studies. However, a qualitative comparison based on its biological role and preclinical data can be made.
| Biomarker Target | Neurological Disorder(s) | Method of Detection | Advantages | Limitations |
| This compound Receptor | Parkinson's Disease, Schizophrenia, Alzheimer's Disease | Preclinical: Immunohistochemistry, In Situ Hybridization, Radioligand Binding Assays. Clinical: Currently no selective in vivo methods. | Highly localized on dopaminergic neurons, offering potential for high specificity in monitoring dopamine system integrity. | Lack of selective PET tracers and validated antibodies for human studies hinders clinical validation.[7][8] Data is primarily from preclinical models. |
| Dopamine Transporter (DAT) | Parkinson's Disease | PET, SPECT Imaging | Established and widely used clinical biomarker for dopaminergic neurodegeneration. | Changes may not be specific to Parkinson's disease and can be influenced by medications. |
| α-Synuclein | Parkinson's Disease | CSF analysis, Skin biopsy | Directly measures a key pathological protein. | Challenges in standardization and interpretation of CSF levels. Skin biopsy is invasive. |
| Amyloid-β and Tau | Alzheimer's Disease | PET Imaging, CSF analysis | Core biomarkers for Alzheimer's pathology. | Presence of plaques and tangles does not perfectly correlate with clinical symptoms. |
Experimental Protocols and Methodologies
Accurate assessment of the this compound receptor as a biomarker relies on robust and validated experimental protocols. The following sections detail key methodologies used in preclinical research.
Immunohistochemistry (IHC) for this compound Receptor Detection in Brain Tissue
Objective: To visualize the distribution and localization of the this compound receptor protein in brain tissue sections.
Methodology:
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix brain tissue in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersion in a sucrose gradient (e.g., 15% then 30%) in PBS.
-
Freeze the tissue and section using a cryostat (e.g., 20-40 µm sections).
-
-
Immunostaining:
-
Mount sections on charged slides.
-
Permeabilize sections with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature.
-
Incubate with a primary antibody against the this compound receptor (ensure the antibody is validated for specificity) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash sections three times with PBS.
-
Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence or confocal microscope.
-
Quantify staining intensity and distribution in specific brain regions.
-
Validation is Critical: A significant challenge in this compound receptor IHC is the lack of highly specific antibodies. Studies have shown that many commercially available muscarinic receptor antibodies exhibit non-specific binding.[8][9] Proper validation, including the use of tissue from this compound receptor knockout mice as a negative control, is essential.[9]
In Situ Hybridization (ISH) for this compound Receptor mRNA
Objective: To detect and localize this compound receptor messenger RNA (mRNA) within cells in brain tissue sections.
Methodology:
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound receptor mRNA sequence.
-
Synthesize a sense probe as a negative control.
-
-
Tissue Preparation:
-
Prepare fresh-frozen brain tissue sections (10-20 µm) on RNase-free slides.
-
Fix sections in 4% PFA in PBS.
-
Treat with proteinase K to improve probe penetration.
-
Acetylate sections to reduce non-specific binding.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer.
-
Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65-70°C).
-
-
Washing and Detection:
-
Perform stringent washes to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Detect the signal using a chromogenic substrate (e.g., NBT/BCIP) or a fluorescent substrate.
-
-
Imaging and Analysis:
-
Image sections using a brightfield or fluorescence microscope.
-
Analyze the cellular and regional distribution of the this compound receptor mRNA signal.
-
Radioligand Binding Assay
Objective: To quantify the density (Bmax) and affinity (Kd) of this compound receptors in brain tissue homogenates.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue from specific regions in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Binding Assay:
-
Incubate membrane preparations with a radiolabeled muscarinic ligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist).
-
To determine this compound-specific binding, competition assays are performed with a range of concentrations of a non-labeled, non-selective or partially selective muscarinic antagonist in the presence of blockers for other muscarinic receptor subtypes.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation or competition binding data using non-linear regression to determine Bmax and Kd or Ki values.
-
Visualizing this compound Receptor Signaling and Experimental Workflows
To better understand the biological context and experimental approaches for studying the this compound receptor, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
This compound Receptor Signaling Pathway
Experimental Workflow for this compound Receptor Analysis
Conclusion and Future Directions
The this compound muscarinic receptor holds significant promise as a future biomarker and therapeutic target for neurological disorders, largely due to its strategic location on dopaminergic neurons. Preclinical evidence strongly supports its role in modulating dopamine signaling pathways that are central to the pathophysiology of Parkinson's disease and schizophrenia.
However, the translation of these findings to the clinic is currently hampered by a critical lack of selective tools. The development of a specific this compound receptor PET radiotracer is a crucial next step to enable in vivo quantification and validation in human subjects.[7] Similarly, the generation and rigorous validation of highly specific antibodies are essential for reliable post-mortem and peripheral tissue studies.[8]
Future research should focus on:
-
Developing and validating selective this compound receptor ligands for PET imaging and autoradiography.
-
Conducting comprehensive post-mortem studies in human brain tissue from patients with various neurological disorders using validated methodologies.
-
Performing longitudinal studies in animal models to correlate changes in this compound receptor expression with disease progression and in comparison to established biomarkers.
By addressing these challenges, the scientific community can fully elucidate the potential of the this compound receptor as a valuable biomarker to improve the diagnosis, monitor disease progression, and guide the development of novel therapies for debilitating neurological disorders.
References
- 1. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The mouse MPTP model: gene expression changes in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Loss of this compound muscarinic acetylcholine receptors leads to cerebrovascular and neuronal abnormalities and cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of M5 Receptor Assay Technologies for Drug Discovery and Research
For researchers, scientists, and drug development professionals, selecting the optimal assay technology is critical for accurately characterizing the function and pharmacology of the M5 muscarinic acetylcholine receptor (M5R). This guide provides an objective comparison of key M5R assay technologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The M5R is a Gq/11 protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine or synthetic agonists, stimulates phospholipase C (PLC).[1][2] This enzymatic activity leads to the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the mobilization of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[1][3] The assay technologies discussed below leverage these key events in the M5R signaling cascade to quantify receptor activation.
Quantitative Comparison of M5R Assay Technologies
The following table summarizes key performance parameters for various M5R assay technologies. Data has been compiled from publicly available information and may vary depending on specific experimental conditions, cell lines, and reagents used.
| Assay Technology | Principle | Typical Readout | Agonist (Example) | EC50 (Example) | Z'-Factor | Signal-to-Background (S/B) | Throughput |
| Calcium Flux | Measures changes in intracellular calcium concentration upon receptor activation. | Fluorescence Intensity | Carbachol | 59 nM[4] | Often > 0.5 | High | High |
| IP-One (HTRF) | Quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Oxotremorine M | ~10-100 nM | Typically > 0.6 | Moderate to High | High |
| Diacylglycerol (DAG) Flux | Measures the accumulation of diacylglycerol following PLC activation. | Fluorescence/Bioluminescence | Oxotremorine | 14.8 nM[3] | Good | Moderate | Medium to High |
| NanoBRET™ Ligand Binding | Measures the binding of a fluorescently labeled ligand to a NanoLuc®-tagged receptor in live cells. | Bioluminescence Resonance Energy Transfer (BRET) | N/A (Measures binding affinity) | N/A (Provides Kd) | Good | High | Medium to High |
| NFAT-Luciferase Reporter | Measures the activation of the NFAT transcription factor, a downstream event of calcium signaling, via a luciferase reporter gene. | Luminescence | Oxotremorine M, Carbachol | ~10-100 nM[5] | Good | High | High |
In-Depth Look at M5R Assay Technologies
Calcium Flux Assays
Principle: These assays are the most common for Gq-coupled receptors like M5R. They utilize fluorescent dyes that bind to calcium, resulting in a detectable change in fluorescence intensity upon receptor-mediated release of calcium from intracellular stores.
Advantages:
-
High-throughput friendly: Simple, rapid, and cost-effective, making them suitable for large-scale screening campaigns.
-
Robust signal: Typically provide a large assay window and good Z'-factor values.
-
Real-time kinetics: Allow for the monitoring of rapid changes in intracellular calcium concentration.
Disadvantages:
-
Signal transiency: The calcium signal is often rapid and transient, which can be missed if not measured with appropriate instrumentation.
-
Compound interference: Fluorescent compounds can interfere with the assay readout.
-
Indirect measurement: Measures a downstream event that can be influenced by other cellular pathways.
IP-One HTRF Assays
Principle: This technology measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. In the presence of lithium chloride (LiCl), which blocks the degradation of IP1, the signal accumulates over time. The assay uses a competitive immunoassay format with HTRF detection.
Advantages:
-
Stable signal: The accumulation of IP1 provides a more stable and prolonged signal compared to the transient nature of calcium flux.
-
Reduced compound interference: The HTRF format is less susceptible to interference from fluorescent compounds.
-
Measures a more proximal event: IP1 accumulation is more directly linked to PLC activation than downstream events like reporter gene expression.
Disadvantages:
-
Requires cell lysis: The measurement of intracellular IP1 necessitates lysing the cells.
-
Indirect readout of IP3: Measures a metabolite of IP3, not IP3 itself.
Diacylglycerol (DAG) Flux Assays
Principle: These assays directly measure the other product of PLC activity, diacylglycerol. This can be achieved through various methods, including fluorescent probes that bind to DAG or enzymatic assays that measure DAG levels.
Advantages:
-
Direct measurement of a primary second messenger: Provides a direct readout of PLC activation.
-
High reproducibility: Can offer highly reproducible results for monitoring M5R activation in living cells.[3]
Disadvantages:
-
Technically more challenging: Can be more complex to set up and perform compared to calcium flux assays.
-
Potential for lower throughput: Depending on the specific format, these assays may be less amenable to high-throughput screening.
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays
Principle: BRET and FRET are proximity-based assays that can be used to study various aspects of M5R function, including ligand binding and receptor dimerization. For ligand binding, a NanoLuc® luciferase-tagged M5R (donor) and a fluorescently labeled ligand (acceptor) are used. When the ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a detectable signal.
Advantages:
-
Directly measures ligand binding: Allows for the determination of binding affinity (Kd) and kinetics in a live-cell format.
-
High sensitivity and low background: BRET, in particular, offers a high signal-to-noise ratio due to the absence of an external light source for donor excitation.
-
Versatility: Can be adapted to study protein-protein interactions, such as receptor dimerization or interaction with signaling partners.
Disadvantages:
-
Requires specialized reagents: Necessitates the generation of tagged receptors and the availability of suitable fluorescent ligands.
-
Lower throughput than second messenger assays: Generally more complex and less suited for primary screening of large compound libraries.
NFAT-Luciferase Reporter Assays
Principle: This is a downstream, transcriptional reporter assay. M5R activation leads to an increase in intracellular calcium, which in turn activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). The activated NFAT then drives the expression of a luciferase reporter gene, and the resulting luminescence is measured.
Advantages:
-
High sensitivity and large signal window: The enzymatic amplification of the luciferase reaction provides a robust and sensitive readout.
-
Stable endpoint: The accumulation of luciferase provides a stable signal that can be read over a longer time window.
-
High-throughput compatible: The simple luminescent readout is well-suited for HTS.
Disadvantages:
-
Measures a very downstream event: The signal is several steps removed from the initial receptor activation, making it susceptible to off-target effects and pathway crosstalk.
-
Slow response time: Requires time for transcription and translation of the luciferase reporter, making it unsuitable for kinetic studies.
Experimental Protocols
M5R Calcium Flux Assay Protocol (CHO-K1 cells)
Materials:
-
CHO-K1 cells stably expressing the human this compound receptor
-
Culture medium: Ham's F12, 10% FBS, 200 µg/ml Zeocin
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6)
-
Probenecid (to prevent dye leakage)
-
M5R agonist (e.g., Carbachol)
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the M5R-CHO-K1 cells into 384-well plates at an appropriate density and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
-
Compound Addition and Signal Detection:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add the M5R agonist at various concentrations.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
-
M5R IP-One HTRF Assay Protocol (HEK293 cells)
Materials:
-
HEK293 cells transiently or stably expressing the human this compound receptor
-
Culture medium: DMEM, 10% FBS
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer
-
Lithium chloride (LiCl)
-
M5R agonist (e.g., Oxotremorine M)
-
White 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Plate the M5R-HEK293 cells in 384-well plates and incubate overnight.
-
Agonist Stimulation:
-
Prepare the M5R agonist dilutions in stimulation buffer containing LiCl.
-
Remove the culture medium and add the agonist solutions to the cells.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate in the lysis buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot it against the agonist concentration to determine the EC50.
-
Visualization of M5R Signaling and Assay Workflows
This compound Receptor Signaling Pathway.
General Experimental Workflow for M5R Functional Assays.
References
A Comparative Analysis of the M5 Muscarinic Acetylcholine Receptor Across Species
A deep dive into the structural and functional nuances of the M5 receptor in humans, mice, and rats reveals a highly conserved protein with subtle yet significant pharmacological differences. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound receptor characteristics, supported by experimental data and detailed methodologies.
The this compound muscarinic acetylcholine receptor (this compound mAChR), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in the central nervous system.[1] Primarily coupled to Gq proteins, its activation triggers a signaling cascade that leads to the mobilization of intracellular calcium.[1] This receptor is of significant interest to the scientific community due to its involvement in the modulation of dopamine release, making it a potential therapeutic target for conditions such as drug addiction and neurological disorders. Understanding the species-specific variations in its structure and function is paramount for the effective translation of preclinical research to clinical applications.
Quantitative Comparison of Ligand Binding and Agonist Potency
To facilitate a direct comparison of the pharmacological properties of the this compound receptor across different species, the following table summarizes the binding affinities (pKi) and agonist potencies (pEC50) for key muscarinic ligands. It is important to note that direct comparative studies across all three species with a comprehensive set of ligands are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Ligand | Parameter | Human | Mouse | Rat |
| Carbachol | pEC50 | 4.8 ± 0.1[2] | 5.8 ± 0.1[3] | Data not available |
| Oxotremorine-M | pEC50 | Data not available | 6.9 ± 0.1[3] | Data not available |
| Acetylcholine | pEC50 | Data not available | 6.7 ± 0.1[3] | Data not available |
pEC50 values are presented as mean ± standard error of the mean (S.E.M.). Higher pEC50 values indicate greater potency.
Structural Insights: A High Degree of Conservation
The this compound muscarinic receptor exhibits a high degree of amino acid sequence homology across mammalian species, suggesting a conserved structure and function. The human and rat this compound receptors, for instance, share 89% sequence identity. This structural conservation is particularly pronounced in the transmembrane domains that form the ligand-binding pocket.
Below is a sequence alignment of the this compound receptor for Homo sapiens, Mus musculus, and Rattus norvegicus.
This compound Muscarinic Acetylcholine Receptor Amino Acid Sequence Alignment
Signaling Pathways and Experimental Workflows
The activation of the this compound receptor initiates a canonical Gq-mediated signaling cascade. The workflow for studying this pathway and the pharmacological properties of the receptor typically involves a series of established experimental protocols.
This compound Receptor Signaling Pathway
Caption: this compound receptor Gq-mediated signaling pathway.
Experimental Workflow for this compound Receptor Characterization
References
- 1. Muscarinic acetylcholine receptor this compound - Wikipedia [en.wikipedia.org]
- 2. Comparative pharmacology of recombinant human M3 and this compound muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: M5 Proper Disposal
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the chemical substance designated as M5. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Waste Identification and Characterization
Prior to disposal, it is imperative to characterize the this compound waste. If the composition is unknown, it must be treated as hazardous until a thorough analysis is completed. All constituents in this compound mixtures, including solids and liquids, must be identified with their concentrations stated as accurately as possible.[1]
Experimental Protocol: this compound Waste Characterization
-
Sample Collection : Under a certified chemical fume hood, collect a representative sample of the this compound waste in a clean, compatible container.
-
Physical Characterization : Observe and record the physical properties of the waste, such as color, odor, and physical state (solid, liquid, gas).
-
pH Determination : For liquid this compound waste, use a calibrated pH meter or pH indicator strips to determine its corrosivity.
-
Flashpoint Test : If the this compound waste is suspected to be ignitable, determine its flashpoint using a Pensky-Martens closed-cup tester.
-
Reactivity Test : Assess the reactivity of the this compound waste by carefully testing its reaction with water and its stability under standard temperature and pressure.
-
Toxicity Characteristic Leaching Procedure (TCLP) : If the this compound waste is believed to contain heavy metals or other toxic constituents, perform a TCLP test to determine if it meets the regulatory definition of toxic hazardous waste.
-
Analytical Chemistry : Employ analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma (ICP) analysis to identify and quantify the chemical components of the this compound waste.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the appropriate personal protective equipment.
| PPE Item | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
This compound Waste Segregation
Proper segregation of this compound waste is crucial to prevent dangerous chemical reactions.[1][2] this compound waste should be segregated based on its chemical properties as outlined in the table below. Do not mix incompatible waste streams.[2]
| Waste Stream Category | Hazard Classification | Incompatible Materials |
| Halogenated Organic this compound | Toxic, Irritant | Non-halogenated organics, acids, bases, oxidizers. |
| Non-Halogenated Organic this compound | Flammable, Irritant | Halogenated organics, acids, bases, oxidizers. |
| Acidic this compound (pH < 2) | Corrosive | Bases, organic materials, cyanides, sulfides. |
| Basic this compound (pH > 12.5) | Corrosive | Acids, organic materials, metals. |
| Heavy Metal Containing this compound | Toxic | Reducing agents, combustible materials. |
| Solid this compound Waste | Varies | Segregate based on chemical compatibility of contaminants. |
Containerization and Labeling
Select a container that is compatible with the this compound waste.[3] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[3]
All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate percentages of each component, and the date of accumulation.[3]
Storage
Store this compound waste containers in a designated, well-ventilated, and secure area.[4] Secondary containment should be used to capture any potential leaks or spills.[3]
Spill Management
In the event of an this compound spill, follow these procedures:
-
Evacuate : Immediately evacuate the affected area.
-
Notify : Alert laboratory personnel and the designated safety officer.
-
Contain : If safe to do so, contain the spill using appropriate absorbent materials. For small spills, wipe up with absorbent material (e.g., cloth, fleece).[5] For large spills, absorb in vermiculite, dry sand, or earth and place into containers.[5]
-
Clean : Clean the surface thoroughly to remove any residual contamination.[5]
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal
This compound waste must be disposed of through a licensed hazardous waste contractor.[2] Do not dispose of this compound waste down the drain or in the regular trash.[1]
This compound Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
